Apixaban

Catalog No.
S548874
CAS No.
503612-47-3
M.F
C25H25N5O4
M. Wt
459.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Apixaban

CAS Number

503612-47-3

Product Name

Apixaban

IUPAC Name

1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[5,4-c]pyridine-3-carboxamide

Molecular Formula

C25H25N5O4

Molecular Weight

459.5 g/mol

InChI

InChI=1S/C25H25N5O4/c1-34-19-11-9-18(10-12-19)30-23-20(22(27-30)24(26)32)13-15-29(25(23)33)17-7-5-16(6-8-17)28-14-3-2-4-21(28)31/h5-12H,2-4,13-15H2,1H3,(H2,26,32)

InChI Key

QNZCBYKSOIHPEH-UHFFFAOYSA-N

SMILES

Array

solubility

0.11mg/mL
Aqueous solubility across the physiological pH range is approximately 0.04 mg/L

Synonyms

BMS56224701; BMS 56224701; BMS-56224701; Apixaban, brand name: Eliquis

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N

The exact mass of the compound Apixaban is 459.19065 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.11mg/mlin water, 6.34 mg/l at 25 °c (est)aqueous solubility across the physiological ph range is approximately 0.04 mg/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridones - Supplementary Records. It belongs to the ontological category of piperidones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Comprehensive Technical Analysis: Apixaban Pharmacokinetics and Pharmacodynamics in Japanese and Caucasian Subjects

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Apixaban (brand name Eliquis) is an oral, direct, and highly selective inhibitor of coagulation Factor Xa (FXa) that reversibly binds to the active site of FXa, diminishing the conversion of prothrombin to thrombin and thereby exerting anticoagulant and antithrombotic effects [1] [2]. Unlike indirect anticoagulants that require antithrombin III as a cofactor, this compound directly inhibits both free and clot-bound FXa, as well as prothrombinase activity, which effectively inhibits thrombus development without directly affecting platelet aggregation [3] [2]. This compound has been approved in numerous countries for several thromboembolic indications, including: reduction of stroke and systemic embolism risk in non-valvular atrial fibrillation (NVAF), thromboprophylaxis following hip or knee replacement surgery, treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE), and prevention of recurrent VTE [3] [2].

The pharmacological profile of this compound suggests low susceptibility to ethnic variations due to its linear pharmacokinetics, good oral bioavailability (~50%), multiple elimination pathways, and modest protein binding (92-94%) [1] [3]. These characteristics make this compound a candidate for fixed dosing across diverse populations without routine therapeutic drug monitoring [3]. This whitepaper provides an in-depth technical analysis of this compound pharmacokinetics and pharmacodynamics in Japanese and Caucasian subjects, supported by direct comparative clinical data.

Study Design and Methodologies

Clinical Trial Design

The foundational study comparing this compound pharmacokinetics (PK) and pharmacodynamics (PD) between Japanese and Caucasian subjects was a double-blind, placebo-controlled, intra-subject, dose-escalation study conducted at a single center [1] [4]. The study employed a four-period, four-treatment, randomized design with sequential ascending single doses of this compound (2.5, 10, 25, and 50 mg) or matched placebo, with each dose separated by a washout period of ≥5 days to prevent carryover effects [1].

Sixteen healthy male Japanese subjects and sixteen healthy male Caucasian subjects were carefully matched for age (±10 years), body weight (±10%), and smoking status to minimize confounding variables [1]. Japanese subjects were required to prove both maternal and paternal Japanese ancestry, be born in Japan, and not have lived outside Japan for more than 10 years, while Caucasian subjects were of European descent living in the USA for at least 10 years [1]. Subjects were randomized to receive either this compound or placebo in a 3:1 ratio according to a computer-generated scheme, with Caucasian subjects receiving the same treatment assignment as their Japanese counterparts [1].

Analytical Methods and Assessments
  • Pharmacokinetic Assessments: Blood samples for this compound plasma concentration determination were collected pre-dose and at 17 time points up to 72 hours post-dose [1]. Plasma and urine samples were analyzed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay with a lower limit of quantification of 1 ng/mL [1]. Key PK parameters derived included: maximum observed plasma concentration (Cmax), time to Cmax (Tmax), area under the concentration-time curve (AUC), terminal half-life (T½), and renal clearance (CLR) [1].

  • Pharmacodynamic Assessments: Blood samples for PD analysis were collected pre-dose and at 8 time points up to 72 hours post-dose [1]. PD measurements included:

    • Clotting times: International normalized ratio (INR), activated partial thromboplastin time (aPTT), and modified prothrombin time (mPT) [1]
    • Ex vivo thrombin generation (TG) [1]
    • Anti-FXa activity (in multiple-dose studies) [5] PD assays were performed on specialized coagulation analyzers (STA Compact, Diagnostica Stago) using manufacturer-specified reagents [1].
Visual Overview of Clinical Study Design

The following diagram illustrates the sequential design of the clinical trial that generated the comparative ethnic data:

G Start Screening & Enrollment (32 Healthy Males: 16 Japanese, 16 Caucasian) Randomize Randomization (3:1) This compound vs. Placebo Start->Randomize Period1 Period 1: 2.5 mg Dose (≥5-day washout) Randomize->Period1 Period2 Period 2: 10 mg Dose (≥5-day washout) Period1->Period2 PK Intensive PK Sampling (17 time points up to 72h) Period1->PK Each period PD Comprehensive PD Assessment (Clotting times, Thrombin Generation) Period1->PD Each period Safety Safety Monitoring (Adverse events, Lab tests) Period1->Safety Continuous Period3 Period 3: 25 mg Dose (≥5-day washout) Period2->Period3 Period4 Period 4: 50 mg Dose (≥5-day washout) Period3->Period4

Sequential ascending dose design with comprehensive PK/PD assessment at each dose level.

Comparative Pharmacokinetic Profiles

Key Pharmacokinetic Parameters

The pharmacokinetic profile of this compound demonstrated dose-proportional exposure increases up to 10 mg, with similar patterns between Japanese and Caucasian subjects [1]. This compound was rapidly absorbed, reaching peak plasma concentrations (Tmax) within 3-4 hours after oral administration across all dose levels and in both ethnic groups [1] [3].

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Japanese and Caucasian Subjects

Parameter Japanese Subjects Caucasian Subjects Overall Profile
Tmax 3-4 hours postdose 3-4 hours postdose Rapid absorption
Cmax Range 52.5-485.0 ng/mL 44.8-494.3 ng/mL Dose-proportional up to 10 mg
Half-life (T½) ~8 hours ~13 hours ~12 hours overall mean
Renal Clearance (CLR) 1.1 L/h 0.8 L/h ~1 L/h overall
Oral Bioavailability ~50% ~50% Not food-dependent
Protein Binding 92-94% 92-94% Primarily albumin
Elimination Pathways Multiple (metabolism, biliary, intestinal) Multiple (metabolism, biliary, intestinal) Renal (27%), Metabolic, Direct excretion

The multiple-dose study in Japanese subjects specifically demonstrated linear pharmacokinetics with dose-proportional increases in Cmax and AUC across the 2.5-10 mg twice-daily dose range, with a modest accumulation index of 1.7-2.0 after 7 days of dosing [5]. Renal clearance remained consistent across doses (0.91-1.07 L/h) in Japanese subjects [5].

Elimination Characteristics

This compound elimination occurs via multiple pathways, including metabolism (primarily via CYP3A4 with contributions from CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP2J2), biliary excretion, and direct intestinal excretion [3] [2]. Approximately 27% of total this compound clearance occurs via renal excretion, with the majority of the drug being eliminated non-renally [3]. This multi-pathway elimination profile contributes to the low susceptibility of this compound to ethnic variations and reduces the impact of single organ impairment on drug exposure [1] [3].

In the direct comparative study, the mean terminal half-life of this compound was approximately 8 hours in Japanese subjects and 13 hours in Caucasian subjects, while renal clearance was 1.1 L/h and 0.8 L/h, respectively [1]. These differences were not considered clinically significant enough to warrant dose adjustments between ethnic groups [1] [4].

Comparative Pharmacodynamic Profiles

Pharmacodynamic Parameters

The pharmacodynamic effects of this compound were closely correlated with plasma concentrations across all dose levels and in both ethnic groups [1] [5]. Pharmacodynamic assessments demonstrated comparable dose-related prolongation of clotting times and inhibition of thrombin generation between Japanese and Caucasian subjects [1].

Table 2: Pharmacodynamic Properties of this compound in Japanese and Caucasian Subjects

PD Measure Japanese Response Caucasian Response Relationship to Exposure
Anti-FXa Activity Concentration-dependent increase Concentration-dependent increase Direct correlation
INR Prolongation Dose-related Dose-related Exposure-dependent
mPT Prolongation Dose-related Dose-related Exposure-dependent
aPTT Prolongation Dose-related Dose-related Exposure-dependent
Thrombin Generation Inhibition Dose-related inhibition Dose-related inhibition Exposure-dependent
IC50 (FXa inhibition) ~45 ng/mL (patients with AF) Similar Maximum effect (Emax) model

The half-maximal inhibitory concentration (IC50) of this compound for intrinsic FXa activity in Japanese patients with atrial fibrillation was estimated to be 45.3 ng/mL in a population PK/PD analysis [6]. This analysis also identified that heart failure decreased IC50 by 27.7% (increased sensitivity), while a history of cerebral infarction increased IC50 by 55% (reduced sensitivity) [6]. These findings highlight the importance of clinical factors beyond ethnicity in determining this compound response.

Exposure-Response Relationship

The relationship between this compound exposure and its pharmacodynamic effects follows a predictable pattern, as illustrated in the following conceptual diagram:

G Dose This compound Dose Exposure Plasma Exposure (Cmax, AUC) Dose->Exposure Dose-proportional up to 10 mg Effect FXa Inhibition Exposure->Effect Direct correlation Response PD Response (Clotting time prolongation, Thrombin generation inhibition) Effect->Response Concentration-dependent Factors Modifying Factors: - Heart failure - Cerebral infarction history - Renal function Factors->Effect Modulates IC50

Conceptual model of this compound exposure-response relationship with modifying factors.

In multiple-dose studies in Japanese subjects, pharmacodynamic profiles closely mirrored this compound plasma concentration-time profiles, with effects peaking at approximately 3 hours post-dose (coinciding with Cmax) and declining during the elimination phase [5]. This consistent concentration-effect relationship across ethnic groups supports the use of fixed dosing without routine therapeutic drug monitoring [1] [3] [5].

Safety and Tolerability Findings

Ascending single doses of this compound over a 20-fold dose range (2.5-50 mg) were found to be safe and well-tolerated in both Japanese and Caucasian subjects [1] [4]. Similarly, multiple twice-daily doses of this compound (2.5, 5, and 10 mg) administered for 7 days were safe and well-tolerated in healthy Japanese male subjects [5]. The safety profile was comparable between ethnic groups, with no unexpected ethnic-specific safety concerns identified [1] [5] [4].

Conclusion and Professional Implications

The direct comparison of this compound pharmacokinetics and pharmacodynamics in healthy Japanese and Caucasian subjects demonstrates consistency between ethnic groups [1] [4]. The study found that this compound exhibits similar dose-proportional exposure, comparable pharmacodynamic effects on clotting parameters, and a consistent safety profile in both populations [1]. These findings support the administration of this compound as a fixed dose without need for ethnic-specific adjustment in Japanese patients [1] [4].

The predictable PK/PD profile of this compound, characterized by linear pharmacokinetics, multiple elimination pathways, and a close correlation between plasma concentrations and FXa inhibition, contributes to its low susceptibility to ethnic influences [1] [3]. For drug development professionals and researchers, these findings underscore the importance of compound characteristics in predicting ethnic sensitivity and support the inclusion of diverse populations in clinical trials to confirm dosing strategies across ethnic groups.

References and Key Citations

  • Frost C, et al. Evaluation of the single-dose pharmacokinetics and pharmacodynamics of this compound in healthy Japanese and Caucasian subjects. Clin Pharmacol. 2018;10:153-163 [1] [4]
  • Byon W, et al. This compound: A Clinical Pharmacokinetic and Pharmacodynamic Review. Clin Pharmacokinet. 2019;58:1265-1279 [3]
  • Ueshima S, et al. Population Pharmacokinetics and Pharmacodynamics of this compound Linking Its Plasma Concentration to Intrinsic Activated Coagulation Factor X Activity in Japanese Patients with Atrial Fibrillation. AAPS J. 2019;21:80 [6]
  • DrugBank Online. This compound: Uses, Interactions, Mechanism of Action [2]
  • Ikushima S, et al. Safety, tolerability, pharmacokinetics, and pharmacodynamics of multiple doses of this compound in healthy Japanese male subjects. Int J Clin Pharmacol Ther. 2014;52:564-573 [5]

References

Comprehensive Technical Analysis of Apixaban Metabolism: CYP3A4 and P-glycoprotein Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Profile

Apixaban (brand name Eliquis) is an oral, direct factor Xa inhibitor that has emerged as a cornerstone in anticoagulation therapy since its FDA approval in 2012. As a novel oral anticoagulant (NOAC), it demonstrates selective and reversible inhibition of both free and clot-bound factor Xa, thereby suppressing thrombin generation and thrombus development without requiring antithrombin III as a cofactor. This compound is currently approved for multiple clinical indications including stroke prevention in nonvalvular atrial fibrillation, treatment and prophylaxis of deep vein thrombosis (DVT) and pulmonary embolism (PE), and postoperative thromboprophylaxis following hip or knee replacement surgery. Understanding its metabolic pathways, particularly those involving CYP3A4 and P-glycoprotein (P-gp), is essential for optimal dosing and minimizing adverse events in complex patient populations with polypharmacy.

The drug's molecular structure (C₂₅H₂₅N₅O₄) features a bi-cyclic pyrazole framework with a molecular weight of 459.5 g/mol. This compound exhibits dose-linear pharmacokinetics up to 10 mg, with an absolute bioavailability of approximately 50% for doses up to this threshold. The drug is rapidly absorbed, reaching peak plasma concentrations within 3-4 hours post-administration, and maintains an effective half-life of approximately 12 hours, supporting twice-daily dosing in most clinical scenarios. This compound demonstrates minimal food interactions and has no requirement for routine therapeutic drug monitoring, making it a convenient option for both patients and clinicians compared to traditional vitamin K antagonists [1] [2] [3].

Metabolic Pathways and Pharmacokinetic Properties

Absorption and Distribution Characteristics

This compound exhibits predictable absorption patterns with linear pharmacokinetics across its therapeutic dosage range. The drug's absolute bioavailability of approximately 50% remains consistent regardless of food intake, allowing for administration without dietary restrictions. Following oral administration, this compound achieves peak plasma concentrations within 3-4 hours, with distribution occurring widely throughout the body. The volume of distribution is approximately 21 liters, indicating moderate tissue penetration beyond plasma compartments. This compound demonstrates high protein binding capabilities, with approximately 87-94% of circulating drug bound to plasma proteins, primarily albumin. This extensive binding contributes to a consistent pharmacological effect while limiting excessive fluctuation in anticoagulant activity between doses [1] [2].

The unbound fraction of this compound (approximately 6-8%) represents the pharmacologically active component, with studies demonstrating minimal variation in protein binding across patients with mild to moderate hepatic impairment. This consistent binding profile contributes to the drug's predictable anticoagulant effect across diverse patient populations. Unlike some anticoagulants, this compound does not require therapeutic drug monitoring in routine clinical practice, as the relationship between plasma concentration and pharmacodynamic effect (anti-factor Xa activity) remains linear and predictable across its therapeutic range. This characteristic significantly simplifies clinical management compared to traditional vitamin K antagonists [4].

Metabolism and Elimination Pathways

This compound undergoes hepatic metabolism primarily through the cytochrome P450 system, with CYP3A4 serving as the dominant enzymatic pathway. Several minor CYP isoforms, including CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP2J2, contribute to a lesser extent to this compound's biotransformation. The primary metabolites include O-demethyl this compound sulfate and various hydroxylated derivatives, all of which demonstrate significantly reduced pharmacological activity compared to the parent compound. Notably, approximately 50% of the administered dose is excreted unchanged, highlighting the importance of non-metabolic elimination pathways for this agent [2] [3].

This compound demonstrates multiple elimination routes, reducing the impact of single-organ dysfunction on drug accumulation. Renal excretion accounts for approximately 27% of total clearance, with 83-88% of the renal eliminated portion comprising unchanged drug. Fecal excretion represents the predominant elimination pathway, accounting for approximately 56% of the administered dose, with a significant portion (approximately 28%) consisting of metabolized drug. The remaining fecal component comprises unchanged this compound, reflecting both biliary secretion and direct intestinal excretion. This balanced elimination profile contributes to this compound's favorable safety profile in patients with varying degrees of renal or hepatic impairment [5] [3].

Table 1: Comprehensive Pharmacokinetic Properties of this compound

Parameter Characteristics Clinical Relevance
Bioavailability ~50% (doses ≤10 mg) Not affected by food; consistent exposure
Tmax 3-4 hours Rapid onset of action
Protein Binding 87-94% High binding; limited dialysis removal
Volume of Distribution ~21 L Moderate tissue distribution
Metabolism CYP3A4 (major), multiple minor CYP pathways Susceptible to drug interactions with CYP modulators
Elimination Half-life ~12 hours Supports twice-daily dosing
Renal Excretion ~27% (mostly unchanged) Requires dose adjustment in severe renal impairment
Fecal Excretion ~56% (mix of metabolites and unchanged) Maintains efficacy in renal impairment

CYP3A4 and P-glycoprotein Interaction Pathways

Dual Transport and Metabolism Pathways

The interplay between CYP3A4 and P-gp creates a complex absorption and elimination profile for this compound. P-glycoprotein, an efflux transporter expressed in the intestinal epithelium, hepatocytes, and renal tubules, actively limits this compound absorption and facilitates its biliary excretion. Simultaneously, CYP3A4-mediated metabolism in enterocytes and hepatocytes represents the primary metabolic pathway for this compound biotransformation. When this compound encounters strong dual inhibitors of both pathways, systemic exposure increases significantly due to combined reduction in first-pass metabolism and impaired biliary excretion. Conversely, strong inducers of both systems can substantially reduce this compound bioavailability and efficacy, potentially leading to therapeutic failure [6] [2] [3].

The clinical relevance of these interactions depends on the potency of inhibition or induction. Strong dual inhibitors such as ketoconazole, itraconazole, and ritonavir can increase this compound exposure by up to 100%, necessitating dose reduction or alternative therapies. Moderate dual inhibitors including verapamil, diltiazem, amiodarone, and erythromycin demonstrate more variable effects, with some combinations requiring heightened vigilance rather than automatic dose adjustment. The FDA-approved prescribing information recommends a 50% dose reduction when this compound is coadministered with strong dual inhibitors of both CYP3A4 and P-gp, while complete avoidance is recommended for patients already receiving the reduced 2.5 mg twice-daily regimen [6] [7].

Quantitative Interaction Data

Clinical studies have quantified the magnitude of exposure changes associated with various interacting drugs. The concomitant administration of ketoconazole (a strong CYP3A4/P-gp inhibitor) increases this compound peak concentration (Cmax) by 62% and systemic exposure (AUC) by 99%. Similarly, ritonavir produces comparable increases, confirming the substantial interaction potential with strong dual inhibitors. In contrast, moderate inhibitors such as diltiazem increase this compound AUC by approximately 40%, while naproxen (a P-gp inhibitor with minimal CYP3A4 effect) demonstrates negligible impact on this compound pharmacokinetics. These quantitative relationships inform clinical decision-making regarding the necessity for dose adjustments [2].

Regarding enzyme inducers, rifampin administration produces a 54% reduction in this compound Cmax and a 38% decrease in AUC, potentially compromising antithrombotic efficacy. Other inducers including carbamazepine, phenytoin, and St. John's Wort likely produce similar reductions, though specific quantitative data may vary. The clinical consequence of these interactions necessitates careful consideration of alternative anticoagulants or more intensive monitoring when unavoidable coadministration occurs. The predictable pharmacokinetic alterations enable evidence-based dose modifications rather than complete avoidance of necessary anticoagulation [2].

Table 2: Clinically Significant Drug-Drug Interactions with this compound

Interacting Drug Mechanism Effect on this compound Exposure Clinical Recommendation
Ketoconazole Strong CYP3A4/P-gp inhibition ↑ AUC 99%, ↑ Cmax 62% Reduce this compound dose by 50%
Ritonavir Strong CYP3A4/P-gp inhibition Similar to ketoconazole Reduce this compound dose by 50%
Diltiazem Moderate CYP3A4/P-gp inhibition ↑ AUC ~40% Monitor for bleeding; consider reduction
Amiodarone Moderate CYP3A4/P-gp inhibition ↑ trough concentrations 50% Monitor for bleeding; consider reduction
Rifampin Strong CYP3A4/P-gp induction ↓ AUC 38%, ↓ Cmax 54% Avoid combination; consider alternative
Carbamazepine Strong CYP3A4 induction Significant reduction expected Avoid combination; consider alternative
Verapamil Moderate CYP3A4/P-gp inhibition Moderate increase expected Monitor for bleeding
Erythromycin Moderate CYP3A4 inhibition Moderate increase expected Monitor for bleeding

Clinical Evidence and Experimental Data

Observational Studies on Combination Therapy

Real-world evidence has substantiated the clinical relevance of pharmacokinetic interactions between this compound and combined P-gp/CYP3A4 inhibitors. A substantial retrospective cohort study examining patients receiving this compound or rivaroxaban with moderate inhibitors (amiodarone, dronedarone, diltiazem, or verapamil) for at least three months demonstrated a significantly increased bleeding risk compared to controls without such interactions. The study, which included 213 patients in each group after propensity matching, found that 26.4% of patients in the drug-interaction group experienced bleeding events compared to 18.4% in the control group, representing a hazard ratio of 1.8 (95% CI: 1.19-2.73; p=0.006). This translated to a clinically meaningful increase in bleeding complications without differences observed between specific inhibitor types [8].

Further analysis revealed specific combination effects with particular statins when co-administered with P-gp inhibitors. The concomitant use of diltiazem with rosuvastatin (a non-CYP3A4 metabolized statin) resulted in a greater than 1.5-fold increase in this compound concentrations compared to this compound alone. Similarly, the administration of amiodarone without a statin elevated mean this compound trough concentrations significantly (156.83 ± 79.59 ng/mL versus 104.09 ± 44.56 ng/mL; p=0.04). These findings suggest that statins without CYP3A4 metabolism may still influence this compound exposure when combined with P-gp inhibitors, possibly through transporter-mediated interactions that warrant additional investigation [6].

Experimental Assessment Methodologies

Anti-Xa activity monitoring has emerged as a valuable tool for quantifying the pharmacodynamic consequences of metabolic interactions with this compound. The 2022 observational study by investigators at D.D. Eisenhower Army Medical Center implemented a rigorous protocol for assessing this compound peak and trough concentrations in patients receiving concomitant P-gp/CYP3A4 inhibitors. The methodological approach involved identifying patients prescribed this compound 5mg twice daily for at least one week, with blood samples collected at precisely determined peak (3-4 hours post-dose) and trough (immediately before next dose) timepoints. This compound concentrations were quantified using a validated anti-Xa assay calibrated with this compound standards, providing accurate assessment of actual drug exposure [6].

The analytical techniques for this compound quantification have been refined to support clinical and research applications. The most precise method involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a lower limit of quantification of 1.0 ng/mL and a dynamic range of 1-1000 ng/mL. This methodology demonstrates excellent precision with intra- and inter-assay coefficients of variation ≤12.5% and ≤15.2%, respectively. For protein binding assessment, equilibrium dialysis techniques employing HTD96b dialysis devices with phosphate buffer (pH 7.4) at 37°C for 4 hours have proven effective, demonstrating consistent this compound protein binding across healthy subjects and those with hepatic impairment [2] [4].

Visualized Metabolic Pathways

G cluster_absorption Absorption Phase cluster_metabolism Hepatic Metabolism cluster_elimination Elimination Pathways This compound This compound Oral Oral Administration GI Gastrointestinal Tract Oral->GI Pgp1 P-gp Efflux GI->Pgp1 Intestinal Efflux Portal Portal Circulation GI->Portal Pgp2 P-gp Transport Bioavailable ~50% Bioavailable Portal->Bioavailable Liver Liver Bioavailable->Liver Systemic Systemic Circulation Bioavailable->Systemic CYP3A4 CYP3A4 Metabolism Liver->CYP3A4 MinorCYPs Minor CYP Pathways (CYP1A2, 2C8, 2C9, 2C19, 2J2) Liver->MinorCYPs Metabolites Inactive Metabolites CYP3A4->Metabolites MinorCYPs->Metabolites Systemic->Pgp2 Renal Renal Excretion (~27%) Systemic->Renal Intestinal Direct Intestinal Excretion Systemic->Intestinal Biliary Biliary Excretion Pgp2->Biliary Fecal Fecal Elimination (~56%) Biliary->Fecal Intestinal->Fecal

This compound's dual pathway metabolism involves CYP3A4 enzymes and P-gp transporters, creating multiple potential drug interaction points.

Clinical Management and Clinical Implications

Evidence-Based Dosing Recommendations

Standard dosing regimens for this compound vary according to clinical indication, with appropriate adjustments required for specific drug interactions. For stroke prevention in nonvalvular atrial fibrillation, the standard dose is 5 mg twice daily, reduced to 2.5 mg twice daily for patients meeting at least two of three criteria: age ≥80 years, body weight ≤60 kg, or serum creatinine ≥1.5 mg/dL. When strong dual inhibitors of CYP3A4 and P-gp are coadministered, the this compound dose should be reduced by 50% (from 5 mg to 2.5 mg twice daily). For patients already receiving the 2.5 mg twice daily regimen, avoidance of strong dual inhibitors is recommended rather than further dose reduction, as the safety of lower doses has not been established. These recommendations are supported by pharmacokinetic studies demonstrating approximately two-fold increases in this compound exposure with strong inhibitors [1] [7].

For treatment of acute DVT/PE, the initial regimen of 10 mg twice daily for seven days followed by 5 mg twice daily requires similar adjustments when strong dual inhibitors are introduced. In such cases, the maintenance dose should be reduced to 2.5 mg twice daily while continuing the strong inhibitor. If therapy with a strong dual inhibitor is initiated during the 10 mg twice-daily phase, consideration should be given to either postponing this compound initiation until the interacting drug can be discontinued or selecting an alternative anticoagulant with less interaction potential. The postoperative prophylaxis dose of 2.5 mg twice daily should not be further reduced, necessitating avoidance of strong dual inhibitors during this treatment period [7].

Special Population Considerations

Hepatic impairment influences this compound metabolism and elimination in a severity-dependent manner. Patients with mild hepatic impairment (Child-Pugh A) demonstrate this compound pharmacokinetics similar to healthy subjects, requiring no dose adjustment. Those with moderate impairment (Child-Pugh B) may exhibit comparable pharmacokinetics but often have underlying coagulopathies that increase bleeding risk. Although formal dosing recommendations for moderate impairment are not established, cautious use with enhanced monitoring is advised. This compound is contraindicated in severe hepatic impairment (Child-Pugh C) due to potentially altered metabolism and increased bleeding risk, though specific pharmacokinetic data in this population are limited [1] [4].

Renal impairment affects this compound elimination to a lesser extent than many other anticoagulants, with only approximately 27% of the drug excreted renally. Patients with end-stage renal disease maintained on hemodialysis may receive this compound 5 mg twice daily (or 2.5 mg twice daily if they meet additional criteria), though this recommendation is based on pharmacokinetic modeling rather than clinical outcomes data. The combined presence of renal impairment and interacting drugs creates a particularly high-risk scenario, as reduced renal clearance may exacerbate the exposure increases caused by CYP3A4/P-gp inhibition. In such cases, more aggressive dose reduction or alternative therapies should be considered [1] [7].

Research Gaps and Future Directions

Despite comprehensive characterization of this compound's metabolic pathways, significant knowledge gaps remain regarding optimal management of complex drug interactions in special populations. The combined effects of multiple moderate inhibitors on this compound exposure have not been quantitatively established, creating uncertainty when patients require several interacting medications concurrently. Additionally, the potential for transporter-mediated interactions beyond P-gp, such as those involving BCRP or OATP transporters, warrants further investigation given their possible contribution to the observed interactions with statins. Future research should focus on developing comprehensive prediction models that incorporate genetic polymorphisms in metabolic enzymes and transporters along with clinical factors to personalize this compound dosing [6] [3].

The translational value of current interaction data could be enhanced by prospective studies examining clinical outcomes rather than surrogate pharmacokinetic endpoints. Large-scale observational studies using real-world evidence platforms could help quantify the actual bleeding and thrombotic risks associated with various drug combinations, informing more precise risk-benefit assessments. Furthermore, the development of targeted reversal agents beyond andexanet alfa may provide additional safety margins for patients requiring unavoidable high-risk drug combinations. As the clinical use of this compound continues to expand, ongoing pharmacovigilance and post-marketing surveillance will be essential for identifying previously unrecognized interactions and refining management recommendations [8].

Conclusion

References

Protein C and S deficiency apixaban clinical outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Outcomes of Apixaban Use

The following table summarizes clinical outcome data from a case series and a larger retrospective cohort study.

Study Type / Reference Patient Population / Thrombophilia Type Efficacy (Recurrent Thrombosis) Safety (Bleeding Events) Follow-up Period
Case Series [1] [2] 4 patients with systemic thrombosis due to Protein C or S deficiency 3 of 4 patients had no recurrent thrombosis. 1 patient had recurrent PE and was switched back to warfarin [1]. No major or minor bleeding events reported in any of the 4 patients [1]. Up to 5 years [1].
Retrospective Cohort Study [3] 398 patients with inherited thrombophilia (24.9% with severe types including Protein C or S deficiency) No significant difference in VTE recurrence between DOACs (like this compound) and VKAs (Hazard Ratio: 1.25, 95% CI, 0.23-6.7) [3]. A non-significant trend toward lower risk of overall bleeding with DOACs compared to VKAs (Hazard Ratio: 0.33, 95% CI, 0.03-3.7) [3]. Median of ~21 months for efficacy, ~20 months for safety [3].

Experimental Protocols and Study Designs

For researchers, the methodologies from key studies are detailed below.

Study Component Description from Case Series [1] Description from Retrospective Cohort [3]
Study Design Observational case series reporting on 4 patients [1]. Retrospective cohort study using a healthcare database [3].
Patient Population Patients with confirmed Protein C or S deficiency who presented with systemic thrombosis at a tertiary hospital [1]. Adult patients with a recorded VTE event and laboratory evidence of inherited thrombophilia who began anticoagulation within 30 days [3].
Intervention & Comparison This compound used either as initial therapy or after switching from warfarin [1]. DOACs (this compound, rivaroxaban, edoxaban, dabigatran) compared to Vitamin K Antagonists (VKAs) [3].
Outcome Measures Efficacy: Recurrent thrombotic events. Safety: Major or minor bleeding events [1]. Efficacy: Recurrent VTE (DVT, PE, atypical-site thrombosis). Safety: Overall bleeding (intracranial, gastrointestinal, other) [3].
Data Collection Clinical follow-up during the standard care process [1]. Data extracted from electronic medical records, including diagnoses, prescriptions, and lab results [3].
Follow-up Throughout the clinical care period, up to 5 years for one patient [1]. From index VTE until end of 2022, or until death, switching anticoagulant class, or discontinuation [3].

Decision Pathway for Anticoagulant Selection

The following diagram illustrates the clinical decision-making process for managing thrombosis in patients with Protein C or S deficiency, integrating the role of this compound based on current evidence.

Start Patient with Protein C/S Deficiency and Acute VTE AcuteTx Acute Phase Treatment: • LMWH • Unfractionated Heparin Start->AcuteTx Choice Choice of Long-Term Anticoagulant AcuteTx->Choice DOAC Consider DOAC (e.g., this compound) Choice->DOAC VKA Consider VKA (e.g., Warfarin) Choice->VKA Outcome1 Effective & Tolerated DOAC->Outcome1 Outcome2 Recurrent Thrombosis or Adverse Event DOAC->Outcome2 VKA->Outcome1 VKA->Outcome2 Factors Decision Factors: • Patient preference/cost/convenience • Adherence concerns • Comorbidities • History of WISN Factors->Choice Informs Reassess Reassess and Switch Therapy Outcome2->Reassess

Clinical pathway for anticoagulant selection in Protein C/S deficiency

Key Evidence and Research Gaps

  • Growing Evidence Base: Multiple case reports describe successful use of this compound for both venous and arterial thrombosis (like ischemic stroke) in patients with Protein S deficiency, suggesting its applicability may extend beyond standard VTE [4] [5] [6].
  • A Note on Efficacy: While most outcomes are positive, treatment failure is possible. One case report documented a patient with a novel PROC gene mutation whose VTE was refractory to DOACs, requiring catheter-directed thrombolysis [7].
  • Limitations and Future Research: Current evidence is constrained by small sample sizes, retrospective designs, and a lack of large randomized controlled trials (RCTs) focused specifically on severe hereditary thrombophilias [1] [3]. More robust studies are needed to solidify treatment guidelines.

References

Apixaban absorption distribution metabolism excretion

Author: Smolecule Technical Support Team. Date: February 2026

Comprehensive ADME Profile of Apixaban

The table below summarizes the key pharmacokinetic parameters of this compound, providing a quantitative overview for easy reference [1] [2] [3].

Parameter Value / Description
Absolute Oral Bioavailability ~50% [1]
Effect of Food No clinically meaningful impact on bioavailability [1]
Time to Peak Concentration (Tmax) 3-4 hours after oral administration [1] [2]
Plasma Protein Binding ~87% (reported range 87%-94%) [1] [2] [3]
Volume of Distribution (Vd) ~21 L [2] [3]
Half-life (t₁/₂) Approximately 12 hours [1] [2]
Total Clearance 3.3 L/h [3]
Primary Metabolic Enzymes CYP3A4 (major), with minor contributions from CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP2J2 [2] [3]
Renal Excretion ~27% of the dose (with ~80-88% as unchanged parent drug) [1] [4] [2]
Fecal Excretion ~56% of the dose (major route) [4] [3]
Biliary Excretion Minor pathway (2.44% of dose within limited collection period) [4]

Detailed ADME Processes and Experimental Data

Absorption

This compound is rapidly absorbed after oral administration. Its exposure increases dose-proportionally for doses up to 10 mg [1]. The absolute bioavailability of ~50% indicates a significant first-pass effect. Food consumption does not have a clinically meaningful impact on its absorption, allowing for administration without regard to meals [1] [3].

Distribution

This compound has a moderate volume of distribution (approximately 21 L), suggesting distribution is largely confined to the central compartment, which is consistent with its target (Factor Xa) residing in the bloodstream [2] [5]. It is highly bound to plasma proteins (87% to 94%) [1] [2] [3].

Metabolism and Key Experimental Protocols

This compound is eliminated via multiple pathways, including metabolism, biliary excretion, and direct intestinal excretion [1].

  • Major Circulating Species: In plasma, this compound is the major circulating component. The most significant metabolite is O-demethyl this compound sulfate, which is stable, water-soluble, and inactive against human Factor Xa [4] [5].
  • Metabolic Pathways: Identified pathways include O-demethylation, hydroxylation, and sulfation [4].
  • Enzymology: Metabolism is primarily mediated by the cytochrome P450 enzyme CYP3A4. Other enzymes like CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP2J2 play minor roles [2] [3]. In vitro studies using human liver microsomes (HLM) show this compound has a slow metabolic turnover, with three prominent metabolites (M2, M4, M7) each representing less than 5% of the parent compound after 1-hour incubations [6].

The following diagram illustrates the primary metabolic and excretion pathways of this compound in humans, synthesizing information from the cited studies.

f This compound This compound Metabolites Metabolites (Inactive) e.g., O-demethyl this compound sulfate This compound->Metabolites  Metabolism  Primary: CYP3A4  Minor: CYP1A2, 2C8, 2C9, 2C19, 2J2 Feces Feces (~56% of dose) This compound->Feces  Direct intestinal excretion Urine Urine (~27% of dose) This compound->Urine  Renal excretion Bile Bile (Minor pathway) This compound->Bile  Biliary excretion Metabolites->Feces Metabolites->Urine Bile->Feces

Excretion

After a single oral dose, the total recovery is over 80% in excreta, divided between feces and urine [4].

  • Fecal Excretion: This is the major route of elimination, accounting for about 56% of the administered dose. The recovered material in feces consists of unchanged parent drug (approximately 50% of the total recovered dose) and metabolites, indicating significant direct intestinal excretion or biliary secretion of parent drug and metabolites [4] [3].
  • Renal Excretion: Approximately 24.5% to 28.8% of the dose is recovered in urine. The majority of this (83-88%) is the unchanged parent compound, with metabolites making up the remainder [1] [4] [3].
  • Biliary Excretion: Data from subjects with bile collection showed this to be a minor pathway, with only 2.44% of the dose recovered in bile within a limited 3-8 hour collection window [4].

Key Experimental Methodologies from Cited Studies

The data presented is derived from well-established clinical and in vitro protocols. Here are the methodologies from key studies:

  • Human ADME Study [4]: This foundational study used a single 20-mg oral dose of [¹⁴C]this compound administered to healthy male subjects. The study design included two groups: one without (n=6) and one with bile collection (n=4). This compound concentrations were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Blood, urine, feces, and bile samples were collected over time to determine the mass balance and metabolic fate of the drug.
  • In Vitro Metabolism Studies [6]: These experiments investigated the metabolic drug-drug interaction potential. Key methods included:
    • Enzyme Phenotyping: Incubation of [¹⁴C]this compound with a panel of human cDNA-expressed individual cytochrome P450 enzymes to identify which are involved in its metabolism.
    • Metabolite Profiling: Investigation of this compound biotransformation in human liver microsomes (HLM) and other tissue preparations (e.g., human intestinal microsomes) to identify and quantify metabolites.
  • Pharmacokinetic Studies [1]: These involved single- and multiple-ascending dose studies in healthy subjects. This compound concentration was measured from citrated blood samples stored at -20°C until analysis using a validated LC-MS/MS method with a lower limit of quantification of 1 ng/mL.

Conclusion

References

Mechanism of Action and Pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Apixaban is a highly selective, direct inhibitor of coagulation Factor Xa (FXa), which plays a central role in the coagulation cascade [1] [2].

  • Target: It reversibly inhibits both free and clot-bound FXa, as well as prothrombinase activity, without requiring the cofactor antithrombin III [2]. This action prevents the conversion of prothrombin to thrombin, thereby reducing fibrin clot formation [1].
  • Specificity: this compound has no direct effect on platelet aggregation [1].

The diagram below illustrates how this compound targets the common pathway of the coagulation cascade.

This compound inhibits Factor Xa to prevent thrombin and fibrin clot formation.

A summary of its key pharmacokinetic parameters is provided in the table below.

Parameter Value Details
Bioavailability ~50% For doses up to 10 mg [3] [2].
Food Effect No impact Food does not alter bioavailability [1] [2].
Tmax (Time to Cmax) 3-4 hours Peak plasma concentration [1].
Protein Binding ~87-94% Predominantly to plasma proteins [1] [2].
Volume of Distribution ~21 L Indicates moderate tissue distribution [1] [2].
Metabolism Primarily CYP3A4 Minor contributions from CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2J2 [1] [2].
Elimination Pathways Multiple
– Renal ~25-27% Of the orally administered dose [1] [2].
– Fecal/Biliary ~56% Of the orally administered dose [2].
– As Metabolites ~25% O-demethyl this compound sulfate is a major metabolite [2].
Apparent Half-life ~12 hours Following oral administration [1].

Clinical Dosing, Efficacy, and Safety

Approved Indications and Dosing

This compound is approved for several conditions, with dosing that must be tailored to the indication and patient-specific factors [1].

Indication Recommended Dosage Regimen
Stroke Prevention in Nonvalvular AF 5 mg twice daily. Reduce to 2.5 mg twice daily if ≥2 of: age ≥80, body weight ≤60 kg, serum creatinine ≥1.5 mg/dL [1].
Treatment of DVT/PE 10 mg twice daily for 7 days, then 5 mg twice daily [1].
Prophylaxis post-Hip/Knee Replacement 2.5 mg twice daily. Initiate 12-24 hours post-surgery [1].

| Extended treatment for Cancer-Associated Thrombosis (CAT) Based on recent API-CAT trial | 2.5 mg twice daily after at least 6 months of initial therapy [4]. |

Key Clinical Evidence and Comparative Data

A 2022 meta-analysis of 67 studies provided a broad real-world comparison of this compound against other anticoagulants in atrial fibrillation patients [5].

| Outcome | This compound vs. Warfarin (VKA) Relative Risk (RR) [95% CI] | This compound vs. Dabigatran Relative Risk (RR) [95% CI] | This compound vs. Rivaroxaban Relative Risk (RR) [95% CI] | | :--- | :--- | :--- | :--- | | Stroke/Systemic Embolism | 0.77 [0.64–0.93] [5] | 0.84 [0.74–0.95] [5] | Not significant [5] | | Major Bleeding | 0.58 [0.52–0.65] [5] | 0.79 [0.70–0.88] [5] | 0.61 [0.53–0.70] [5] | | All-Cause Mortality | Not significant [5] | Not significant [5] | 0.83 [0.71–0.96] [5] | | Intracranial Haemorrhage (ICH) | Significantly lower (Secondary outcome) [5] | Data not shown | Data not shown |

Specific trial findings reinforcing this data:

  • ARISTOTLE Trial: In patients with AF, this compound was superior to warfarin in preventing stroke/systemic embolism and reducing mortality, while causing less major bleeding (including ICH) [6]. This benefit was consistent across all age groups, including the elderly [6].
  • AMPLIFY and Real-World Studies: For VTE treatment, this compound demonstrated non-inferior efficacy to conventional warfarin therapy while significantly reducing the risk of major bleeding [7].
  • API-CAT Trial: In patients with cancer-associated thrombosis, extended anticoagulation with reduced-dose this compound (2.5 mg twice daily) was non-inferior to the full 5 mg dose for preventing recurrent VTE and was superior in safety, resulting in less clinically relevant bleeding [4].

Experimental Protocols and Methodologies

For research purposes, here are detailed methodologies from key studies on this compound.

Pharmacokinetic/Pharmacodynamic Study in Hepatic Impairment

This open-label, parallel-group, single-dose study assessed the impact of mild or moderate hepatic impairment (Child-Pugh A and B) on this compound's profile [3].

  • Study Design & Subjects: Included 8 subjects with mild impairment, 8 with moderate impairment, and 16 healthy matched controls [3].
  • Dosing & Sampling: A single 5 mg oral dose of this compound was administered. Blood samples were collected pre-dose and at numerous time points up to 96 hours post-dose for PK, PD, and protein binding analysis [3].
  • Bioanalytical Methods:
    • PK Analysis: this compound concentrations in plasma and urine were determined using validated high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS), with a lower limit of quantification of 1.0 ng/mL [3].
    • Protein Binding: Ex vivo protein binding was determined by equilibrium dialysis of serum samples collected 3 hours post-dose [3].
    • PD Assessment: The primary PD marker was anti-Factor Xa activity, measured using a chromogenic assay, demonstrating a direct relationship with plasma this compound concentration [3].
  • Key Finding: The study concluded that mild or moderate hepatic impairment had no clinically relevant impact on the PK/PD of a single this compound dose [3].
Preclinical Model of Rheumatoid Arthritis

A 2020 preclinical study investigated potential anti-arthritic effects of this compound, providing a protocol for exploring its impact on inflammatory signaling pathways [8].

  • Animal Model: Rats were allocated into several groups, including a control group, disease model groups induced with Complete Freund's Adjuvant (CFA) and/or FXa, and treatment groups receiving this compound (10 mg/kg every 12 hours for 15 days) [8].
  • Assessed Endpoints:
    • Signaling Pathways: Phosphorylated levels of JAK2, STAT3, and MAPK in tissue samples were assessed to probe the JAK2/STAT3 and MAPK phosphorylation pathways [8].
    • Inflammatory & Oxidative Markers: Serum levels of IL-6, PDGF, ACPA, and 8-OHdG were evaluated [8].
    • Histopathology: Macroscopical and microscopical examinations of tissue were performed [8].
  • Key Finding: this compound exhibited robust anti-arthritic effects, which were attributed to its inhibition of FXa-mediated signaling pathways (JAK2/STAT3 and MAPK) and its antioxidant properties [8].

Important Safety and Usage Considerations

Consideration Details
Renal Impairment Dose reduction is required for AF patients with specific criteria (serum creatinine ≥1.5 mg/dL). Use is not recommended for patients with CrCl <25 mL/min for this compound, and is contraindicated in severe renal impairment for other DOACs [9] [1].
Hepatic Impairment No dose adjustment in mild impairment (Child-Pugh A). Use with caution in moderate impairment (Child-Pugh B). Contraindicated in severe hepatic impairment (Child-Pugh C) [9] [1].
Contraindications Mechanical prosthetic heart valves, moderate-severe mitral stenosis, pregnancy/breastfeeding, severe liver disease, and high-risk anti-phospholipid syndrome (APS) [9].
Drug Interactions Significant interactions with strong dual inhibitors of P-glycoprotein and CYP3A4 (e.g., ketoconazole, itraconazole, ritonavir). Combining with antiplatelet drugs increases bleeding risk [9] [2].
Reversal Agent For life-threatening bleeding, the specific reversal agent andexanet alfa is available. Non-specific pro-haemostatic agents (e.g., PCCs) can be considered if specific agents are unavailable [9].

References

Clinical Evidence and Efficacy Data in Thrombophilia

Author: Smolecule Technical Support Team. Date: February 2026

Recent studies provide quantitative evidence supporting the use of apixaban in patients with inherited thrombophilia. The table below summarizes key findings from recent clinical investigations.

Study Type / Population Key Efficacy Findings (VTE Recurrence) Key Safety Findings (Bleeding) References
Retrospective Cohort (2025): 398 patients with inherited thrombophilia (24.9% severe) [1] HR: 1.25 (95% CI, 0.23-6.7) vs. VKAs (Not significant) HR for overall bleeding: 0.33 (95% CI, 0.03-3.7) vs. VKAs (Not significant) [1]
Subgroup (Severe Thrombophilia): 99 patients (e.g., PC, PS, AT deficiencies, homozygous mutations) [1] No substantial difference in VTE recurrence for DOACs (n=46) vs. VKAs (n=53) Non-significant trend toward lower bleeding risk with DOACs [1]
Case Series (2022): 4 patients with Protein C or S deficiency [2] 1 patient had recurrent PE; 3 patients had no recurrent thrombosis over 3-5 years No major or minor bleeding events reported in any of the 4 patients [2]
Case Report (2018): Patient with Antithrombin deficiency and systemic VTE [3] Almost complete resolution of VTE on CT at 6-month follow-up; no recurrence No bleeding events reported during therapy [3]

Pharmacological and Pharmacogenetic Profile of this compound

Understanding the pharmacokinetics and pharmacogenetics of this compound is crucial for drug development and predicting inter-individual variability.

  • Mechanism of Action: this compound is a highly selective, direct inhibitor of coagulation factor Xa (FXa). It reversibly binds to the active site of FXa, inhibiting both free and clot-bound FXa, as well as prothrombinase activity. This action prevents the conversion of prothrombin to thrombin, thereby suppressing thrombin generation and fibrin clot formation. Its antithrombotic effect is independent of antithrombin III [4] [5] [6].
  • Key Pharmacokinetic Properties:
    • Bioavailability: Approximately 50% [4] [6].
    • Metabolism: Primarily metabolized by cytochrome P450 3A4 (CYP3A4), with contributions from CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP2J2. A significant metabolic pathway is sulfation via SULT1A1 [4] [7].
    • Transport: A substrate for the efflux transporters P-glycoprotein (P-gp, encoded by ABCB1) and Breast Cancer Resistance Protein (BCRP, encoded by ABCG2) [8] [7].
    • Elimination: Multiple pathways include renal excretion (∼27%), intestinal/biliary excretion, and metabolic clearance. The half-life is approximately 12 hours [4] [6].
  • Pharmacogenetic Determinants: A genome-wide association study (GWAS) identified that a common variant in the drug transporter gene ABCG2 (c.421G > T, rs2231142) is associated with higher this compound exposure (AUC). Homozygous carriers displayed a 17% increase in AUC compared to wild-type homozygotes. However, this genetic variation was not significantly associated with clinical bleeding or thromboembolic events in the studied cohort [7].

Experimental Protocols for Key Research Areas

For researchers investigating this compound in specialized populations, the following methodologies from recent studies can serve as a guide.

1. Protocol: Retrospective Cohort Study on Clinical Outcomes

This design is suitable for generating real-world evidence (RWE) on drug efficacy and safety [1].

  • Data Source: Utilize large, linked electronic healthcare databases from healthcare providers or insurers.
  • Study Population:
    • Inclusion Criteria: Adult patients (≥18 years) with a recorded diagnosis of venous thromboembolism (VTE) who initiate this compound (or a comparator, e.g., VKA) within 30 days of the index event and have laboratory-confirmed inherited thrombophilia.
    • Exclusion Criteria: Patients with antiphospholipid syndrome, liver cirrhosis, severe renal impairment (e.g., GFR <30 mL/min), or prior anticoagulant use.
  • Variables and Outcomes:
    • Primary Efficacy Endpoint: Recurrent VTE (objectively verified DVT, PE, or atypical-site thrombosis).
    • Primary Safety Endpoint: Overall bleeding (e.g., major bleeding, clinically relevant non-major bleeding).
    • Covariates: Collect demographic data, thrombophilia type/severity, comorbidities, and concomitant medications.
  • Statistical Analysis:
    • Use Cox proportional hazards regression to calculate hazard ratios (HRs) and 95% confidence intervals (CIs) for outcomes, comparing this compound to the comparator.
    • Perform subgroup analyses for patients with severe thrombophilia (deficiencies of antithrombin, protein C, protein S, or homozygous mutations).

2. Protocol: Pharmacogenetic Study (GWAS/Candidate Gene)

This protocol assesses the impact of genetic variation on this compound pharmacokinetics and clinical outcomes [7].

  • Study Population: Patients from a clinical trial or observational cohort who are on this compound therapy and have provided genetic consent.
  • Genotyping and Quality Control:
    • Perform genotyping using a genome-wide array.
    • Conduct rigorous quality control: exclude samples based on sex mismatches, relatedness, high genotype missingness, and variants failing Hardy-Weinberg equilibrium or with low minor allele frequency.
    • Impute genotypes using a reference panel (e.g., Haplotype Reference Consortium).
  • Phenotype Data:
    • Pharmacokinetic (PK) Parameters: Area under the curve (AUC), maximum concentration (Cmax), and trough concentration (Cmin) at steady state.
    • Clinical Outcomes: Major bleeding, clinically relevant non-major bleeding, and thromboembolic events.
  • Association Analysis:
    • GWAS: Test for association between all genetic variants and PK parameters, adjusting for principal components to account for population stratification.
    • Candidate Gene Analysis: Pre-specify genes involved in this compound's ADME (e.g., ABCG2, ABCB1, CYP3A4, CYP3A5, SULT1A1) and test variants within these regions.
    • Outcome Analysis: Evaluate significant genetic variants from PK analyses for association with clinical outcomes.

This compound's Mechanism of Action in the Coagulation Cascade

The following diagram illustrates the targeted inhibition of this compound within the coagulation cascade.

G Extrinsic Extrinsic Pathway (Tissue Factor + Factor VII) FX Factor X Extrinsic->FX Intrinsic Intrinsic Pathway Intrinsic->FX FXa Factor Xa FX->FXa Activation Prothrombin Prothrombin (II) FXa->Prothrombin Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen FibrinClot Fibrin Clot Fibrinogen->FibrinClot This compound This compound This compound->FXa Inhibits

This compound directly inhibits Factor Xa, a convergence point of the coagulation cascade, preventing thrombin generation.

Research Conclusions and Future Directions

Current evidence, including a recent 2025 cohort study, indicates that this compound has comparable efficacy and a trend towards better safety compared to VKAs for treating VTE in patients with inherited thrombophilia [1]. This holds promise even for those with severe deficiencies, though larger prospective studies are needed for confirmation [3] [1] [2].

Key research gaps and directions include:

  • Prospective RCTs: There is a need for randomized controlled trials specifically enrolling patients with severe thrombophilia (AT, PC, PS deficiencies) to provide the highest level of evidence [1] [2].
  • Pharmacogenetics: The clinical relevance of the ABCG2 genotype and other genetic modifiers on bleeding and efficacy risks requires further investigation to determine if genotype-guided dosing is warranted [7].
  • Optimal Dosing: The effectiveness of reduced-dose this compound (2.5 mg twice daily) in specific thrombophilia populations or for extended secondary prevention needs clearer definition [2].

References

Comprehensive Application Notes and Protocols: Stability-Indicating HPLC Method for Determination of Apixaban and Its Impurities in Pharmaceutical Dosage Forms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Apixaban is a novel oral anticoagulant that functions as a direct Factor Xa inhibitor, approved for reducing the risk of stroke and systemic embolism in patients with nonvalvular atrial fibrillation, treating deep vein thrombosis (DVT) and pulmonary embolism (PE), and preventing venous thromboembolism after hip or knee replacement surgery [1]. The chemical structure of this compound, 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide, contains critical functional groups including a piperidine ring, aromatic linkages, and amide bonds that are susceptible to degradation under various stress conditions [2] [3]. The development of stability-indicating methods is essential for pharmaceutical quality control to monitor the formation of impurities and degradation products that may affect drug safety and efficacy.

The analytical challenges in this compound analysis include the separation and quantification of multiple process-related impurities and degradation products with varying polarities and chemical properties. Recent regulatory concerns have also highlighted the risk of nitrosamine formation in this compound due to the presence of secondary amine groups in its structure that can react with nitrosating agents [3]. This application note provides a comprehensive protocol for the analysis of this compound and its related substances using a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection, incorporating quality by design (QbD) principles for robust method development and validation according to International Conference on Harmonisation (ICH) guidelines.

Method Development and Optimization

Chromatographic Conditions

The development of a stability-indicating HPLC method for this compound requires careful optimization of chromatographic parameters to achieve adequate separation of the active pharmaceutical ingredient from its process-related impurities and degradation products. Based on systematic screening of stationary phases, mobile phase compositions, and detection parameters, the following conditions have been established:

Table 1: Optimized Chromatographic Conditions for this compound Impurity Analysis

Parameter Specification Alternative Conditions
Column Ascentis Express C18 (4.6 × 100 mm, 2.7 µm) Zorbax RX C18 (250 × 4.6 mm, 5 µm)
Mobile Phase A Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) 0.02 M Ammonium dihydrogen orthophosphate
Mobile Phase B Acetonitrile Acetonitrile or Acetonitrile:Methanol (60:40)
Gradient Program Time (min)/%B: 0/20, 30/70, 34/70, 36/20, 40/20 Time (min)/%B: 0/25, 20/35, 30/60, 40/60, 42/25, 50/25
Flow Rate 1.0 mL/min 1.2 mL/min
Column Temperature 35°C 40°C
Detection Wavelength 225 nm 220 nm, 230 nm, or 276 nm
Injection Volume 10 µL 20 µL
Runtime 40 minutes 50-60 minutes

The use of core-shell technology columns (such Ascentis Express C18) provides improved separation efficiency with lower backpressure compared to conventional fully porous particle columns, allowing for faster analysis times without compromising resolution [4]. The gradient elution profile is critical for achieving adequate separation of this compound from its nine known process-related impurities (Imp-1 to Imp-9) and various degradation products.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating capability of the method and to identify potential degradation products that may form under various stress conditions. This compound has been subjected to hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress conditions according to ICH guidelines.

Table 2: Forced Degradation Profile of this compound Under Various Stress Conditions

Stress Condition Details Results Major Degradation Products
Acid Hydrolysis 5N HCl, 60°C, 3.5 hours 12.6% degradation Degradation products 1, 2, 3
Base Hydrolysis 5N NaOH, room temperature No significant degradation -
Oxidative Stress 1% H₂O₂, room temperature No significant degradation -
Photolytic Stress UV and visible light No significant degradation -
Thermal Stress 105°C No significant degradation -

Recent investigations have identified five degradation products under acid and base degradation conditions, with two sets of positional isomers (1,4 and 2,5) observed, among which products 2 and 5 are novel [5]. This compound demonstrates significant susceptibility to acidic conditions, with considerable degradation observed in acid hydrolysis, while remaining relatively stable in oxidative, thermal, and photolytic conditions [2] [5].

Experimental Protocols

Reagents and Materials
  • This compound reference standard (purity >99%)
  • This compound drug substance and tablet formulations
  • Process-related impurity standards (Imp-1 to Imp-9)
  • HPLC-grade acetonitrile, methanol, and water
  • Orthophosphoric acid (AR grade) or ammonium dihydrogen orthophosphate
  • Hydrochloric acid, sodium hydroxide, and hydrogen peroxide (for forced degradation studies)
Preparation of Solutions
3.2.1 Mobile Phase Preparation
  • Mobile Phase A: Prepare 0.02 M ammonium dihydrogen orthophosphate buffer by dissolving 2.3 g in 1000 mL of water. Adjust pH to 3.0 ± 0.1 with orthophosphoric acid. Filter through 0.45 µm membrane filter and degas.
  • Mobile Phase B: HPLC-grade acetonitrile, filtered and degassed.
3.2.2 Diluent Preparation
  • Prepare a mixture of water and acetonitrile in the ratio of 70:30 (v/v).
3.2.3 Standard Solution Preparation
  • Weigh accurately about 25 mg of this compound reference standard into a 50 mL volumetric flask.
  • Add about 30 mL of diluent and sonicate to dissolve.
  • Make up to volume with diluent and mix well (concentration: 500 µg/mL).
  • Filter through 0.45 µm PVDF syringe filter before injection.
3.2.4 Test Solution Preparation
  • For drug substance: Prepare similar to standard solution at concentration of 500 µg/mL.
  • For drug product: Powder twenty tablets and weigh accurately powder equivalent to 25 mg of this compound into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate for 15-20 minutes with intermittent shaking, and dilute to volume with diluent. Filter through 0.45 µm membrane filter.
3.2.5 System Suitability Solution
  • Prepare a solution containing this compound (500 µg/mL) spiked with all known impurities at specification level (0.15%).
Forced Degradation Protocols
3.3.1 Acid Degradation Studies
  • Transfer 25 mg of this compound sample into a 50 mL volumetric flask.
  • Add 1 mL of 5N hydrochloric acid.
  • Heat at 60°C for 3.5 hours in a water bath.
  • Cool to room temperature, neutralize with 1 mL of 5N sodium hydroxide.
  • Dilute to volume with diluent and filter.
  • Analyze using the developed HPLC method.
3.3.2 Base Degradation Studies
  • Transfer 25 mg of this compound sample into a 50 mL volumetric flask.
  • Add 1 mL of 5N sodium hydroxide.
  • Allow to stand at room temperature for 24 hours.
  • Neutralize with 1 mL of 5N hydrochloric acid.
  • Dilute to volume with diluent and filter.
  • Analyze using the developed HPLC method.
3.3.3 Oxidative Degradation Studies
  • Transfer 25 mg of this compound sample into a 50 mL volumetric flask.
  • Add 1 mL of 3% hydrogen peroxide solution.
  • Allow to stand at room temperature for 24 hours.
  • Dilute to volume with diluent and filter.
  • Analyze using the developed HPLC method.
3.3.4 Thermal Degradation Studies
  • Spread this compound sample evenly in a petri dish.
  • Place in a hot air oven at 105°C for 24 hours.
  • Prepare sample solution at 500 µg/mL concentration using diluent.
  • Analyze using the developed HPLC method.
3.3.5 Photolytic Degradation Studies
  • Spread this compound sample evenly in a petri dish.
  • Expose to light providing overall illumination of not less than 1.2 million lux hours and integrated near ultraviolet energy of not less than 200 watt hours/square meter.
  • Prepare sample solution at 500 µg/mL concentration using diluent.
  • Analyze using the developed HPLC method.

The following workflow diagram illustrates the complete analytical procedure for this compound impurity analysis:

G cluster_1 Solution Preparation Steps Start Start Analysis Prep Solution Preparation Start->Prep Deg Forced Degradation Studies Prep->Deg MP Mobile Phase Preparation Prep->MP HPLC HPLC Analysis Deg->HPLC Data Data Analysis HPLC->Data End Result Interpretation Data->End Std Standard Solution Preparation MP->Std Test Test Solution Preparation Std->Test SS System Suitability Solution Preparation Test->SS

Method Validation

The developed stability-indicating HPLC method has been validated according to ICH guidelines Q2(R1) for the following parameters:

Specificity

The method demonstrated specificity by achieving baseline separation of this compound from all known impurities and degradation products with resolution greater than 2.0. Peak purity was verified using photodiode array detection, confirming that this compound peaks were pure and homogeneous in all stress samples [4]. The method effectively separates and quantifies nine process-related impurities (Imp-1 to Imp-9) and various degradation products without interference.

Linearity and Range

The linearity of the method has been established for this compound and its impurities over the specified range. The correlation coefficients were greater than 0.999 for all components, demonstrating excellent linearity.

Table 3: Linearity Data for this compound and Selected Impurities

Component Range Covered (µg/mL) Calibration Curve Correlation Coefficient (R)
This compound 0.15 - 7.5 y = 35425x - 752.75 0.9997
RS1 LOQ - 150% y = 38914x + 875.37 0.9997
RS2 LOQ - 150% y = 41256x - 216.55 0.9996
Unknown Impurities 0.05 - 2.0 y = 38542x + 542.18 0.9995
Precision and Accuracy

The method precision was demonstrated by six replicate injections of standard solution spiked with impurities at specification level (0.15%). The %RSD for peak areas of this compound and all impurities was less than 5.0%. Intermediate precision was established by performing the analysis on different days, with different analysts, and using different instruments, with %RSD less than 5.0% for all components.

The accuracy of the method was evaluated by recovery studies using spiked samples at three concentration levels (50%, 100%, and 150% of specification level). The average recovery for all impurities was between 90% and 110%, confirming the accuracy of the method.

Sensitivity (LOD and LOQ)

The limit of detection (LOD) and limit of quantitation (LOQ) were determined based on signal-to-noise ratio of 3:1 and 10:1, respectively.

Table 4: Sensitivity Data for this compound and Key Impurities

Component LOD (µg/mL) LOQ (µg/mL)
This compound 0.05 0.15
RS1 0.008 0.025
RS2 0.009 0.028
Process Impurities 0.01 - 0.03 0.03 - 0.10
Robustness

The robustness of the method was evaluated using a quality by design (QbD) approach by deliberately varying method parameters including flow rate (±0.1 mL/min), column temperature (±5°C), detection wavelength (±2 nm), and mobile phase composition (±2% absolute variation in organic composition). The method remained unaffected by small variations in parameters, with all peak parameters remaining within acceptance criteria [6].

Nitrosamine Impurity Analysis

Recent regulatory concerns have identified the potential formation of nitrosamine impurities in this compound, particularly N-Nitroso this compound (Nitroso Impurity 6), which can form during synthesis or storage when secondary amine groups react with nitrosating agents [3]. The following protocol is recommended for nitrosamine analysis:

Special Considerations for Nitrosamine Analysis
  • Sample Preparation: Extract both drug substance and finished product using appropriate solvents
  • LC-MS/MS Conditions: Use reverse-phase C18 column with gradient elution of 0.1% formic acid in water and 0.1% formic acid in methanol/acetonitrile
  • Detection: Multiple reaction monitoring (MRM) mode with positive electrospray ionization
  • Quantification: Achievable at levels as low as 10 parts per billion (ppb)
Control Strategies for Nitrosamine Formation
  • Use low-nitrite grade excipients
  • Avoid high humidity and heat during processing
  • Implement strict pH control during amide bond-forming steps
  • Avoid reagents or solvents containing nitrites
  • Employ targeted LC-MS/MS methods for specific detection and monitoring of N-Nitroso this compound

Structural Characterization of Impurities

Advanced analytical techniques have been employed for the structural characterization of this compound impurities and degradation products. The structural elucidation of five degradation products formed under acid and base conditions has been achieved using ultra-high performance liquid chromatography-mass spectrometry (UPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy [5].

Table 5: Spectral Data for this compound and Key Impurities

Compound 1H NMR Chemical Shifts (δ, ppm) Mass Spectral Data (m/z) IR Absorption Bands (cm⁻¹)
This compound 7.49 (d, J=8.8 Hz, 2H), 7.37 (d, J=9.1 Hz, 2H), 7.26 (d, J=8.8 Hz, 2H), 6.98 (s, 1H), 4.14 (t, J=6.6 Hz, 2H), 3.81 (s, 3H) 460.37 (M+1) 1630 (-C=O stretch cyclic amide), 1595 (-C=O stretch amide lactam), 3023 (-C-H stretch aromatic)
RS1 7.70 (d, J=8.8 Hz, 2H), 7.46 (d, J=8.8 Hz, 2H), 7.08 (d, J=8.8 Hz, 2H), 4.49 (q, J=6.9 Hz, 2H), 4.12 (t, J=6.6 Hz, 2H), 3.81 (s, 3H) 518.29 (M+1) 1713 (-C=O stretch ester), 1677 (-C=O stretch amide), 3013 (C-H stretch aromatic)
RS2 7.49 (d, J=9.2 Hz, 2H), 7.35 (d, J=8.8 Hz, 2H), 7.26 (d, J=8.1 Hz, 2H), 4.49 (q, J=7.3 Hz, 2H), 4.13 (t, J=6.6 Hz, 2H), 3.81 (s, 3H) 489.42 (M+1) 1650 (-C=O stretch amide lactam), 1251 (-C-O bend)

The following diagram illustrates the relationship between this compound and its major degradation pathways:

G API This compound Acid Acid Degradation API->Acid Base Base Degradation API->Base Oxidative Oxidative Stress API->Oxidative Nitroso Nitrosamine Formation API->Nitroso DP1 Degradation Product 1 Acid->DP1 DP2 Degradation Product 2 (Novel) Acid->DP2 DP3 Degradation Product 3 Acid->DP3 Base->DP1 Base->DP3 DP4 Degradation Product 4 Base->DP4 DP5 Degradation Product 5 (Novel) Base->DP5 NI N-Nitroso this compound Nitroso->NI

Applications to Pharmaceutical Analysis

The validated stability-indicating HPLC method has been successfully applied to the analysis of this compound in both drug substance and drug product formulations. The method is suitable for:

  • Quality control testing of this compound raw materials and finished products
  • Stability studies to monitor impurity profiles over time
  • Formulation development to assess compatibility with excipients
  • Comparative analysis of different batches and manufacturers
  • Regulatory submissions requiring comprehensive impurity profiling

For drug product analysis, sample preparation involves powdering tablets, dissolving in diluent, sonication for 15-20 minutes, and filtration through 0.45 µm membrane filter before injection. The method has demonstrated accuracy and precision in both drug substance and drug product analysis, with no interference from tablet excipients.

Conclusion

The developed stability-indicating HPLC method provides a robust, specific, and precise analytical procedure for the simultaneous determination of this compound and its related substances in pharmaceutical dosage forms. The method effectively separates nine process-related impurities and various degradation products, demonstrating excellent performance characteristics validated according to ICH guidelines.

The incorporation of QbD principles in method development and the use of core-shell chromatography columns have resulted in an efficient method with reduced analysis time and improved resolution compared to conventional HPLC methods. The method's ability to quantify impurities at low levels and its stability-indicating nature make it suitable for routine quality control analysis and stability studies of this compound in pharmaceutical formulations.

Recent advancements in the characterization of novel degradation products and nitrosamine impurities highlight the importance of continued method refinement to address emerging regulatory requirements and ensure patient safety.

References

Analytical Application Note: UV Spectroscopy Area Under Curve (AUC) Method for Apixaban

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Apixaban is an oral, direct factor Xa inhibitor anticoagulant used for reducing stroke risk in non-valvular atrial fibrillation and for treating or preventing venous thromboembolism (VTE). The development of robust, cost-effective analytical methods is crucial for quality control in pharmaceutical development and manufacturing. UV Spectroscopy with the Area Under Curve (AUC) method provides a simple, precise, and accurate alternative to chromatographic techniques for the quantification of this compound in bulk and pharmaceutical dosage forms, without the need for complex instrumentation or expensive solvents. This application note details validated methodologies based on current research for the analysis of this compound.

Summary of Validated AUC Methods for this compound

Research studies have developed and validated simple UV spectrophotometric methods for determining this compound in bulk and tablet dosage forms. The following table summarizes key parameters from two independent studies:

Table 1: Summary of Validated AUC Methods for this compound Analysis

Parameter Method 1 (Haque et al., 2019) [1] Method 2 (MVP Samaj's College, 2017) [2]
Wavelength Range (AUC) 269 nm - 289 nm Single wavelength 280 nm
Solvent Methanol Methanol
Linearity Range 5 - 25 µg/mL 2 - 10 µg/mL
Correlation Coefficient (R²) Information missing 0.9967
Regression Equation Information missing y = 0.0995x + 0.0149
Accuracy (% Recovery) 100% 99% - 104%
Precision (% RSD) < 0.988% As per ICH guidelines
LOD (Limit of Detection) 0.335 µg/mL 0.186 µg/mL
LOQ (Limit of Quantitation) 1.015 µg/mL 0.566 µg/mL

Detailed Experimental Protocols

Reagent and Standard Preparation
  • Solvent: Use HPLC or Analytical Grade Methanol.
  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of pure this compound API (Active Pharmaceutical Ingredient) and transfer it to a 100 mL volumetric flask. Dissolve and make up to the volume with methanol.
  • Working Standard Solutions: Prepare a series of dilutions from the stock solution with methanol to obtain concentrations within the linearity range (e.g., 5, 10, 15, 20, 25 µg/mL for the wider range method) [1].
Sample Preparation from Tablet Dosage Form

At least ten tablets should be accurately weighed and finely powdered. A quantity of powder equivalent to the average weight of one tablet containing 10 mg of this compound is transferred to a 100 mL volumetric flask. Approximately 50-70 mL of methanol is added, and the solution is sonicated for 15-20 minutes with intermittent shaking. The solution is then diluted to volume with methanol and filtered. An aliquot of this solution is further diluted with methanol to obtain a concentration within the linear range of the method [2] [1].

Instrumentation and Analytical Procedure
  • Instrument: Double-beam UV-Visible Spectrophotometer with matched 1 cm quartz cells.
  • Procedure for AUC Method:
    • Baseline Correction: Scan methanol over the operational wavelength range (e.g., 200-400 nm) in both sample and reference cells to correct for any background absorbance.
    • Standard Scanning: Scan the standard solutions in the range of 400-200 nm to identify the wavelength of maximum absorption (λmax). For this compound, this is typically found at 280 nm [2].
    • Area Under Curve Measurement: For the selected wavelength range (e.g., 269 nm to 289 nm), measure the integrated area under the curve for each standard solution [1].
    • Calibration Curve: Plot the AUC values against the corresponding concentrations of the standard solutions to establish the calibration curve.
    • Sample Analysis: Prepare and scan the sample solution as described above. Measure the AUC in the same selected range and determine the concentration of this compound in the sample using the regression equation from the calibration curve.

The entire analytical workflow is summarized in the following diagram:

G Start Start Analysis PrepStd Prepare Standard Stock Solution (100 µg/mL in Methanol) Start->PrepStd PrepSample Prepare Sample Solution (Weigh, powder, extract, and filter tablets) PrepStd->PrepSample Dilute Dilute Standard & Sample Solutions to working range PrepSample->Dilute Scan Scan Standards & Samples on UV Spectrophotometer Dilute->Scan Identify Identify Wavelength Range (e.g., 269-289 nm) Scan->Identify MeasureAUC Measure Area Under Curve (AUC) for all solutions Identify->MeasureAUC Plot Plot Calibration Curve (AUC vs. Concentration) MeasureAUC->Plot Calculate Calculate Sample Concentration from regression equation Plot->Calculate End Report Results Calculate->End

Diagram Title: UV Spectroscopy AUC Workflow for this compound

Method Validation

The developed methods should be validated as per ICH guidelines. Key parameters are summarized below:

Table 2: Method Validation Parameters and Specifications

Validation Parameter Acceptance Criteria / Outcome
Linearity Correlation coefficient (R²) > 0.996 [2] [1].
Accuracy (Recovery Studies) Recovery should be close to 100% (e.g., 99-100%) [2] [1].
Precision (Repeatability) % RSD for multiple measurements of the same sample should be < 1% (e.g., 0.988%) [1].
LOD & LOQ As determined in Table 1, indicating high sensitivity [2] [1].
Specificity No interference from excipients found in tablet formulation, confirming the method is specific for this compound [2].

Clinical and Pharmacokinetic Context

Understanding the pharmacokinetics of this compound provides context for the therapeutic relevance of the analytical concentrations being measured.

  • Bioavailability: this compound has an absolute oral bioavailability of approximately 50% [3].
  • Time to Peak Concentration (T~max~): After oral administration, the maximum plasma concentration (C~max~) is reached in about 3-4 hours [3].
  • Elimination Half-life: The plasma terminal half-life is approximately 12 hours [3].
  • Food Effect: Food does not have a clinically meaningful impact on this compound's bioavailability, allowing for flexible administration [3].

The relationship between dosage, systemic exposure, and therapeutic effect is crucial. The following diagram illustrates the pharmacokinetic pathway of this compound, which correlates with its pharmacodynamic effect.

G Dose Oral Dose (2.5 - 10 mg tablet) Absorption Absorption in GI Tract (~50% Bioavailability) Dose->Absorption Plasma Systemic Circulation (Peak conc. in 3-4 hrs, Half-life ~12 hrs) Absorption->Plasma Tmax = 3-4h Target Inhibition of Factor Xa (FXa) Plasma->Target PK/PD Correlation Elimination Elimination (Metabolism, Biliary, Renal) Plasma->Elimination Multiple Pathways Effect Therapeutic Effect (Reduced Thrombin Generation & Thrombus Development) Target->Effect

Diagram Title: this compound Pharmacokinetic and Pharmacodynamic Pathway

Conclusion

The UV Spectrophotometric Area Under Curve (AUC) method provides a simple, rapid, precise, accurate, and cost-effective quality control tool for the routine analysis of this compound in bulk and pharmaceutical dosage forms. The method has been successfully validated as per ICH guidelines and demonstrates excellent linearity, recovery, and precision. Its simplicity makes it particularly suitable for laboratories that may not have access to more complex chromatographic systems, without compromising the reliability of the results for drug development and quality assurance purposes.

References

Comprehensive Application Notes: Simultaneous HPLC Determination of Aspirin and Apixaban in Combined Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Clinical Relevance

The simultaneous administration of antiplatelet and anticoagulant therapies represents an emerging treatment paradigm for patients with complex cardiovascular conditions, particularly those with peripheral artery disease (PAD) who undergo infrapopliteal angioplasty procedures. This combined approach addresses the dual thrombotic risks present in such patients, where platelet activation and fibrin formation pathways both contribute to post-procedural complications [1]. The AGRIPPA clinical study demonstrated that dual-route treatment with 100 mg aspirin and 2.5 mg apixaban twice daily was effective in this patient population, highlighting the need for reliable analytical methods to support pharmaceutical development and quality control of such combination therapies [1].

Aspirin (acetylsalicylic acid) functions as an irreversible cyclooxygenase-1 inhibitor, suppressing thromboxane production and thereby decreasing platelet aggregation. This compound, in contrast, is a direct Factor Xa inhibitor that blocks the conversion of prothrombin to thrombin, interrupting the coagulation cascade through a different mechanism [2]. The complementary mechanisms of action create a powerful antithrombotic effect but also present analytical challenges due to the different chemical properties and stability profiles of the two drugs. From an analytical perspective, the combination presents significant challenges due to the different chemical properties and stability profiles of the two drugs, necessitating robust analytical methods for simultaneous quantification [3].

The development of a reliable HPLC method for simultaneously quantifying aspirin and this compound addresses a critical need in pharmaceutical analysis, supporting the development of fixed-dose combinations and enabling rigorous quality control. This application note provides detailed protocols for analyzing these drugs in combination, with complete validation data confirming the method's suitability for its intended purpose [3] [1].

Methodology Summary

The methodology employs a reverse-phase high-performance liquid chromatography (RP-HPLC) approach with UV detection, optimized for the simultaneous separation and quantification of aspirin and this compound. This method was developed following Quality by Design (QbD) principles and validated according to International Council for Harmonisation (ICH) guidelines, ensuring robustness and reliability for pharmaceutical analysis [3] [4].

The optimized method achieves excellent chromatographic separation using a Phenomenex Luna C18 column with an isocratic mobile phase system consisting of acetonitrile and phosphate buffer (pH 4). The method demonstrates linear detector response across clinically relevant concentration ranges of 50-300 μg/mL for aspirin and 5-15 μg/mL for this compound, making it suitable for both quality control and research applications [3]. The method's validity was established through comprehensive testing of precision, accuracy, specificity, and sensitivity, with forced degradation studies confirming the method's stability-indicating capabilities [3] [1].

Table 1: Optimized Chromatographic Conditions for Simultaneous Aspirin and this compound Analysis

Parameter Specification
Column Phenomenex Luna C18 (250 mm × 4.6 mm, 5 μm)
Mobile Phase Acetonitrile:Phosphate Buffer (40:60 v/v, pH 4)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 227 nm
Injection Volume 20 μL
Retention Time (Aspirin) 5.37 min
Retention Time (this compound) 7.10 min

Experimental Design

Instrumentation and Materials

The analysis requires an HPLC system with UV detection capability. The method was developed using a Shimadzu LC-20AT system equipped with a quaternary pump, degasser, auto-sampler, column oven, and photodiode array detector. The system was controlled using LC Solution software (version 1.25) for data acquisition and processing [3]. Separation was achieved using a Phenomenex Luna C18 column (250 mm × 4.6 mm, 5 μm particle size), which provides excellent resolution for these compounds [3].

The chemical standards required include aspirin reference standard (Himedia Laboratories Pvt. Ltd., India), This compound reference standard (Bio Organics & Applied Materials Pvt. Ltd., India), HPLC-grade acetonitrile, methanol, and water. Reagents for buffer preparation include potassium dihydrogen phosphate, o-phosphoric acid for pH adjustment, and triethylamine [3]. All solvents and reagents should be of HPLC grade to minimize interference and maintain system suitability.

Chromatographic Conditions

The mobile phase consists of a mixture of acetonitrile and phosphate buffer in a 40:60 ratio (v/v). The buffer is prepared by dissolving 2.72 g of potassium dihydrogen phosphate in 1000 mL of Milli-Q water, adding 1 mL of triethylamine, and adjusting the pH to 4.0 using o-phosphoric acid [3]. The mobile phase should be filtered through a 0.45 μm membrane filter and degassed by sonication for 25 minutes before use [1].

The analysis is performed under isocratic conditions with a flow rate of 1.0 mL/min, column temperature maintained at 30°C, and detection at 227 nm using a UV detector. The injection volume is 20 μL, and the total run time is approximately 15 minutes, which allows for adequate separation and elution of both compounds with retention times of 5.37 minutes for aspirin and 7.10 minutes for this compound [3].

Sample Preparation

Standard Solution Preparation

Stock solutions of aspirin and this compound are prepared separately at concentrations of 1000 μg/mL. For aspirin, 25 mg of reference standard is accurately weighed and transferred to a 25 mL volumetric flask, dissolved in acetonitrile, and diluted to volume with the same solvent [1]. For this compound, 10 mg of reference standard is accurately weighed and transferred to a 10 mL volumetric flask, dissolved in acetonitrile, and diluted to volume to achieve the 1000 μg/mL concentration [1].

Working standard solutions are prepared by combining appropriate aliquots from each stock solution. Specifically, 1 mL of this compound stock solution (1000 μg/mL) is pipetted into a 10 mL volumetric flask and diluted with acetonitrile to obtain a concentration of 100 μg/mL. From this solution, 5 mL is withdrawn and added to the aspirin stock solution [1]. The final working standard solutions are prepared by pipetting volumes ranging from 0.5 to 3 mL of the combined solution into 10 mL volumetric flasks and diluting to volume with mobile phase, creating concentration ranges of 50-300 μg/mL for aspirin and 2.5-15 μg/mL for this compound [1].

Formulation Sample Preparation

For the analysis of in-house capsule formulations, the capsule contents equivalent to 25 mg of aspirin and 2.5 mg of this compound are accurately weighed and transferred to a 25 mL volumetric flask. Approximately 20 mL of acetonitrile is added, and the solution is sonicated for 15-20 minutes with occasional shaking to ensure complete dissolution [1]. The solution is then diluted to volume with acetonitrile and mixed thoroughly. This solution is centrifuged at 3000 rpm for 10 minutes, and the supernatant is filtered through a 0.45 μm membrane filter. An appropriate aliquot of the filtrate is further diluted with mobile phase to obtain concentrations within the working range [1].

Method Validation

The method was validated according to ICH guidelines, assessing the parameters of linearity, precision, accuracy, specificity, and sensitivity [3].

Linearity and Range

The method demonstrated excellent linearity over the concentration ranges of 50-300 μg/mL for aspirin and 5-15 μg/mL for this compound. The correlation coefficients (r²) were greater than 0.999 for both compounds, confirming a strong linear relationship between concentration and peak area [3].

Table 2: Linearity Data for Aspirin and this compound

Analyte Concentration Range (μg/mL) Regression Equation Correlation Coefficient (r²)
Aspirin 50-300 y = 12540.5x + 852.4 0.9998
This compound 5-15 y = 19852.3x + 245.7 0.9996
Precision and Accuracy

The precision of the method was evaluated through both intra-day and inter-day studies. For intra-day precision, relative standard deviation (RSD) values were less than 1% for both compounds, while inter-day precision studies over three consecutive days showed RSD values less than 1.5%, confirming the method's reproducibility [3].

The accuracy was determined by recovery studies using standard addition method at three different concentration levels (50%, 100%, and 150% of the target concentration). The average recovery for aspirin ranged from 90.02% to 101.00%, while for this compound it ranged from 98.18% to 101.18%, well within the acceptable limits [3] [1].

Table 3: Precision and Accuracy Data

Analyte Concentration (μg/mL) Intra-day RSD (%) Inter-day RSD (%) Recovery (%)
Aspirin 50 0.45 1.12 90.02-95.35
150 0.32 0.89 96.45-101.00
300 0.51 1.25 97.12-99.87
This compound 5 0.38 1.05 98.18-99.45
10 0.41 0.92 99.25-101.18
15 0.29 0.87 99.87-100.75
Sensitivity

The sensitivity of the method was determined by calculating the limit of detection (LOD) and limit of quantification (LOQ). For aspirin, the LOD and LOQ were 0.84 μg/mL and 2.55 μg/mL, respectively. For this compound, the LOD and LOQ were 0.41 μg/mL and 1.24 μg/mL, respectively [3]. These values demonstrate the method's adequate sensitivity for quantitative analysis of both compounds in pharmaceutical formulations.

Forced Degradation Studies

Forced degradation studies were conducted to demonstrate the method's stability-indicating properties and its ability to separate degradation products from the parent compounds. Stress testing was performed under conditions of acid and base hydrolysis, oxidation, thermal stress, and photodegradation following ICH Q1A(R2) guidelines [3] [1].

Aspirin showed significant degradation under alkaline conditions due to hydrolysis to salicylic acid, while this compound demonstrated greater stability across most stress conditions. The method effectively separated the degradation products from the parent peaks, confirming its specificity and stability-indicating capability [3]. These studies are crucial for assessing the method's reliability in detecting stability changes in pharmaceutical formulations during shelf-life studies.

Applications & Greenness Assessment

The developed HPLC method has significant practical applications in pharmaceutical analysis, particularly in quality control laboratories for simultaneous quantification of aspirin and this compound in combined dosage forms. The method supports the development of fixed-dose combination products that may improve patient compliance in dual antiplatelet-anticoagulant therapy [3]. Additionally, the method can be applied to stability testing of these formulations, supporting shelf-life determinations and storage condition recommendations [1].

The greenness profile of analytical methods has become increasingly important in modern pharmaceutical analysis. While the HPLC method provides excellent accuracy and precision, alternative spectroscopic methods have been developed that offer advantages in terms of environmental sustainability. These green spectroscopic approaches have been evaluated using tools including Analytical Eco-Scale, NEMI, and the Analytical GREEnness metric approach (AGREE), demonstrating reduced environmental impact through lower solvent consumption and energy requirements [2]. Laboratories can select the appropriate method based on their specific needs, balancing the high precision of HPLC with the greener profile of spectroscopic techniques for routine analysis.

Conclusion

The validated RP-HPLC method provides a robust, precise, and accurate approach for the simultaneous determination of aspirin and this compound in pharmaceutical formulations. The method demonstrates excellent chromatographic separation with retention times of 5.37 minutes for aspirin and 7.10 minutes for this compound, with complete validation confirming its suitability for quality control applications [3].

The forced degradation studies establish the method as stability-indicating, capable of detecting degradation products under various stress conditions. This method addresses a significant analytical need in pharmaceutical development, supporting the growing clinical use of combination antiplatelet-anticoagulant therapies [3] [1]. The detailed protocols provided in these application notes enable implementation in analytical laboratories for pharmaceutical development and quality control purposes.

Workflow Diagram

HPLC_Workflow cluster_mobile_prep Mobile Phase Preparation cluster_std_prep Standard Solution Preparation cluster_sample_prep Sample Preparation cluster_chromatography Chromatographic Analysis cluster_data_analysis Data Analysis & Validation Start Method Start MP1 Prepare Buffer (2.72g KH₂PO₄ in 1000mL water) Start->MP1 STD1 Weigh Standards (25mg ASP, 10mg APX) Start->STD1 S1 Weigh Formulation Powder Start->S1 MP2 Adjust pH to 4.0 with O-Phosphoric Acid MP1->MP2 MP3 Mix with ACN (40:60 v/v ratio) MP2->MP3 MP4 Filter & Degas (0.45µm filter, 25min sonication) MP3->MP4 C1 Inject Samples (20µL volume) MP4->C1 STD2 Dissolve in ACN (in separate flasks) STD1->STD2 STD3 Dilute to Volume (1000 µg/mL stock) STD2->STD3 STD4 Prepare Working Standards (Combine aliquots) STD3->STD4 STD4->C1 S2 Extract with ACN (Sonication 15-20min) S1->S2 S3 Centrifuge & Filter (3000rpm, 0.45µm filter) S2->S3 S4 Dilute with Mobile Phase S3->S4 S4->C1 C2 Run Separation (Isocratic elution) C1->C2 C3 Detect at 227nm (UV Detection) C2->C3 C4 Record Chromatograms (15min runtime) C3->C4 D1 Measure Peak Areas C4->D1 D2 Calculate Concentrations (Using calibration curve) D1->D2 D3 Validate Method (Precision, Accuracy, etc.) D2->D3 D4 Generate Report D3->D4 End Analysis Complete D4->End

References

Comprehensive Application Notes and Protocols: Forced Degradation Studies of Apixaban per ICH Guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Regulatory Context

Forced degradation studies, also known as stress testing, constitute an essential component of pharmaceutical development required by regulatory agencies worldwide including ICH, FDA, and ANVISA. These studies involve intentional degradation of drug substances and products under various stress conditions to identify potential degradation products, establish degradation pathways, and validate stability-indicating analytical methods. The recent ANVISA RDC No. 964/25 (effective February 2025) emphasizes the importance of forced degradation studies for synthetic drugs like apixaban, aligning international standards with local requirements while waiving unnecessary tests such as placebo studies for solid formulations [1]. Forced degradation serves two primary purposes: it helps identify potential impurities that may form during manufacturing and storage, and it demonstrates that analytical methods can effectively separate degradation products from the active pharmaceutical ingredient (API).

This compound, chemically known as 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide, is a direct Factor Xa inhibitor used as an oral anticoagulant for reducing stroke risk in nonvalvular atrial fibrillation, treating deep vein thrombosis and pulmonary embolism, and preventing venous thromboembolism after orthopedic surgery [2] [3]. With a molecular weight of 459.5 g/mol, this compound is a neutral bi-cyclic pyrazole compound with aqueous solubility of 40-50 μg/mL and demonstrates high selectivity for Factor Xa (inhibitory constant = 0.08 nM) [4] [3]. Understanding this compound's stability profile through forced degradation is crucial for ensuring product quality, safety, and efficacy throughout its shelf life.

Experimental Design and Workflow

A systematic approach to forced degradation studies ensures comprehensive evaluation of this compound's stability characteristics. The experimental workflow should encompass study design, stress condition selection, sample preparation, analysis, and data interpretation in accordance with ICH Q1A(R2) and Q1B guidelines. The following diagram illustrates the logical workflow for conducting forced degradation studies:

G Start Study Design & Protocol C1 API Characterization Start->C1 C2 Stress Condition Selection C1->C2 C3 Sample Preparation C2->C3 C4 Stress Application C3->C4 C5 Analytical Method Selection C4->C5 C6 Chromatographic Analysis C5->C6 C7 Degradation Product Identification C6->C7 C8 Method Validation C7->C8 End Study Report & Documentation C8->End

Figure 1: Systematic Workflow for Forced Degradation Studies

The experimental design should consider both liquid-phase and original-phase stress conditions as mandated by recent regulatory updates [1]. For solid formulations like this compound tablets, original-phase testing (direct exposure to stress without solubilization) may be sufficient when supported by adequate API testing. Stress conditions should be severe enough to degrade 5-20% of the active ingredient, ensuring formation of meaningful degradation products without generating secondary artifacts. The selection of specific stress conditions should be based on the chemical structure of this compound, considering potential degradation sites including the methoxyphenyl group, pyrazolo-pyridinone core, and carboxamide moiety.

Analytical Method Development

Stability-Indicating HPLC Method

A reversed-phase HPLC method has been successfully developed and validated specifically for analysis of this compound and its degradation products. The method employs a 250 mm × 4.6 mm, 5 μm C18 column with gradient elution using a mixture of phosphate buffer and methanol (60:40 v/v) at a flow rate of 1.0 mL/min [5]. Detection is performed at 220 nm using a UV detector, providing optimal sensitivity for this compound and its related substances. This method effectively separates this compound from its known impurities (RS1 and RS2) and any degradation products formed during stress testing.

The method validation parameters confirmed excellent linearity over the concentration range of 0.01-0.22 μg/mL with a correlation coefficient (R) greater than 0.999 [5]. The limits of detection (LOD) and quantification (LOQ) were established at 0.05 μg/mL and 0.15 μg/mL for this compound respectively, demonstrating adequate sensitivity for degradation product detection. The method precision, expressed as % relative standard deviation, was found to be ≤5.36% for replicate quality-control samples, confirming the robustness of the analytical technique [5] [4].

Alternative HPTLC Method

For laboratories requiring a more economical approach, a high-performance thin-layer chromatographic (HPTLC) method has been developed and validated for this compound analysis. This method uses aluminum plates pre-coated with silica gel 60F254 as the stationary phase and toluene:methanol (7:3 v/v) as the mobile phase [6]. Densitometric measurement is performed at 290 nm, with this compound exhibiting a retention factor (Rf) of 0.62 ± 0.04. The HPTLC method demonstrates linearity in the range of 50-300 ng/band, with LOD and LOQ values of 0.272 and 0.824 ng/band respectively.

Method Comparison

Table 1: Comparison of Analytical Methods for this compound Forced Degradation Studies

Parameter HPLC Method [5] HPTLC Method [6] RP-HPLC (Combination) [7]
Stationary Phase C18 column (250 mm × 4.6 mm, 5 μm) Silica gel 60F254 plates Phenomenex Luna C18 column
Mobile Phase Phosphate buffer:methanol (gradient) Toluene:methanol (7:3 v/v) Phosphate buffer (pH 4):ACN (60:40)
Flow Rate 1.0 mL/min - 1.0 mL/min
Detection Wavelength 220 nm 290 nm 227 nm
Retention Time/Rf ~60 min total run time 0.62 ± 0.04 5.37 min (aspirin), 7.10 min (this compound)
Linearity Range 0.01-0.22 μg/mL 50-300 ng/band 5-15 μg/mL (this compound)
LOD 0.05 μg/mL 0.272 ng/band 0.41 μg/mL
LOQ 0.15 μg/mL 0.824 ng/band 1.24 μg/mL

Forced Degradation Results and Interpretation

Summary of Degradation Behavior

This compound demonstrates selective susceptibility to specific stress conditions while remaining stable under others. The forced degradation profile reveals that this compound is particularly labile under acidic conditions but shows remarkable stability toward alkaline hydrolysis, oxidation, thermal, and photolytic stress [5]. This degradation pattern provides crucial information for formulation development, packaging selection, and storage condition establishment.

Table 2: this compound Forced Degradation Profile Under Various Stress Conditions

Stress Condition Parameters Degradation Major Observations
Acidic Hydrolysis 5N HCl, 60°C, 3.5 hours 12.6% degradation Significant degradation with formation of distinct degradation products
Alkaline Hydrolysis 5N NaOH No degradation Stable under strong basic conditions
Oxidative Stress 1% H₂O₂ No degradation Resistant to oxidative conditions
Thermal Stress 105°C No degradation Stable in solid state at elevated temperatures
Photolytic Stress UV/VIS light No degradation Photostable under ICH Q1B conditions
Neutral Hydrolysis Water, 80°C Minimal degradation Relatively stable in aqueous conditions [6]
Degradation Pathway Analysis

The pronounced degradation of this compound under acidic conditions suggests potential vulnerability of the carboxamide group or the pyrazolo-pyridinone core to acid-catalyzed hydrolysis. The stability under alkaline conditions indicates resistance of the ester and amide functionalities to base hydrolysis. The absence of significant degradation under oxidative conditions suggests that the electron-rich aromatic systems in this compound are not susceptible to peroxide-mediated oxidation. The thermal and photostability of this compound simplifies packaging requirements and storage conditions for the final drug product.

The following diagram illustrates the experimental workflow for conducting forced degradation studies on this compound:

G Start This compound Sample C1 Acidic Hydrolysis 5N HCl, 60°C, 3.5h Start->C1 C2 Alkaline Hydrolysis 5N NaOH Start->C2 C3 Oxidative Stress 1% H₂O₂ Start->C3 C4 Thermal Stress 105°C Start->C4 C5 Photolytic Stress UV/VIS Light Start->C5 Analyze HPLC/HPTLC Analysis C1->Analyze 12.6% Degradation C2->Analyze No Degradation C3->Analyze No Degradation C4->Analyze No Degradation C5->Analyze No Degradation Results Degradation Profile Analyze->Results

Figure 2: Experimental Workflow for this compound Forced Degradation Studies

Experimental Protocols

Forced Degradation Stress Studies
5.1.1 Acid Degradation Study
  • Procedure: Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Add 2.0 mL of 5N hydrochloric acid and heat at 60°C for 3.5 hours in a water bath. Cool to room temperature and neutralize with 5N sodium hydroxide solution. Dilute to volume with methanol to obtain a stock solution of 1 mg/mL. Further dilute as needed with mobile phase to achieve working solutions of 0.1 mg/mL [5].
  • Precautions: Use freshly prepared acid solutions to ensure consistent concentration. Perform neutralization carefully to avoid excessive heat generation or precipitation.
  • Analysis: Inject 20 μL of the solution into the HPLC system using the chromatographic conditions described in Section 3.1. Compare the chromatogram with untreated this compound to identify degradation peaks.
5.1.2 Alkaline Degradation Study
  • Procedure: Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Add 2.0 mL of 5N sodium hydroxide and allow to stand at room temperature for 24 hours. Neutralize with 5N hydrochloric acid and dilute to volume with methanol. Prepare appropriate dilutions with mobile phase for analysis [5].
  • Analysis: Inject 20 μL of the solution into the HPLC system. This compound should demonstrate no significant degradation under these conditions.
5.1.3 Oxidative Degradation Study
  • Procedure: Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Add 2.0 mL of 3% hydrogen peroxide solution and allow to stand at room temperature for 24 hours. Dilute to volume with methanol and prepare appropriate working solutions [5] [6].
  • Analysis: Inject 20 μL of the solution into the HPLC system. This compound should remain stable with no significant degradation products observed.
5.1.4 Thermal Degradation Study
  • Procedure: Spread approximately 100 mg of this compound evenly in a glass petri dish and place in a hot air oven maintained at 105°C for 24 hours. After exposure, accurately weigh 50 mg of the stressed sample into a 50 mL volumetric flask, dissolve in methanol, and dilute to volume [5].
  • Analysis: Prepare appropriate dilutions and inject into the HPLC system. This compound should demonstrate thermal stability with no significant degradation.
5.1.5 Photolytic Degradation Study
  • Procedure: Spread approximately 100 mg of this compound evenly in a glass petri dish and expose to UV light (200 W·h/m²) and visible light (1.2 million lux·hours) in a photostability chamber complying with ICH Q1B requirements. After exposure, prepare sample solution as described for thermal degradation [5] [6].
  • Analysis: Inject the sample solution into the HPLC system. This compound should show no significant degradation under photolytic stress conditions.
Method Validation Protocol
5.2.1 Specificity
  • Inject individually prepared solutions of this compound and its known impurities (RS1 and RS2) to confirm resolution.
  • Subject this compound to forced degradation conditions and demonstrate separation of degradation products from the main peak.
  • Use photodiode array detection to verify peak purity of this compound in stressed samples [5].
5.2.2 Linearity
  • Prepare standard solutions at six concentration levels from LOQ to 150% of the target concentration (0.01-0.22 μg/mL).
  • Inject each solution in triplicate and plot average peak area against concentration.
  • Calculate correlation coefficient, slope, and y-intercept using linear regression analysis.
  • The correlation coefficient (R) should be greater than 0.999 [5].
5.2.3 Precision
  • Repeatability: Inject six individual preparations of this compound at 100% concentration and calculate %RSD of peak areas (should be ≤2.0%).
  • Intermediate Precision: Perform the same analysis on different days, with different analysts, or using different instruments and calculate overall %RSD [6].
5.2.4 Accuracy
  • Perform recovery studies by spiking placebo with known quantities of this compound at 80%, 100%, and 120% of the target concentration.
  • Calculate percentage recovery for each level, which should be between 98.0% and 102.0% [7] [6].
5.2.5 Robustness
  • Deliberately vary method parameters including mobile phase composition (±2%), pH (±0.2 units), column temperature (±2°C), and flow rate (±0.1 mL/min).
  • Evaluate system suitability parameters to ensure method reliability under varied conditions [6].

Conclusion

The forced degradation studies conducted in accordance with ICH guidelines demonstrate that this compound is susceptible to acidic conditions but exhibits remarkable stability under alkaline, oxidative, thermal, and photolytic stress. The developed stability-indicating HPLC method effectively separates this compound from its degradation products and known impurities, making it suitable for routine quality control and stability studies. The method validation confirms that the analytical procedure is specific, linear, precise, accurate, and robust for its intended purpose.

These forced degradation studies provide crucial information for formulation development, packaging selection, and storage condition establishment for this compound-containing products. The knowledge of degradation behavior helps in establishing appropriate shelf life and storage conditions to maintain product quality, safety, and efficacy throughout the product lifecycle. Following the systematic approach outlined in these application notes and protocols will ensure regulatory compliance and facilitate approval of this compound drug products across various markets.

References

Comprehensive Application Notes and Protocols: Fluid Bed Technology for Apixaban Pellet Manufacturing

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fluid Bed Pelletization Technology for Apixaban

Fluid bed technology represents a sophisticated pharmaceutical manufacturing approach that enables the production of uniform, functionalized pellets for enhanced drug delivery. This technology is particularly valuable for poorly soluble drugs like this compound, a direct Factor Xa inhibitor used as an oral anticoagulant for thromboembolic disorders. This compound faces significant biopharmaceutical challenges, including poor water solubility (approximately 40 µg/mL), low oral bioavailability (about 50% for conventional formulations), and extensive first-pass metabolism. These limitations necessitate advanced formulation strategies to optimize its therapeutic performance and ensure consistent bioavailability. Fluid bed processing addresses these challenges through the creation of multi-particle dosage forms with superior properties compared to single-unit tablets, including more predictable gastrointestinal transit, reduced inter- and intra-patient variability, and enhanced dissolution characteristics [1] [2].

The fundamental principle of fluid bed technology involves the fluidization of solid particles in a heated air stream, creating a fluid-like state that enables uniform coating and agglomeration. For this compound formulations, this technology facilitates the creation of pellets with precise functional attributes, including controlled release profiles, enhanced stability, and optimized bioavailability. The technological advantages of fluid bed processing include excellent heat and mass transfer, one-step granulation and drying, reduced dust levels, higher compaction, and superior tablet properties compared to conventional high-shear granulation. These benefits are particularly important for this compound, where consistent drug performance is critical for maintaining therapeutic anticoagulation without exceeding bleeding risk thresholds [3] [4].

Formulation Development and Composition Optimization

Core Formulation Components

The development of this compound pellets via fluid bed technology requires careful excipient selection to ensure optimal drug loading, stability, and release characteristics. The formulation strategy must address this compound's physicochemical challenges, particularly its poor solubility and need for consistent dissolution. Based on patent literature and research studies, the core composition typically includes a drug-loaded layer applied onto neutral starter seeds, followed by functional coating layers for modified release or protection. The excipient system must provide adequate binding capacity while maintaining or enhancing the dissolution rate of the poorly soluble drug [5] [6].

Table 1: Core Formulation Composition for this compound Pellets

Component Function Concentration Range (% w/w) Specific Recommendations
This compound Active Pharmaceutical Ingredient 1-10% Micronized (D90 < 50µm) for enhanced dissolution
Microcrystalline Cellulose Starter pellets/Spheronization aid 40-70% 300-500µm starter pellets for uniform coating
Hypromellose (HPMC) Binder/Matrix former 3-10% Low viscosity grades (3-6 cps) for optimal sprayability
Sodium Lauryl Sulfate Wetting agent/Solubility enhancer 0.5-3% Critical for dissolution improvement
Povidone (PVP) Binder 2-8% PVP K-30 recommended for better adhesion
Croscarmellose Sodium Disintegrant 2-8% Intra- and extra-granular for rapid disintegration
Magnesium Stearate Lubricant 0.5-2% Added during final blending step
Film Coating Polymers Functional coating 5-20% Enteric or sustained-release polymers as needed

The critical quality attributes (CQAs) for this compound pellets include particle size distribution, sphericity, drug content uniformity, dissolution profile, and stability. The particle size of this compound itself is a crucial parameter, with research indicating that sizes below 120 µm ensure bioequivalence with reference formulations, while particles below 50 µm can significantly enhance dissolution rates. The formulation approach must balance the need for rapid dissolution with the practical requirements of manufacturing process control, as extremely fine particles may present handling challenges during the fluid bed process [2] [6].

Advanced Formulation Strategies

For enhanced oral bioavailability, advanced formulation approaches have been investigated, including nanostructured lipid carriers (NLCs) of this compound. These systems employ lipid-based matrices to improve solubility and bypass hepatic first-pass metabolism. Research has demonstrated that this compound-loaded NLCs with particle sizes of approximately 232±23 nm, PDI of 0.514±0.13, and zeta potential of -21.9±2.1 mV can significantly enhance pharmacokinetic parameters, including extended half-life (27.76±1.18 h), increased AUC0-∞ (19,568.7±1067.6 ng·h/mL), and higher Cmax (585.3±87.6 ng/mL) compared to free drug formulations. This lipid-based approach can be adapted to fluid bed technology by incorporating lipid phases into the layering suspension or as functional coatings [1].

Another innovative approach involves the development of gas-generating pellets for gastro-retentive drug delivery systems. These formulations incorporate gas-generating agents like sodium bicarbonate within the pellet core to promote buoyancy and prolong gastric residence time. Optimization studies using a dome-type extruder have identified critical process parameters for this approach, including extrusion speed (23-27 rpm), spheronization speed (700-900 rpm), and spheronization time (5-7 minutes), yielding more than 90% of pellets within the desired size range with appropriate physical properties. This floating pellet technology could potentially enhance the absorption window utilization for this compound [7].

Manufacturing Protocols and Process Parameters

Fluid Bed Pellet Manufacturing Process

The manufacturing of this compound pellets via fluid bed technology follows a sequential protocol designed to ensure product consistency and quality. The process begins with equipment preparation and concludes with finished pellets ready for encapsulation or tableting. Below is the detailed step-by-step protocol:

  • Step 1: Equipment Setup and Preparation

    • Utilize a fluid bed processor with bottom-spray Wurster configuration for uniform coating
    • Install appropriate sieve plates (0.8-1.5mm screen) to support the starter pellets
    • Calibrate process sensors (temperature, airflow, pressure) and spray system
    • Load neutral starter pellets (300-500µm microcrystalline cellulose spheres) into the product container
    • Set initial process parameters: inlet temperature 40-45°C, air flow 30-50 m³/h, nozzle air pressure 1-2 bar [8] [6]
  • Step 2: Drug Layering Solution Preparation

    • Dissolve sodium lauryl sulfate (0.5-3%) in purified water or hydroalcoholic solvent (water:ethanol 50:50)
    • Slowly add hypromellose (3-10%) or povidone (2-8%) under continuous stirring until completely dissolved
    • Add micronized this compound (D90 < 50µm) gradually to the binder solution under high-shear mixing
    • Homogenize the suspension for 30-45 minutes to ensure uniform drug distribution
    • Continue stirring until spraying to prevent sedimentation [6] [9]
  • Step 3: Drug Layering Process

    • Preheat the starter pellets to 40-45°C with fluidization for 10-15 minutes
    • Initiate spraying with the following parameters: spray rate 5-15 g/min, atomization pressure 1.0-2.0 bar, product temperature 35-42°C
    • Maintain consistent fluidization pattern with gap air flow for optimal particle movement
    • Continue the process until the target drug load (1-10%) is achieved
    • Apply intermediate drying phases (5-10 minutes) every 200-300g of spray application to prevent overwetting [8] [6]
  • Step 4: Functional Coating Application

    • Prepare insulating layer solution (hydroxypropyl cellulose 3-8% in water)
    • Apply insulating layer to achieve 2-5% weight gain using similar spray parameters
    • Prepare enteric coating suspension (e.g., methacrylic acid copolymer 5-15% with plasticizer)
    • Apply sustained-release or enteric coating to achieve target weight gain (5-20%)
    • Optimize spray rate to prevent agglomeration and ensure uniform film formation [8] [5]
  • Step 5: Final Drying and Sizing

    • Dry the coated pellets at 35-40°C for 30-45 minutes until loss on drying <2.5%
    • Sieve the pellets through appropriate mesh screens (710µm and 355µm) to remove fines and agglomerates
    • Transfer the sized pellets to appropriate containers for further processing or analysis [6] [9]
Process Optimization and Quality Control

The critical process parameters (CPPs) for fluid bed pellet manufacturing must be carefully controlled to ensure consistent product quality. Based on Quality by Design (QbD) principles, these parameters include inlet air temperature (35-45°C), product temperature (35-42°C), air flow rate (30-50 m³/h), spray rate (5-15 g/min), atomization pressure (1.0-2.0 bar), and nozzle diameter (0.8-1.2 mm). The optimization strategy should employ statistical design of experiments (DoE) to establish the design space and identify optimal parameter combinations [1] [7].

Table 2: Critical Process Parameters and Their Impact on Quality Attributes

Process Parameter Optimal Range Impact on CQAs Control Strategy
Inlet Air Temperature 35-45°C Higher temperatures improve drying but may cause spray drying; lower temperatures risk overwetting Proportional-integral-derivative (PID) control with continuous monitoring
Product Temperature 35-42°C Critical for film formation and preventing agglomeration; affects dissolution stability Controlled by balancing inlet temperature and spray rate
Air Flow Volume 30-50 m³/h Determines fluidization pattern; affects coating uniformity and efficiency Maintain constant static pressure differential
Spray Rate 5-15 g/min Higher rates increase productivity but risk overwetting; lower rates prolong process Progressive increase based on drying capacity
Atomization Pressure 1.0-2.0 bar Affects droplet size and distribution; influences film quality and uniformity Maintain constant with regular nozzle inspection
Nozzle Diameter 0.8-1.2 mm Determines spray pattern and droplet size distribution Select based on batch size and solution viscosity

The quality control during manufacturing includes in-process tests such as loss on drying (target: 2.0-2.5%), pellet size distribution (target: 80% between 355-710µm), and visual appearance. The final product quality is assessed through tests for drug content uniformity (acceptance value: <15%), dissolution profile comparison with reference, and stability under accelerated conditions. The use of Process Analytical Technologies (PAT) such as near-infrared spectroscopy (NIR) can enable real-time monitoring of critical quality attributes [4] [6].

Process Optimization Through Quality by Design

The application of Quality by Design (QbD) principles is essential for robust and reproducible manufacturing of this compound pellets. This systematic approach begins with defining the Quality Target Product Profile (QTPP), which for this compound pellets includes critical attributes such as dosage form strength (2.5-10mg), dissolution profile (≥85% in 60 minutes), stability (shelf life ≥24 months), and bioavailability (comparable to reference product). The QTPP guides the identification of Critical Quality Attributes (CQAs), which typically include pellet size distribution, drug content uniformity, dissolution rate, and purity [1] [2].

Through risk assessment tools like Ishikawa diagrams and Failure Mode Effects Analysis (FMEA), the relationship between material attributes/process parameters and CQAs can be established. For fluid bed processing of this compound pellets, studies have identified critical material attributes (CMAs) including drug particle size (D90), binder viscosity, and surfactant concentration, as well as critical process parameters (CPPs) such as inlet air temperature, spray rate, atomization pressure, and fluidization air volume. The experimental design for process optimization typically employs Response Surface Methodology (RSM) with Central Composite Design (CCD) or Box-Behnken designs to model the relationship between factors and responses [1] [7].

The following diagram illustrates the QbD-based optimization workflow for this compound pellet development:

G cluster_1 Formulation Variables cluster_2 Process Parameters cluster_3 Critical Quality Attributes Start Define QTPP CQA Identify CQAs Start->CQA RA Risk Assessment CQA->RA DoE DoE Studies RA->DoE F1 Drug Particle Size RA->F1 F2 Binder Type/Concentration RA->F2 P1 Inlet Temperature RA->P1 P2 Spray Rate RA->P2 DS Establish Design Space DoE->DS Q1 Pellet Size Distribution DoE->Q1 Q2 Drug Content Uniformity DoE->Q2 Q3 Dissolution Profile DoE->Q3 CP Define Control Strategy DS->CP PV Process Validation CP->PV LCM Lifecycle Management PV->LCM F3 Surfactant Level F4 Starter Pellet Size P3 Atomization Pressure P4 Fluidization Air Flow Q4 Stability

Diagram 1: QbD-Based Optimization Workflow for this compound Pellet Development

The design space established through QbD approaches provides the scientific foundation for regulatory flexibility and continuous improvement. For this compound pellets, studies have demonstrated that extrusion speed (23-27 rpm), spheronization speed (700-900 rpm), and spheronization time (5-7 minutes) yield more than 90% of pellets within the desired size range with appropriate physical properties. The control strategy derived from this understanding includes material specifications, process parameter controls, in-process testing, and final product specifications that collectively ensure consistent product quality [7].

Performance Characterization and Analytical Methods

In Vitro Evaluation Protocols

The performance assessment of this compound pellets requires comprehensive in vitro characterization to ensure product quality and predict in vivo performance. The dissolution testing represents a critical quality attribute that must be carefully designed to discriminate between different formulations and ensure bioequivalence. The recommended dissolution method employs USP Apparatus I (baskets) or II (paddles) at 75 rpm, with 900 mL of dissolution medium maintained at 37±0.5°C. The dissolution media should include discriminating conditions such as pH 6.8 phosphate buffer with 0.05% sodium lauryl sulfate (SLS) and 0.1 N HCl to evaluate performance across gastrointestinal pH ranges. Sampling time points should include 10, 20, 30, 45, and 60 minutes to establish complete dissolution profiles [4] [2].

The analytical method for this compound quantification typically employs high-performance liquid chromatography (HPLC) with UV detection at 280-285 nm. The validated method should include specificity, linearity (1-150% of target concentration), accuracy (98-102%), precision (RSD <2%), and robustness. For quality control purposes, dissolution testing at a single time point (30 minutes) with specification of ≥85% dissolved may be employed, though full profile comparison is recommended during development. The dissolution acceptance criteria should be established based on reference product testing and consideration of this compound's Biopharmaceutics Classification System (BCS) borderline Class III/IV status [4] [2].

In Vivo Performance Prediction

The biopharmaceutical evaluation of this compound pellets has been enhanced through the application of Physiologically Based Biopharmaceutics Modeling (PBBM), which integrates physicochemical properties, formulation characteristics, and physiological parameters to predict in vivo performance. For this compound, PBBM models have demonstrated acceptable prediction accuracy for bioavailability and bioequivalence under various conditions, enabling the establishment of a dissolution safe space that defines acceptable formulation characteristics. These models have shown that this compound particle sizes below 120 µm ensure bioequivalence with reference formulations, while formulations with faster dissolution rates, such as those with smaller particle sizes, align closely with BCS biowaiver criteria [2].

The pharmacokinetic profile of this compound from advanced formulations has been evaluated in preclinical studies. Research on nanostructured lipid carriers (NLCs) of this compound demonstrated significantly enhanced pharmacokinetic parameters compared to free drug, including extended half-life (27.76±1.18 h versus ~12 h for conventional formulation), increased AUC0-∞ (19,568.7±1067.6 ng·h/mL), and higher Cmax (585.3±87.6 ng/mL). These findings support the potential of advanced pellet formulations to improve the therapeutic performance of this compound, potentially enabling reduced dosing frequency and improved patient adherence [1].

Advanced Applications and Regulatory Considerations

MUPS Technology and Modified Release Applications

The Multiple Unit Pellet System (MUPS) technology represents a sophisticated application of fluid bed-produced this compound pellets. MUPS formulations consist of multiple coated pellets compressed into tablets or filled into capsules, offering significant clinical advantages including reduced food effects, more predictable gastrointestinal transit, and flexible dosing through tablet divisibility. The manufacturing process for MUPS involves three-stage coating of micropellets: first, application of the active ingredient; second, deposition of a protective insulating layer; and finally, application of an enteric sustained-release coating to ensure controlled drug release in the intestinal tract. Through this process, pellet diameter typically increases from approximately 300µm to 1300µm, with weight increasing from about 1.5g to 4.7g per thousand pellets [8].

The regulatory pathway for this compound pellet formulations requires comprehensive characterization and justification of the selected approach. The quality documentation should include detailed pharmaceutical development reports incorporating QbD principles, complete description of manufacturing process and controls, comprehensive characterization of critical quality attributes, and comparative dissolution studies against reference products. For SUPAC-IR (Scale-Up and Post-Approval Changes for Immediate-Release Products) changes, the PBBM models can support waivers for additional bioequivalence studies, particularly when changes remain within the established dissolution safe space [2] [6].

Scale-up and Technology Transfer

The scale-up strategy for this compound pellet manufacturing should follow a systematic approach based on scientific understanding of the process. Key scale-up considerations include maintaining geometric similarity of equipment, consistent droplet size and distribution, similar fluidization patterns, and comparable drying efficiency. Research indicates that fluid bed processors with cylindrical product containers and scalable spray nozzle geometry significantly simplify scale-up processes. For process validation, trials should be carried out in a laboratory environment where process parameters for new formulations can be determined using DoE approaches, with optimal spray rate, product temperature, and process air volume established as the foundation for production-scale manufacturing [8].

The technology transfer documentation should include detailed protocols for process qualification at the receiving site, with emphasis on critical process parameters and their proven acceptable ranges. The performance qualification should demonstrate that the process consistently produces this compound pellets meeting all critical quality attributes, with particular attention to dissolution profile comparison against bio-batches. The continued process verification should employ statistical process control methods to monitor process stability and product quality throughout the product lifecycle [3] [8].

Conclusion

Fluid bed technology offers a robust and flexible platform for the manufacturing of this compound pellets with enhanced performance characteristics compared to conventional dosage forms. The comprehensive approach outlined in these application notes and protocols integrates formulation science, process engineering, and quality by design principles to ensure consistent production of high-quality this compound pellets. The critical success factors include careful control of drug particle size, optimization of formulation components to enhance dissolution, precise control of fluid bed process parameters, and comprehensive characterization using discriminatory methods.

The advanced applications of fluid bed technology, including MUPS formulations, nanostructured lipid carriers, and gastro-retentive systems, demonstrate the potential for further enhancement of this compound therapy. The integration of PBBM modeling throughout development provides a scientific foundation for predicting in vivo performance, establishing dissolution safe spaces, and supporting regulatory submissions. As the pharmaceutical industry continues to embrace advanced manufacturing technologies and model-informed drug development approaches, fluid bed pelletization of challenging drugs like this compound will play an increasingly important role in optimizing therapeutic outcomes for patients.

References

Analytical Method Validation for Apixaban according to ICH Q2(R1): Comprehensive Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Apixaban and Analytical Requirements

This compound is a direct Factor Xa inhibitor that has emerged as a significant therapeutic alternative to vitamin K antagonists for the prevention and treatment of thromboembolic disorders. As a novel oral anticoagulant (NOAC), it offers advantages including fixed dosing regimens, limited food interactions, and reduced monitoring requirements compared to traditional anticoagulants like warfarin. However, therapeutic drug monitoring remains essential in specific clinical scenarios such as suspected overdose, assessment of bleeding risk, patients with renal impairment, or prior to emergency surgeries. These situations necessitate reliable quantification methods to determine this compound concentrations in biological matrices [1] [2].

The ICH Q2(R1) guideline provides a comprehensive framework for validating analytical procedures, establishing key parameters that must be evaluated to ensure method reliability, accuracy, and reproducibility. For pharmaceutical compounds like this compound, especially when quantified in complex biological matrices such as human plasma, rigorous method validation is essential for generating clinically relevant data. This document presents detailed application notes and protocols for the validation of this compound analytical methods in accordance with ICH Q2(R1) principles, incorporating experimental data from recently published studies to illustrate the practical application of these guidelines [3].

Chromatographic Conditions and Method Optimization

UPLC-MS/MS Methods

Ultra-Performance Liquid Chromatography tandem Mass Spectrometry (UPLC-MS/MS) has emerged as the gold standard technique for the quantification of this compound in biological matrices due to its superior sensitivity, selectivity, and capacity for rapid analysis. The methodology developed by Rigo-Bonnin et al. exemplifies a robust approach, utilizing a Zorbax Eclipse Plus C18 column (50 × 2.1 mm, 1.8 μm) maintained at 40°C. The mobile phase consisted of 0.1% formic acid in water (mobile phase A) and 0.1% formic acid in acetonitrile (mobile phase B) with a gradient elution program: 0-0.5 min (25% B), 0.5-1.5 min (25-95% B), 1.5-2.0 min (95% B), 2.0-2.1 min (95-25% B), and 2.1-3.0 min (25% B) at a flow rate of 0.5 mL/min. This method achieved an excellent chromatographic separation with a total run time of only 3.0 minutes, with this compound and its internal standard (this compound-d3) eluting at approximately 1.43 minutes [2].

Mass spectrometric detection was performed using positive electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode. The specific mass transitions monitored were m/z 460.1→443.1 for this compound and m/z 463.1→446.1 for the internal standard this compound-d3. These conditions were optimized to provide maximum sensitivity and selectivity, minimizing potential interference from matrix components. The instrument parameters were carefully optimized: desolvation temperature of 500°C, desolvation gas flow of 1000 L/h, cone gas flow of 150 L/h, and collision gas flow of 0.15 mL/min. This configuration resulted in exceptional performance characteristics with a limit of quantification of 0.25 ng/mL across all matrices (plasma, dialysate liquid, and urine), demonstrating the method's suitability for precise pharmacokinetic studies and therapeutic drug monitoring in various clinical scenarios [2].

Reverse-Phase LC Methods

For laboratories without access to UPLC-MS/MS instrumentation, traditional reverse-phase liquid chromatography methods with UV detection have been developed and validated for this compound quantification. One such method employed a Zorbax Stable Bond Phenyl column (150 × 4.6 mm, 5 μm) with a mobile phase comprising water, acetonitrile, methanol, and perchloric acid in various ratios using a gradient elution program at a flow rate of 1.2 mL/min. The total run time was 15 minutes, significantly longer than UPLC methods but still suitable for routine analysis. Detection was performed at 278 nm, corresponding to the maximum UV absorption wavelength of this compound [4].

This method successfully achieved baseline separation of this compound from its nine potential impurities, demonstrating its specificity and stability-indicating capabilities. The quality by design (QbD) approach was implemented during method development, systematically evaluating critical method parameters and their interactions to define a design space that ensures robust method performance. While this method may not offer the same sensitivity as MS-based detection, it provides a cost-effective alternative for quality control laboratories focused on pharmaceutical formulation analysis rather than biological monitoring. The validation data confirmed that the method meets ICH Q2(R1) requirements for intended use in impurity quantification, with demonstrated linearity, accuracy, precision, and specificity [4].

Sample Preparation Techniques

Protein Precipitation

Protein precipitation represents the most straightforward sample preparation technique for extracting this compound from plasma matrices. The protocol optimized by Rigo-Bonnin et al. involves aliquoting 50 μL of plasma sample into a microcentrifuge tube, followed by the addition of 10 μL of internal standard working solution (this compound-d3 at 1 μg/mL in methanol). Then, 150 μL of acetonitrile is added to precipitate plasma proteins, with vigorous vortex mixing for 1 minute to ensure complete protein denaturation and drug release. The samples are subsequently centrifuged at 13,000 × g for 10 minutes at 4°C to pellet the precipitated proteins, and the clear supernatant is transferred to autosampler vials for analysis [2].

While protein precipitation offers advantages in terms of simplicity and rapid processing, it has limitations regarding extraction efficiency and potential matrix effects. One study reported a relatively low extraction efficiency of approximately 16% when using protein precipitation with methanol [1]. However, despite this low extraction recovery, the method demonstrated acceptable precision and accuracy, likely due to effective compensation by the stable isotope-labeled internal standard. This highlights the critical importance of appropriate internal standardization when using less efficient extraction techniques, particularly for methods intended for regulatory submission or clinical decision-making.

Solid-Phase Extraction

Solid-phase extraction provides a more selective alternative for sample clean-up, potentially offering superior matrix effect removal and higher extraction efficiency. Shaikh et al. implemented a SPE protocol using Oasis HLB cartridges (1 cc, 30 mg) for this compound extraction from human plasma. The procedure begins with conditioning the cartridges with 1 mL of methanol followed by 1 mL of water. Then, 200 μL of plasma sample, previously spiked with internal standard and diluted with 300 μL of 5% ammonium hydroxide solution, is loaded onto the conditioned cartridges. The cartridges are washed with 1 mL of 5% methanol to remove interfering compounds, and this compound is subsequently eluted with 1 mL of methanol [5].

The eluate is collected and evaporated to dryness under a gentle nitrogen stream at 40°C. The residue is then reconstituted in 300 μL of mobile phase (acetonitrile and 2 mM ammonium formate buffer, 50:50 v/v) by vortex mixing for 30 seconds, followed by centrifugation at 10,000 × g for 5 minutes. The clear supernatant is transferred to autosampler vials for analysis. This SPE approach demonstrated significantly higher extraction efficiency, with recovery rates exceeding 73% for both this compound and its internal standard [5]. The improved recovery translates to enhanced method sensitivity and potentially better reproducibility, making it particularly suitable for applications requiring precise quantification at the lower end of the calibration range.

Method Validation Results According to ICH Q2(R1)

Specificity, Linearity, and Sensitivity

Method specificity was comprehensively evaluated across all validated methods by analyzing blank plasma samples from at least six different sources to demonstrate the absence of interfering peaks at the retention times of this compound and its internal standard. Rigo-Bonnin et al. confirmed that the response of interfering peaks was less than 20% of the lower limit of quantification (LLOQ) for this compound and less than 5% for the internal standard, meeting the recommended acceptance criteria [2]. This is particularly important for this compound analysis in patient populations that may be receiving concomitant medications, as it ensures that the method is selective for the target analyte.

The linearity of analytical response was established over concentration ranges relevant to clinical applications. The following table summarizes the linearity and sensitivity parameters for three different validated methods:

Method Linear Range (ng/mL) Coefficient of Determination (r²) LLOQ (ng/mL) LOD (ng/mL)
UPLC-MS/MS [2] 0.25-250 ≥0.99 0.25 0.08
UPLC-MS/MS [1] 1-500 ≥0.997 1 Not specified
LC-MS/MS [5] 1.01-280 ≥0.99 1.01 Not specified

The limit of quantification (LLOQ) was defined as the lowest concentration that could be measured with acceptable accuracy (80-120%) and precision (≤20% CV), while the limit of detection (LOD) was typically defined as a signal-to-noise ratio of 3:1. The extensive linear dynamic range demonstrated by these methods covers the expected therapeutic concentrations of this compound, which typically reach a maximum plasma concentration (Cmax) of approximately 370 ng/mL following a 10 mg dose in healthy volunteers [1].

Accuracy, Precision, and Recovery

Method accuracy and precision were evaluated using quality control samples at multiple concentration levels (low, medium, and high) across different validation runs. The intra-batch and inter-batch accuracy were expressed as percentage deviation from the nominal concentration, while precision was calculated as the coefficient of variation (CV%). The following table summarizes the accuracy and precision data for two representative methods:

Validation Parameter UPLC-MS/MS Method [2] LC-MS/MS Method [5]
Intra-batch Accuracy 94.0-107.1% 96.5-102%
Inter-batch Accuracy 94.8-106.1% Not specified
Intra-batch Precision 1.8-7.3% CV 1.21-3.21% CV
Inter-batch Precision 3.5-8.8% CV Not specified
Extraction Recovery Not specified >73%

All methods demonstrated acceptable performance within the predefined acceptance criteria (accuracy within ±15% of nominal values and precision ≤15% CV), confirming their suitability for reliable this compound quantification. The extraction recovery was consistent and reproducible across the concentration ranges, with the SPE method demonstrating superior recovery compared to protein precipitation approaches. The use of stable isotope-labeled internal standards (this compound-d3) effectively compensated for variability in extraction efficiency and matrix effects, contributing to the excellent accuracy and precision profiles of these methods [1] [5].

Stability and Matrix Effects

Stability assessment is a critical component of method validation, particularly for clinical applications where samples may undergo multiple freeze-thaw cycles or be stored for extended periods before analysis. Comprehensive stability evaluations were conducted under various conditions:

  • Bench-top stability: 24 hours at room temperature
  • Processed sample stability: 24 hours in autosampler at 10°C
  • Freeze-thaw stability: Three complete cycles (-80°C to room temperature)
  • Long-term stability: 30 days at -80°C

All stability tests demonstrated that this compound remained stable with percentage changes within ±15% of nominal concentrations [1] [2]. These findings support appropriate sample handling and storage protocols for clinical studies.

Matrix effects were systematically evaluated by comparing the analytical response of this compound in post-extraction spiked samples to neat solutions at equivalent concentrations. Rigo-Bonnin et al. assessed matrix effects using six different lots of blank plasma, including lipemic and hemolyzed samples, and found no significant matrix suppression or enhancement (CV <15%) [2]. This careful assessment of matrix effects is particularly important for this compound analysis in patient populations with various pathological conditions that might alter plasma composition.

Clinical Applications and Pharmacokinetic Data

Pharmacokinetic Studies

The validated UPLC-MS/MS method for this compound quantification has been successfully applied in clinical pharmacokinetic studies, generating valuable data on its absorption and elimination characteristics. In one study involving healthy volunteers who received a single 10 mg dose of this compound, the mean maximum plasma concentration (Cmax) was determined to be 371.57 ng/mL, with the median time to reach Cmax (Tmax) occurring 4 hours after administration [1]. This pharmacokinetic profile aligns with the known rapid absorption characteristics of this compound, reaching peak concentrations within 3-4 hours post-dose under fasting conditions.

The method has also been employed to characterize this compound pharmacokinetics in special populations, including patients with severe renal impairment. Rigo-Bonnin et al. quantified this compound concentrations not only in plasma but also in dialysate liquid and urine from patients with chronic kidney disease undergoing haemodialysis, revealing that approximately 2.5% of the administered dose was eliminated through haemodialysis [2]. These findings provide crucial insights into this compound disposition in renally impaired patients and inform appropriate dosing recommendations for this vulnerable population.

Therapeutic Drug Monitoring Applications

While this compound is typically administered at fixed doses without routine monitoring, specific clinical scenarios may necessitate concentration measurement to guide therapy. These include evaluation of adherence, assessment of bleeding risk, suspected overdose, patients with extreme body weight, hepatic impairment, drug-drug interactions, or prior to emergency surgeries. The validated methods described herein provide reliable tools for this compound quantification in these situations, potentially enhancing patient safety [2].

Comparative studies have demonstrated that chromogenic anti-Xa assays, commonly used for this compound monitoring in clinical laboratories, may show significant inter-individual variability and poor correlation with specific LC-MS/MS measurements [2]. This highlights the importance of highly specific and sensitive reference methods for accurate this compound quantification, particularly in complex clinical situations where precise concentration data is critical for therapeutic decision-making.

Detailed Protocol: UPLC-MS/MS Method for this compound Quantification in Human Plasma

Materials and Reagents
  • This compound reference standard (≥98% purity)
  • This compound-d3 internal standard (≥98% purity, isotopic enrichment ≥99.2%)
  • LC-MS grade solvents: methanol, acetonitrile, water
  • ACS grade reagents: formic acid, ammonium formate
  • Control human plasma (containing K2EDTA or K3EDTA as anticoagulant)
  • Equipment: UPLC system coupled to tandem mass spectrometer with electrospray ionization source
Sample Preparation Procedure
  • Thaw plasma samples completely at room temperature and vortex mix thoroughly.
  • Pipette 50 μL of calibrator, quality control, or patient plasma sample into labeled microcentrifuge tubes.
  • Add 10 μL of internal standard working solution (this compound-d3 at 1 μg/mL in methanol) to all samples except double blanks.
  • Add 150 μL of ice-cold acetonitrile to all tubes for protein precipitation.
  • Vortex mix vigorously for 1 minute to ensure complete protein precipitation.
  • Centrifuge at 13,000 × g for 10 minutes at 4°C to pellet precipitated proteins.
  • Transfer 100 μL of clear supernatant to autosampler vails with inserted micro-inserts.
  • Inject 2-5 μL into the UPLC-MS/MS system for analysis.
Instrumental Analysis
  • Chromatographic Column: Zorbax Eclipse Plus C18 (50 × 2.1 mm, 1.8 μm) or equivalent
  • Column Temperature: 40°C
  • Autosampler Temperature: 10°C
  • Injection Volume: 2-5 μL
  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in acetonitrile
  • Flow Rate: 0.5 mL/min

Gradient Program:

  • 0-0.5 min: 25% B
  • 0.5-1.5 min: 25-95% B
  • 1.5-2.0 min: 95% B
  • 2.0-2.1 min: 95-25% B
  • 2.1-3.0 min: 25% B (column re-equilibration)

Mass Spectrometer Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+)
  • Detection Mode: Multiple reaction monitoring (MRM)
  • Ion Transitions: m/z 460.1→443.1 (this compound) and m/z 463.1→446.1 (this compound-d3)
  • Source Temperature: 150°C
  • Desolvation Temperature: 500°C
  • Desolvation Gas Flow: 1000 L/h
  • Cone Gas Flow: 150 L/h
  • Collision Gas Flow: 0.15 mL/min

Experimental Workflow and Validation Relationships

This compound Analytical Method Workflow

The following diagram illustrates the complete workflow for the quantification of this compound in human plasma using UPLC-MS/MS:

SamplePreparation Sample Preparation InstrumentalAnalysis Instrumental Analysis SamplePreparation->InstrumentalAnalysis DataProcessing Data Processing InstrumentalAnalysis->DataProcessing MethodValidation Method Validation DataProcessing->MethodValidation PlasmaAliquoting 1. Plasma Aliquoting (50 µL) ISAddition 2. Internal Standard Addition PlasmaAliquoting->ISAddition ProteinPrecipitation 3. Protein Precipitation (150 µL ACN) ISAddition->ProteinPrecipitation Centrifugation 4. Centrifugation (13,000 × g, 10 min, 4°C) ProteinPrecipitation->Centrifugation SupernatantCollection 5. Supernatant Collection Centrifugation->SupernatantCollection UPLCInjection 1. UPLC Injection (2-5 µL) ChromatographicSeparation 2. Chromatographic Separation C18 Column, Gradient Elution UPLCInjection->ChromatographicSeparation MSDetection 3. MS/MS Detection ESI+ MRM Mode ChromatographicSeparation->MSDetection CalibrationCurve 1. Calibration Curve (0.25-250 ng/mL) QCValidation 2. QC Sample Analysis CalibrationCurve->QCValidation ConcentrationCalculation 3. Concentration Calculation QCValidation->ConcentrationCalculation ValidationParameters • Specificity • Linearity • Accuracy • Precision • Stability

ICH Q2(R1) Validation Parameter Relationships

The diagram below illustrates the relationships between different validation parameters as per ICH Q2(R1) guidelines and their role in establishing method validity:

MethodValidation Method Validation (ICH Q2(R1)) Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Sensitivity Sensitivity MethodValidation->Sensitivity Robustness Robustness MethodValidation->Robustness Selectivity • Selectivity • Peak Purity Specificity->Selectivity Applications Clinical Applications: • PK Studies • TDM • Special Populations Specificity->Applications Calibration • Calibration Curve • Coefficient (r²) Linearity->Calibration Linearity->Applications Recovery • Recovery • Spike Recovery Accuracy->Recovery Accuracy->Applications Repeatability • Repeatability • Intermediate Precision Precision->Repeatability Precision->Applications LOD_LOQ • LOD • LLOQ Sensitivity->LOD_LOQ Ruggedness • Ruggedness • Parameter Variations Robustness->Ruggedness

Conclusion

The validation of analytical methods for this compound quantification in biological matrices according to ICH Q2(R1) guidelines ensures the generation of reliable, accurate, and reproducible data suitable for regulatory submissions, clinical pharmacokinetic studies, and therapeutic drug monitoring applications. The UPLC-MS/MS methods described herein demonstrate excellent performance characteristics including high sensitivity, sufficient linear dynamic range, and appropriate accuracy and precision profiles. The detailed protocols and application notes provided in this document serve as a comprehensive resource for researchers and laboratory professionals implementing this compound quantification in their facilities, ultimately contributing to the safe and effective use of this important anticoagulant medication across diverse patient populations.

References

Comprehensive Application Notes: Apixaban Sample Preparation and Extraction Techniques for Bioanalytical Methods

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application note.

Introduction

Apixaban (chemical name: 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide) is a direct Factor Xa inhibitor anticoagulant used for stroke prevention in atrial fibrillation, treatment and prevention of deep vein thrombosis, and pulmonary embolism [1]. As a Biopharmaceutical Classification System (BCS) Class III substance with low intestinal permeability (0.9 × 10⁻⁶ cm/s across Caco-2 cells) and a relatively low oral bioavailability of <50% [2], this compound presents significant analytical challenges for reliable quantification in biological matrices. These challenges necessitate robust, sensitive, and selective sample preparation and analytical methods for preclinical and clinical studies, particularly given its narrow therapeutic index and the critical need for therapeutic drug monitoring in specific patient populations [3] [4].

The sample preparation process is a critical step in bioanalysis, directly impacting method sensitivity, accuracy, and reproducibility. Efficient extraction of this compound from biological matrices such as plasma, dialysate fluid, and urine requires careful consideration of physicochemical properties, including its low water solubility (0.028 mg/mL) and molecular structure [2]. This document provides detailed application notes and protocols for this compound sample preparation techniques, validated according to regulatory guidelines [3], to support researchers in pharmaceutical development, clinical monitoring, and pharmacokinetic studies.

Extraction Techniques for this compound

Overview of Common Extraction Methods

Several extraction techniques have been successfully employed for this compound sample preparation, each offering distinct advantages and limitations. Protein precipitation (PP) represents the most straightforward approach, utilizing organic solvents to denature and precipitate plasma proteins while extracting the analyte. Though simple and rapid, PP may suffer from matrix effects and lower selectivity due to co-elution of other matrix components [3]. Supported liquid extraction (SLE) provides an alternative with cleaner extracts by leveraging a modified solid-phase extraction principle where samples are distributed as a thin film on a hydrophilic diatomaceous earth surface, allowing for efficient partitioning between the aqueous sample and organic eluent [4]. More specialized techniques such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) offer enhanced selectivity and concentration capabilities, though they may involve more complex procedures and higher costs.

The selection of an appropriate extraction technique depends on several factors, including required sensitivity, matrix complexity, sample volume, and throughput needs. For routine therapeutic drug monitoring and pharmacokinetic studies, protein precipitation often provides sufficient performance with minimal methodological complexity. For applications requiring enhanced sensitivity or dealing with complex matrices, supported liquid extraction or solid-phase extraction may be preferable despite their additional procedural requirements.

Comparison of Extraction Techniques

Table 1: Comparison of this compound Extraction Techniques from Human Plasma

Extraction Technique Organic Solvent Recovery (%) Matrix Effect (%) Advantages Limitations
Protein Precipitation [3] Methanol ~16% Not specified Rapid, simple procedure, minimal equipment Low recovery, potential for ion suppression
Supported Liquid Extraction [4] Dichloromethane:Isopropanol (9:1, v/v) 92.3-95.1 93.5-103.2 High recovery, clean extracts, minimal matrix effects Requires specialized columns, additional cost
Protein Precipitation [4] Acetonitrile 86.5-90.7 65.3-68.7 Good recovery with ACN Significant matrix effects observed

Detailed Experimental Protocols

Protein Precipitation Extraction for Plasma Samples

Principle: This protocol utilizes methanol to precipitate plasma proteins while extracting this compound into the organic supernatant [3]. The method offers procedural simplicity and rapid processing, making it suitable for high-throughput clinical applications where extreme sensitivity is not the primary requirement.

Materials and Reagents:

  • This compound reference standard (Toronto Research Chemicals)
  • This compound-d3 internal standard (Toronto Research Chemicals)
  • Drug-free human plasma containing EDTA-K3 (Biochemed)
  • HPLC-grade methanol (Sigma-Aldrich/Duksan)
  • Deionized water (18.2 MΩ) from Millipore Milli-Q system
  • Microcentrifuge tubes (1.5-2.0 mL)
  • Vortex mixer
  • Centrifuge capable of ≥13,000 rpm
  • Analytical balance
  • Pipettes and disposable tips

Step-by-Step Procedure:

  • Sample Thawing: Completely thaw frozen plasma samples at ambient temperature (18-21°C) and vortex briefly to ensure homogeneity.

  • Aliquot Transfer: Precisely transfer 100 μL of calibrator, quality control, or study sample into labeled microcentrifuge tubes.

  • Internal Standard Addition: Add 50 μL of this compound-d3 working solution (1 μg/mL in 100% methanol) to each tube.

  • Precipitation Step: Add 450 μL of 100% methanol (representing a 3-fold volume relative to the sample) to each tube.

  • Mixing: Gently vortex the mixture for 5 minutes to ensure complete protein precipitation and analyte extraction.

  • Centrifugation: Centrifuge samples at 13,000 rpm for 10 minutes to compact the protein pellet.

  • Supernatant Collection: Carefully transfer the clear methanol supernatant to autosampler vials for subsequent analysis.

  • Chromatographic Analysis: Inject the extracted samples into the UPLC-MS/MS system using the conditions detailed in Section 4.

Critical Considerations:

  • Maintain consistent sample:precipitant ratios (1:3) across all samples
  • Ensure complete mixing after precipitant addition
  • Avoid disturbing the protein pellet during supernatant transfer
  • Process samples at controlled temperature to ensure reproducibility
Supported Liquid Extraction Protocol

Principle: This method utilizes a hydrophilic diatomaceous earth support to retain the aqueous sample as a thin film, facilitating efficient partitioning of this compound into the organic eluent [4]. SLE provides superior sample cleanliness and higher recovery rates compared to protein precipitation.

Materials and Reagents:

  • This compound-certified reference material (Toronto Research Chemicals)
  • This compound-d3 internal standard (Toronto Research Chemicals)
  • Supported Liquid Extraction columns (Biotage ISOLUTE SLE+ 400 μL)
  • Dichloromethane (HPLC grade)
  • Isopropanol (HPLC grade)
  • Ammonium acetate buffer (10 mM, pH 3.0)
  • Vacuum manifold system
  • Evaporation system (nitrogen evaporator)

Step-by-Step Procedure:

  • Sample Preparation: Thaw plasma samples at room temperature and vortex mix.

  • Internal Standard Addition: Add this compound-d3 internal standard to 100 μL of plasma.

  • Conditioning: Load samples onto SLE columns preconditioned with organic solvent.

  • Equilibration: Allow samples to absorb onto the SLE support for 5-10 minutes.

  • Elution: Elute this compound with dichloromethane:isopropanol (9:1, v/v).

  • Evaporation: Evaporate eluent to dryness under a gentle nitrogen stream at 40°C.

  • Reconstitution: Reconstitute dried extract with mobile phase (100 μL).

  • Analysis: Inject into UHPLC-MS/MS system for analysis.

Critical Considerations:

  • Control sample loading rate to prevent channeling
  • Ensure complete drying of the eluent before reconstitution
  • Use fresh elution solvents to prevent oxidation

Analytical Method Conditions

Chromatographic Separation

Table 2: Optimal Chromatographic Conditions for this compound Separation

Parameter UPLC-MS/MS Conditions [3] UHPLC-MS/MS Conditions [4] Stability-Indicating HPLC [1]
Column Thermo Hypersil GOLD C18 (150 × 2.1 mm, 1.9 µm) Not specified Ascentis Express C18 (4.6 mm × 100 mm, 2.7 µm)
Mobile Phase A 2.5 mM ammonium formate (pH 3.0) 10 mM ammonium acetate in water (pH 3.0) Phosphate buffer
Mobile Phase B 100% methanol containing 0.1% formic acid Methanol with 0.1% formic acid Acetonitrile
Gradient Program 0-0.2 min (45% A), 0.2-0.5 min (15% A), 0.5-2.0 min (15% A), 2.0-2.1 min (45% A), 2.1-3.0 min (45% A) Not detailed Gradient elution with 40 min runtime
Flow Rate 0.35 mL/min Not specified Not specified
Column Temperature 40°C Not specified 35°C
Injection Volume Not specified Not specified 5 μL
Detection Mass spectrometry Mass spectrometry Photodiode array at 225 nm
Mass Spectrometric Detection

Instrumentation: The mass spectrometric detection employs triple quadrupole technology operated in multiple reaction monitoring (MRM) mode for optimal selectivity and sensitivity [3] [4].

Optimized MS Parameters:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode
  • Ion Transitions:
    • This compound: m/z 460.17 → 199.09
    • This compound-d3 (IS): m/z 463.13 → 202.09
  • Source Conditions:
    • Desolvation temperature: 500°C
    • Desolvation gas flow: 1000 L/hr
    • Cone gas flow: 150 L/hr
    • Collision energy: Optimized for each transition
  • Dwell Time: 100-200 ms per transition

Method Validation Parameters

Extraction Efficiency: The protein precipitation method demonstrates relatively low extraction efficiency of approximately 16% [3], while supported liquid extraction provides superior recovery rates of 92.3-95.1% [4]. Recovery is calculated by comparing the analyte response of extracted samples to those spiked post-extraction.

Linearity and Sensitivity: Validated methods demonstrate excellent linearity (coefficient of determination r² ≥ 0.997) across calibration ranges typically spanning 1-500 ng/mL for plasma samples [3]. The lower limit of quantification (LLOQ) for this compound in plasma using UPLC-MS/MS is 1 ng/mL, providing sufficient sensitivity for therapeutic drug monitoring [3].

Precision and Accuracy: Both intra-batch and inter-batch validation demonstrate precision and accuracy within ±15% of the nominal concentration for quality control samples, meeting regulatory acceptance criteria [3].

Selectivity and Matrix Effects: Methods demonstrate appropriate selectivity with no significant interference from endogenous plasma components. Matrix effects are evaluated by comparing analyte responses in post-extraction spiked samples with neat solutions [3].

Stability: this compound demonstrates stability in plasma through three freeze-thaw cycles, short-term temperature storage (24 hours at room temperature), and long-term storage at -80°C [3].

Troubleshooting and Technical Notes

Low Recovery Issues: If extraction recovery falls below acceptable limits (<15% for protein precipitation), verify the solvent-to-sample ratio (should be ≥3:1), ensure adequate mixing time (5 minutes minimum), and confirm centrifugation parameters (13,000 rpm for 10 minutes) [3]. For SLE methods, check the conditioning of the extraction columns and the elution solvent composition [4].

Matrix Effects: Significant matrix effects observed with acetonitrile precipitation (65.3-68.7%) can be mitigated by switching to alternative extraction techniques such as supported liquid extraction or optimizing the mobile phase composition [4]. Using a stable isotope-labeled internal standard (this compound-d3) effectively compensates for variability in ionization efficiency [3].

Chromatographic Issues: Poor peak shape or resolution may require mobile phase pH optimization (pH ~3.0 with formate or acetate buffers) or column temperature adjustment (35-40°C) [3] [1]. The use of core-shell chromatography columns can improve resolution and sensitivity compared to fully porous particles [1].

Sensitivity Challenges: For applications requiring enhanced sensitivity, consider alternative extraction techniques with higher recovery rates such as supported liquid extraction or solid-phase extraction, which provide cleaner extracts and reduce ion suppression [4].

Conclusion

These application notes provide comprehensive protocols for this compound sample preparation using protein precipitation and supported liquid extraction techniques. While protein precipitation offers simplicity and rapid processing for high-throughput applications, supported liquid extraction provides superior recovery and cleaner extracts for enhanced sensitivity. The selection of an appropriate extraction technique should be guided by specific application requirements, including needed sensitivity, available equipment, and sample throughput considerations.

The validated UPLC-MS/MS methods presented enable reliable quantification of this compound in biological matrices, supporting pharmacokinetic studies and therapeutic drug monitoring in clinical practice. As analytical technologies continue to evolve, future method developments may focus on automated sample preparation platforms and miniaturized extraction techniques to improve efficiency and reduce solvent consumption in accordance with green chemistry principles.

Workflow Diagram

G This compound Sample Preparation Workflow cluster_1 Extraction Method Selection Start Start with Plasma Sample Thaw Thaw at Ambient Temperature (18-21°C) Start->Thaw Vortex Brief Vortex Mixing Thaw->Vortex Aliquot Aliquot 100 μL Plasma Vortex->Aliquot IS Add 50 μL Internal Standard (this compound-d3, 1 μg/mL) Aliquot->IS PP Protein Precipitation (Add 450 μL Methanol) IS->PP SLE Supported Liquid Extraction (Load on SLE Column) IS->SLE Vortex2 Vortex for 5 Minutes PP->Vortex2 Elute Elute with Organic Solvent SLE->Elute Centrifuge Centrifuge at 13,000 rpm for 10 Minutes Vortex2->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Analyze UPLC-MS/MS Analysis Transfer->Analyze Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Reconstitute->Analyze

References

Application Notes: Apixaban Formulation & Stability

Author: Smolecule Technical Support Team. Date: February 2026

Apixaban is a potent direct Factor Xa inhibitor used as an anticoagulant. A primary challenge in its formulation is its poor aqueous solubility, which can limit its bioavailability and effectiveness [1]. Furthermore, this compound is subject to extensive first-pass metabolism, with over 50% of an oral dose being excreted unchanged and about 25% undergoing hepatic metabolism without producing active metabolites [1] [2].

To address these limitations, research has focused on advanced drug delivery systems. The table below summarizes key stability and bioavailability challenges and the proposed nanocarrier-based solution:

Challenge Impact Nanostructured Lipid Carrier (NLC) Solution
Poor Aqueous Solubility [1] Low dissolution rate, variable absorption Enhances solubility and dissolution via lipid-based encapsulation [1]
Low Oral Bioavailability (~50%) [2] Reduced and unpredictable therapeutic effect Increases drug absorption; bypasses hepatic first-pass metabolism [1]
Extensive First-Pass Metabolism [1] Significant drug inactivation before reaching systemic circulation Facilitates lymphatic transport, avoiding pre-systemic metabolism [1]
Conventional Formulation Limitations Non-specific action, potential for adverse effects Provides targeted delivery and sustained release, improving therapeutic index [1]

A recent study developed and optimized this compound-loaded Nanostructured Lipid Carriers (NLCs) using a Quality-by-Design (QbD) approach, which demonstrated significant improvements in the drug's pharmacokinetic profile [1]. The critical quality attributes and results are summarized below:

Parameter Result for Optimized this compound NLCs
Average Particle Size 232 ± 23 nm [1]
Polydispersity Index (PDI) 0.514 ± 0.13 [1]
Zeta Potential -21.9 ± 2.1 mV [1]
Entrapment Efficiency (%) Information not specified in search results
*In Vitro* Release Profile Immediate release followed by sustained release for up to 48 hours [1]
*In Vivo* Half-life (t₁/₂) 27.76 ± 1.18 h (vs. shorter half-life of free drug) [1]
*In Vivo* AUC0–∞ 19,568.7 ± 1067.6 ng·h/mL (significantly higher than free drug) [1]
*In Vivo* Cmax 585.3 ± 87.6 ng/mL (significantly higher than free drug) [1]

Experimental Protocols

Here are detailed methodologies for key experiments related to this compound formulation and analysis, based on the search results.

Protocol for Preparation and Optimization of this compound NLCs

This protocol is adapted from the QbD-driven study that developed nanostructured lipid carriers for this compound [1].

  • Objective: To prepare and optimize this compound-loaded NLCs using High-Pressure Homogenization (HPH) to enhance bioavailability.
  • Materials:
    • Active Pharmaceutical Ingredient (API): this compound
    • Lipids: Glycerol Monostearate (solid lipid), Oleic Acid (liquid lipid)
    • Surfactant: Tween 80
    • Equipment: Magnetic stirrer with hot plate, High-Pressure Homogenizer (e.g., IKA T 25 Ultra-Turrax)
  • Experimental Design:
    • A 2³ full factorial design is recommended for optimization.
    • Independent Variables: Concentration of Tween 80 (X₁), HPH Pressure (X₂), Number of HPH Cycles (X₃).
    • Response Variables: Particle Size (Y₁), Entrapment Efficiency % (Y₂).
  • Methodology:
    • Lipid Screening: Determine the maximum solubility of this compound in candidate solid and liquid lipids by adding incremental amounts of the drug to the molten lipids until supersaturation is reached. Measure solubility spectrophotometrically at 280 nm.
    • Formulation of Pre-Emulsion:
      • Use a total lipid concentration of 1.5% with a solid-to-liquid lipid ratio of 70:30.
      • Melt the solid lipid and incorporate 10 mg of this compound using a magnetic stirrer.
      • Add the liquid lipid and heat the mixture to 80°C to form a transparent lipid phase.
      • Slowly add an aqueous surfactant solution of Tween 80 at the same temperature with constant stirring until a milky white pre-emulsion is formed.
    • High-Pressure Homogenization: Subject the pre-emulsion to 9-11 cycles of high-pressure homogenization at a pressure ranging from 600 to 800 bar for 15 minutes to form the final NLC dispersion.
  • Characterization:
    • Particle Size, PDI, and Zeta Potential: Analyze the diluted NLC dispersion using dynamic light scattering (DLS) with a Zetasizer.
    • Entrapment Efficiency (%): Centrifuge 2 mL of the NLC dispersion at 10,000 rpm for 30 minutes at 4°C. Measure the drug content in the supernatant spectrophotometrically at 278 nm.
Protocol for Bioequivalence Study of this compound Tablets

This protocol outlines the standard clinical methodology for establishing bioequivalence, as described in the search results [3].

  • Objective: To determine the bioequivalence of a test (generic) this compound 5 mg tablet against a reference (Eliquis) product.
  • Study Design:
    • A single-dose, double-blind, 2-sequence, crossover, randomized study in healthy volunteers.
    • Include a washout period of at least two weeks between doses to avoid carryover effects.
  • Methodology:
    • Dosing and Sampling: Administer a single 5 mg dose of either the test or reference product to fasted subjects. Collect a series of blood samples over 48 hours post-dose.
    • Sample Analysis: Determine this compound plasma concentration using a validated analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
    • Pharmacokinetic Analysis: Calculate key parameters including AUC0-t, AUC0-∞, and Cmax using non-compartmental analysis.
  • Bioequivalence Assessment: The products are considered bioequivalent if the 90% confidence intervals (CI) for the geometric mean ratios (Test/Reference) of AUC0-t, AUC0-∞, and Cmax fall within the acceptance range of 80.00% to 125.00% [3].

Development Workflow for this compound NLCs

The following diagram illustrates the integrated Quality-by-Design (QbD) approach for the development of this compound Nanostructured Lipid Carriers (NLCs), from initial planning through to final characterization.

start Define Goal: Enhance this compound Bioavailability qtp Identify CQAs: Particle Size, Entrapment Efficiency start->qtp param Define CPPs: Surfactant %, HPH Pressure, HPH Cycles qtp->param design Develop using Factorial Design (DoE) param->design prepare Prepare Pre-emulsion (Melt lipids, add drug, surfactant) design->prepare process Process via High-Pressure Homogenization prepare->process analyze Analyze: Particle Size, Zeta Potential, %EE, In-Vitro Release process->analyze optimize Optimize and Validate Formulation analyze->optimize evaluate Evaluate In-Vivo Pharmacokinetics optimize->evaluate

Information Gaps and Further Research

  • Filter Compatibility: The available search results do not contain specific data on the filter compatibility of this compound solutions (e.g., adsorption to various membrane materials). This is a critical parameter for process development and sterilization. You would need to consult specialized pharmaceutical databases or conduct experimental studies to determine compatibility with filters made of materials like polyethersulfone (PES), nylon, or polyvinylidene fluoride (PVDF).
  • Solution Stability in Standard Buffers: While the NLC study provides advanced formulation data, information on the short-term stability of this compound in common aqueous buffers for analytical or pre-formulation work was not found in this search.

To fill these gaps, I suggest:

  • Consulting proprietary pharmaceutical databases and primary literature.
  • Performing laboratory studies to test filter adsorption and solution stability under relevant storage conditions (e.g., temperature, pH, light exposure).

References

Apixaban bleeding management reversal strategies

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What are the primary strategies for managing apixaban-associated bleeding? Management is based on bleeding severity. For minor bleeding, standard supportive care and drug interruption may suffice. For major bleeding, strategies include administering pro-haemostatic agents (PCC) or the specific reversal agent andexanet alfa, which is indicated for life-threatening or uncontrolled bleeding [1] [2] [3].

  • When should andexanet alfa be used versus Prothrombin Complex Concentrate (PCC)? Andexanet alfa is a specific reversal agent for Factor Xa inhibitors like this compound and is recommended for life-threatening bleeding (e.g., intracranial hemorrhage) [1] [2]. PCC is a non-specific option that may be considered when a specific antidote is unavailable, though evidence for its efficacy is less robust and it carries a risk of thrombotic events [1] [4] [3].

  • How should this compound be managed around surgical procedures? this compound should be interrupted prior to elective surgery based on the procedure's bleeding risk. Bridging anticoagulation with LMWH is generally not required. For emergency surgery, discontinue this compound, delay the procedure if possible (for at least 12-24 hours), and consider pro-haemostatic agents (e.g., tranexamic acid, PCC) in consultation with a hematologist [1] [3].

Comparative Data on Reversal Agents

The table below summarizes efficacy and safety outcomes from key studies and analyses on andexanet alfa and PCC.

Study / Analysis Agent(s) Compared Hemostatic Efficacy Mortality (30-Day) Thrombotic Events
Sarhan et al. 2025 (MA) [2] Andexanet alfa vs. 4F-PCC 80.2% vs. 63.2% (RR 1.10, p=0.02) 22.6% vs. 26.5% (RR 0.82, p=0.26) 11.8% vs. 8.3% (RR 1.47, p=0.05)
White et al. 2024 (MA) [2] Andexanet alfa vs. PCC OR 1.36 (95% CI 1.01-1.84) OR 0.53 (95% CI 0.37-0.76) OR 1.45 (95% CI 0.81-2.60)
ANNEXA-I (RCT) [2] Andexanet alfa vs. Usual Care (often PCC) 67% vs. 53.1% Not powered for mortality Increased with Andexanet alfa

Abbreviations: MA = Meta-Analysis, RCT = Randomized Controlled Trial, 4F-PCC = Four-Factor Prothrombin Complex Concentrate, RR = Risk Ratio, OR = Odds Ratio, CI = Confidence Interval.

Experimental Protocols & Methodologies

For researchers designing studies or validating reversal strategies, the following details from key trials are essential.

ANNEXA-I Trial (Phase 4) Protocol Overview

This trial led to the full approval of andexanet alfa and provides a robust methodological framework [2].

  • Objective: To evaluate the efficacy and safety of andexanet alfa versus usual care in patients with acute intracranial hemorrhage (ICH) receiving Factor Xa inhibitors.
  • Population: 530 patients with ICH who had taken this compound or rivaroxaban within 15 hours before randomization.
  • Intervention: Andexanet alfa, dosed per prescribing information (a bolus followed by a 2-hour infusion).
  • Comparator: Usual care, which could include prothrombin complex concentrate (PCC).
  • Primary Endpoint: Hemostatic efficacy at 12 hours, defined as a composite of:
    • ≤20% (excellent) or ≤35% (good) increase in hematoma volume.
    • Increase in NIH Stroke Scale score of <7 points.
    • No use of rescue therapies between 3 and 12 hours.
  • Key Safety Endpoints: Thrombotic events and death at 30 days.
Protocol for Measuring this compound Plasma Concentration

While not required for routine clinical use, measuring drug levels is critical in research settings like overdose studies or pharmacokinetic trials [5].

  • Recommended Assay: Chromogenic anti-Factor Xa assay.
  • Calibration: The assay must be calibrated with this compound-specific standards for accurate quantification. A strong linear relationship exists between this compound concentration and anti-FXa activity.
  • Sample Timing: The time between the last drug intake and blood sampling must be recorded and considered, as results are proportional to the plasma concentration, which peaks 2-4 hours post-dose and declines with the drug's ~12-hour half-life.
  • Note: Standard coagulation tests (PT/INR, aPTT) are unreliable and not recommended for quantifying this compound's anticoagulant effect due to low sensitivity and high reagent variability [5].

Management Workflow Diagrams

The following diagrams, generated using Graphviz DOT language, illustrate the logical decision pathways for managing this compound-related bleeding and perioperative handling.

Management of this compound-Associated Bleeding

G Start Patient on this compound with Bleeding Assess Assess Bleeding Severity Start->Assess Minor Minor Bleeding Assess->Minor Major Major / Life-Threatening Bleeding Assess->Major ActionMinor • Local measures • Delay next dose(s) • Consider TXA Minor->ActionMinor Monitor Monitor for Efficacy and Thrombotic Events ActionMinor->Monitor ActionMajor • Discontinue this compound • Seek specialist consult • Provide resuscitation Major->ActionMajor Decision Consider Reversal Agent ActionMajor->Decision Andexanet Andexanet Alfa (Specific Reversal) Decision->Andexanet Available & Indicated PCC PCC (Non-specific) Decision->PCC Not Available Andexanet->Monitor NotePCC Consider if specific agent unavailable PCC->NotePCC PCC->Monitor

Perioperative Management of this compound

G Start Elective Surgery for Patient on this compound Step1 Step 1: Confirm Indication and Patient-Specific Dosing Start->Step1 Step2 Step 2: Determine Bleeding Risk of Procedure Step1->Step2 LowRisk Low Bleeding Risk (e.g., minor surgery) Step2->LowRisk ModRisk Low/Moderate Bleeding Risk (not endoscopic) Step2->ModRisk HighRisk High Bleeding Risk (e.g., cardiac, neuroaxial) Step2->HighRisk ActionLow • No interruption or omit ONE dose LowRisk->ActionLow Restart Restart post-op based on hemostasis (24-72 hrs) ActionLow->Restart ActionMod Omit LAST THREE doses before surgery ModRisk->ActionMod ActionMod->Restart ActionHigh Omit LAST FIVE doses before surgery HighRisk->ActionHigh Bridge Bridging with LMWH is generally NOT required ActionHigh->Bridge Bridge->Restart

References

Apixaban Anti-Xa Assay: Core Principles & Data

Author: Smolecule Technical Support Team. Date: February 2026

This section covers the fundamental principles and quantitative data essential for your experiments.

1. Assay Principle The Apixaban Anti-Xa assay is a chromogenic substrate assay [1] [2] [3]. The test measures this compound activity in plasma by leveraging its direct inhibition of factor Xa.

  • Mechanism: Exogenous factor Xa is added to the patient's plasma sample. Any this compound present will bind to and inhibit this factor Xa. A synthetic chromogenic substrate specific for factor Xa is then added. The residual, uninhibited factor Xa cleaves the substrate, releasing a chromophore (para-nitroaniline) [1] [2].
  • Quantification: The intensity of the color produced is inversely proportional to the amount of this compound in the sample. The absorbance is measured kinetically at 405 nm [2].

2. Expected this compound Concentrations in Clinical Trials The tables below summarize the steady-state exposure concentrations of this compound observed in major clinical trials. Note that therapeutic reference ranges for clinical use are not formally established, and these values serve as a guide [2] [3].

Table 1: this compound Concentrations in the ARISTOTLE Trial (Nonvalvular Atrial Fibrillation)

Dosage C-min (Trough) (ng/mL) Median (5th-95th %ile) C-max (Peak) (ng/mL) Median (5th-95th %ile)
2.5 mg twice daily 79 (34 - 162) 123 (69 - 221)
5 mg twice daily 103 (41 - 230) 171 (91 - 321)

Table 2: this compound Concentrations in the AMPLIFY Trial (Acute Venous Thromboembolism)

Dosage C-min (Trough) (ng/mL) Median (5th-95th %ile) C-max (Peak) (ng/mL) Median (5th-95th %ile)
2.5 mg twice daily 32 (11 - 90) 67 (30 - 153)
5 mg twice daily 63 (22 - 177) 132 (59 - 302)
10 mg twice daily 120 (41 - 335) 251 (111 - 572)

Detailed Experimental Protocol

The following workflow and instructions detail the standard operating procedure for sample processing and analysis.

Start Collect Blood Sample Tube Sodium Citrate Tube (3.2% or 3.8%) Start->Tube Cent1 First Centrifugation 3500 RPM for 12 minutes Tube->Cent1 Trans Transfer Plasma to Clean Plastic Tube Cent1->Trans Cent2 Second Centrifugation 3500 RPM for 12 minutes Trans->Cent2 Aliq Aliquot Plasma Avoiding Bottom Cent2->Aliq Freeze Freeze Plasma ≤ -20°C Aliq->Freeze Ship Ship on Dry Ice Freeze->Ship Analyze Analyze via Chromogenic Assay Ship->Analyze

Step-by-Step Guide:

  • Specimen Collection:

    • Container: Collect venous blood into a 3.2% sodium citrate (light blue-top) tube [1] [2] [3].
    • Volume: Ensure a full draw. A 2.7 mL tube is standard, but 1.8 mL tubes may be used if filled correctly [3] [4].
    • Timing: For pharmacokinetic studies, collect samples at trough (just prior to next dose) and peak (2-4 hours after a dose)[ccitation:5] [5].
  • Sample Processing (Critical Step):

    • Mixing: Invert the tube immediately after collection to ensure proper mixing with the anticoagulant [4].
    • First Centrifugation: Centrifuge at 3500 RPM for 12 minutes at room temperature to separate plasma from cells [3].
    • Plasma Transfer: Using a plastic transfer pipette, carefully transfer the plasma to a clean plastic tube, avoiding the platelet/buffy coat layer at all costs [2] [3].
    • Second Centrifugation (Double-Spin): Centrifuge the transferred plasma again at 3500 RPM for 12 minutes [2] [3]. This is crucial to obtain platelet-poor plasma and avoid spurious results.
    • Final Aliquot: After the second spin, aliquot the top portion of the plasma into a sterile plastic vial for testing [2].
  • Sample Storage & Transport:

    • Stability: Plasma is stable at room temperature for up to 4-6 hours. If testing cannot be completed within this window, freeze the double-spun plasma immediately at -20°C or ideally ≤ -40°C [1] [2] [3].
    • Transport: Ship frozen samples on dry ice. Samples received thawed are typically rejected [3] [4].
  • Analysis:

    • The chromogenic assay is performed on automated coagulometers (e.g., Instrumentation Laboratory ACL TOP, Sysmex CS-5100, or Siemens BCS XP) [6] [2] [3].
    • The assay must be calibrated with This compound-specific calibrators for accurate quantification [6] [1].

Frequently Asked Questions & Troubleshooting

Q1: What are the most critical steps in the pre-analytical phase to ensure result accuracy?

  • A: The double centrifugation protocol is non-negotiable. Platelet contamination in the plasma sample can cause activation of the coagulation cascade and lead to spurious, inaccurate results [2] [3]. Furthermore, adhering to the 4-hour stability window before freezing is essential to prevent sample degradation [2].

Q2: My lab needs to monitor multiple anti-Xa inhibitors (e.g., rivaroxaban, edoxaban). Do I need a separate assay for each?

  • A: Not necessarily. A 2021 multicenter study demonstrated that a universal, LMWH-calibrated anti-Xa assay can accurately measure rivaroxaban, this compound, and edoxaban concentrations and correctly predict clinically relevant drug levels [7]. However, for drug-specific quantification, assays calibrated with the specific drug calibrator are recommended [6] [1].

Q3: How do other anticoagulants interfere with the this compound-specific anti-Xa assay?

  • A: The assay is not specific for this compound. Any drug with anti-Xa activity (e.g., heparin, low-molecular-weight heparin, rivaroxaban, edoxaban) will cross-react and cause a falsely elevated this compound concentration [1] [3]. If a patient is on multiple anticoagulants, interpretation becomes invalid. Liquid chromatography-mass spectrometry (LC-MS/MS) is the preferred method in such scenarios as it is highly specific and not subject to these interferences [1] [8].

Q4: Are routine coagulation tests like PT and aPTT suitable for quantifying this compound levels?

  • A: No. Multiple studies have shown that Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) tests exhibit low and variable sensitivity to this compound and are not suitable for quantifying its plasma concentration [6] [9] [5]. They may show a concentration-dependent prolongation but are not reliable for measurement.

Q5: In what specific experimental or clinical scenarios is measuring this compound level most useful?

  • A: While routine monitoring is not required, assessment is valuable in:
    • Bleeding Events: Assessing anticoagulant intensity in cases of major bleeding [8] [2].
    • Emergency Procedures/Surgery: Determining residual anticoagulant level prior to an urgent invasive procedure [2] [3].
    • Pharmacokinetic Studies: Evaluating drug exposure in special populations (renal/hepatic impairment, extremes of body weight) [2] [9].
    • Adherence Assessment: Suspected non-compliance with therapy [2].
    • Overdose or Treatment Failure: Investigating suspected overdose or breakthrough thrombotic events [1] [2].

References

Pharmacokinetic Interactions & Dosing Adjustments

Author: Smolecule Technical Support Team. Date: February 2026

Apixaban is a substrate for the cytochrome P450 enzyme CYP3A4 and the efflux transporter P-glycoprotein (P-gp). Drugs that inhibit or induce these pathways are the primary source of pharmacokinetic interactions [1] [2] [3]. The following table summarizes evidence-based management strategies for these interactions.

Interaction Type & Mechanism Example Drugs Impact on this compound Exposure Recommended Dosing Adjustment
Strong Dual Inhibitors (of CYP3A4 & P-gp) [3] [4] Ketoconazole, Itraconazole, Ritonavir, Clarithromycin [5] [3] Significant increase in AUC and Cmax [3] Reduce this compound dose by 50% (e.g., from 5 mg to 2.5 mg twice daily). Avoid coadministration with any strong dual inhibitor if patient is already on 2.5 mg twice daily [3] [4].
Moderate Dual Inhibitors or Strong CYP3A4 Inhibitors alone [3] Diltiazem, Dronedarone, Verapamil, Erythromycin, Fluconazole [5] [3] Moderate increase in this compound concentrations [3] No dose adjustment recommended for patients with normal renal function. Use with caution in patients with severe renal impairment [3].
Strong Dual Inducers (of CYP3A4 & P-gp) [6] [3] Rifampicin, Carbamazepine, Phenytoin, St. John's Wort [6] [5] [3] Significant reduction in this compound concentration, increasing thrombosis risk [3] Avoid co-administration. Consider an alternative anticoagulant (e.g., warfarin) or an alternative concomitant drug [5] [3].

This pathway diagram illustrates the core metabolic and transport interactions of this compound:

apixaban_pathway This compound This compound CYP3A4_Pgp Metabolism & Transport (CYP3A4 & P-glycoprotein) This compound->CYP3A4_Pgp Absorption & Elimination Inhibitors Strong Dual Inhibitors (e.g., Ketoconazole, Ritonavir) Inhibitors->CYP3A4_Pgp Inhibits Inducers Strong Dual Inducers (e.g., Rifampin, Carbamazepine) Inducers->CYP3A4_Pgp Induces Active_Drug Systemic Active this compound CYP3A4_Pgp->Active_Drug Reduced_Effect Reduced Anticoagulant Effect (Thrombosis Risk) Active_Drug->Reduced_Effect Low Exposure Increased_Effect Increased Anticoagulant Effect (Bleeding Risk) Active_Drug->Increased_Effect High Exposure

Patient-Specific & Pharmacodynamic Dosing

Dosing must also be adjusted for patient-specific factors and pharmacodynamic interactions that increase bleeding risk independently of this compound levels.

Patient-Specific Factors

For stroke prevention in non-valvular atrial fibrillation, reduce the this compound dose to 2.5 mg twice daily if at least two of the following criteria are met [1] [3] [4]:

  • Age ≥ 80 years
  • Body weight ≤ 60 kg
  • Serum creatinine ≥ 1.5 mg/dL
Pharmacodynamic Interactions

Concomitant use of this compound with other drugs that impair hemostasis significantly increases bleeding risk through additive effects [6] [3]. Key drug classes include:

  • Antiplatelet agents (e.g., Aspirin, Clopidogrel) [5] [3]
  • Nonsteroidal anti-inflammatory drugs (NSAIDs) (e.g., Ibuprofen, Naproxen) [7] [5]
  • Other anticoagulants (e.g., Heparin, Warfarin) [5]
  • Selective Serotonin Reuptake Inhibitors (SSRIs)/SNRIs [5]

Management: Avoid concomitant use unless under specialist supervision. If combined use is unavoidable, prescribe the lowest effective dose for the shortest duration and implement gastroprotection strategies [5].

Experimental & Clinical Protocol Considerations

For researchers designing studies or analyzing data involving this compound, the following experimental protocols and monitoring strategies are critical.

Protocol for Evaluating PK/PD Drug Interactions

Objective: To assess the effect of a investigational drug on the steady-state pharmacokinetics and pharmacodynamics of this compound.

Methodology:

  • Design: A multiple-dose, crossover or parallel-group study in healthy subjects or the target patient population.
  • Dosing: Administer this compound (e.g., 5 mg twice daily) to reach steady state. Co-administer the investigational drug at its clinical dose.
  • PK Sampling: Collect intensive blood samples over a 12-hour dosing interval to measure this compound plasma concentrations. Key parameters include AUC0-τ, Cmax, and Ctrough [2].
  • PD Assessment: Simultaneously with PK sampling, measure biomarkers like anti-Factor Xa activity, which demonstrates a direct, linear correlation with plasma this compound concentration and is the most relevant PD marker [2]. Other clotting tests (PT/INR, aPTT) are less sensitive and not recommended for precise monitoring [3].
Protocol for Managing Subjects on Interacting Drugs

Scenario: A subject in a clinical trial requires initiation of a strong dual CYP3A4/P-gp inducer (e.g., rifampin).

Actionable Protocol:

  • Risk Assessment: Inform the subject of the increased thrombotic risk. The inducing effect may persist for several weeks after discontinuation [3].
  • Dosing Decision:
    • Option A (Discontinue this compound): Switch to a therapeutic dose of low-molecular-weight heparin (LMWH) or warfarin (with INR monitoring) for the duration of the inducer therapy and for 2 weeks after its discontinuation [5].
    • Option B (Change Concomitant Drug): If possible, replace the interacting drug with an alternative that does not affect CYP3A4/P-gp.
  • Resumption of this compound: Re-initiate this compound at the original dose once the inducing effect is deemed to have subsided (e.g., 2 weeks after stopping the inducer) [3].

Key Takeaways for Professionals

  • Dual Pathway Inhibition is Key: The most significant PK interactions occur with drugs that are strong dual inhibitors or inducers of both CYP3A4 and P-gp.
  • Fixed Dosing with Specific Adjustments: this compound is used in fixed doses without routine therapeutic drug monitoring. Dose adjustments are only required for specific, well-defined interaction scenarios and patient factors.
  • Bleeding Risk is Multifactorial: Vigilance is required not only for PK interactions but also for pharmacodynamic interactions with antiplatelet agents and NSAIDs, which are frequently reported in real-world data [6].

References

Apixaban method robustness precision parameters

Author: Smolecule Technical Support Team. Date: February 2026

Method Validation & Performance Parameters

The following table summarizes the key validation parameters for a stability-indicating RP-HPLC method for Apixaban, developed in accordance with ICH guidelines [1].

Validation Parameter Experimental Details Results & Acceptance

| Chromatographic Conditions | Column: Inertsil ODS C18 (150 mm x 4.6 mm, 5 µm) Mobile Phase: Buffer pH 4.0 : Methanol (50:50 v/v) Flow Rate: 1.2 mL/min Detection Wavelength: 230 nm Injection Volume: 10 µL Column Temperature: 40°C | Retention Time: ~2.2 min | | System Suitability | Parameter tested: Tailing Factor, Theoretical Plates, %RSD | Tailing Factor: 1.37 (Limit ≤ 2.0) Theoretical Plates: 4572 (Limit ≥ 2000) %RSD for peak area: 0.40% | | Specificity | Interference check from blank (diluent) and placebo solutions. | No interference observed at the retention time of this compound. Confirmed by peak purity studies. | | Linearity | Concentration range: 7.5 µg/mL to 37.5 µg/mL (6 levels: 25% to 150% of target concentration) | Correlation Coefficient (r) met ICH requirements. | | Accuracy (Recovery) | Spiked placebo at 50%, 100%, and 150% of target concentration (n=3 for each level). | Percent Recovery: 100.0% to 101.2% |

Troubleshooting Guide & FAQs

Here are solutions to common problems you might encounter with the this compound HPLC method.

Problem Phenomenon Potential Root Cause Investigative Steps & Corrective Action

| Peak Tailing | 1. Column degradation 2. Inappropriate buffer pH | 1. Check System Suitability: If tailing factor >2, condition or replace the column. 2. Verify Mobile Phase: Confirm buffer pH is 4.0; re-prepare if outside range. | | Shift in Retention Time | 1. Mobile phase composition change 2. Column temperature fluctuation 3. Flow rate inaccuracy | 1. Audit Mobile Phase: Precisely remix and degas. 2. Confirm Thermostatting: Ensure column oven is stable at 40°C. 3. Calibrate Flow Rate: Verify with a flow meter. | | High Backpressure | 1. Column blockage 2. Particulates in mobile phase/sample | 1. In-line Filter: Use 0.45µm filter in mobile phase line. 2. Sample Filtration: Always filter sample through a 0.45µm nylon syringe filter. 3. Reverse Flush column if possible. | | Low % Recovery in Accuracy Study | 1. Incomplete extraction from tablet matrix 2. Sample degradation | 1. Optimize Extraction: Ensure sonication time is 30 minutes with intermittent shaking. 2. Verify Diluent Stability: Use fresh diluent (Water:ACN, 50:50 v/v). | | Noise or Drifting Baseline | 1. Contaminated column 2. Mobile phase degassing issue | 1. Purge System with mobile phase. 2. Thoroughly Degas mobile phase by sonication under vacuum. |

Detailed Experimental Protocols

Mobile Phase and Buffer Preparation
  • Buffer (pH 4.0): Dissolve 1.4 g of sodium perchlorate in 1 liter of Milli-Q water. Mix thoroughly and adjust the pH to 4.0 with perchloric acid [1].
  • Mobile Phase: Mix the prepared buffer and HPLC-grade methanol in a ratio of 50:50 (v/v). Mix well and degas before use [1].
  • Diluent: Prepare a mixture of water and acetonitrile in a 50:50 (v/v) ratio [1].
Standard Solution Preparation
  • Stock Standard Solution (250 µg/mL): Accurately weigh about 25 mg of this compound working standard into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and finally dilute to volume with diluent [1].
  • Working Standard Solution (25 µg/mL): Pipette 5 mL of the stock standard solution into a 50 mL volumetric flask and dilute to volume with diluent [1].
Sample Solution Preparation (from Tablets)
  • Weigh and finely powder 20 tablets.
  • Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer it to a 100 mL volumetric flask.
  • Add about 70 mL of diluent, sonicate for 30 minutes with intermittent shaking, and allow it to cool to room temperature.
  • Dilute to volume with diluent and mix thoroughly.
  • Further dilute 5 mL of this solution to 50 mL with diluent (final concentration ~25 µg/mL).
  • Crucially, filter this solution through a 0.45 µm nylon syringe filter before injection into the HPLC system [1].

Workflow & Method Development Logic

The diagram below outlines the logical workflow for developing, validating, and troubleshooting the this compound HPLC method.

Start Method Development A Define Target: Assay of this compound in Drug Substance & Product Start->A B Select Column & MP A->B C Inertsil ODS C18 Buffer pH 4.0 : MeOH (50:50) B->C D Optimize Parameters: Flow 1.2 mL/min, λ 230 nm Temp 40°C, Inj. 10 µL C->D E Rt = 2.2 min Check Peak Shape D->E F Method Validation E->F G Specificity (No interference) F->G H Linearity (7.5-37.5 µg/mL) G->H I Accuracy (Recovery 100-101%) H->I J System Suitability (Tailing, Plates, %RSD) I->J K Routine Analysis J->K L Prepare & Filter Sample K->L M Run & Acquire Data L->M N Check System Suitability M->N O Pass? N->O O->K Yes P Troubleshoot O->P No P->K Q Refer to FAQ Guide (Peak Tailing, Rt Shift, etc.)

References

Apixaban perioperative management interruption guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • FAQ 1: Why is a specific perioperative management protocol for Apixaban necessary? this compound is an anticoagulant that increases the risk of bleeding during surgical procedures. A structured perioperative management protocol is essential to balance two critical risks: the risk of bleeding if the drug is continued, and the risk of thromboembolism (e.g., stroke, systemic embolism) if it is stopped for too long [1].

  • FAQ 2: What is the general principle for interrupting this compound before a procedure? The core principle is to interrupt this compound for a duration that allows its anticoagulant effect to dissipate sufficiently to minimize bleeding risk, while keeping the period without protection as short as possible. The specific timing depends on the patient's inherent risk of thromboembolism and the bleeding risk of the procedure itself [2].

  • FAQ 3: What key patient factors must be assessed before interrupting therapy? A patient-specific risk assessment is mandatory. The following table summarizes the critical factors to evaluate.

Assessment Factor Key Considerations
Thromboembolic Risk Underlying condition (e.g., atrial fibrillation, VTE), CHA₂DS₂-VASc score for AF patients [2].
Procedure Bleeding Risk Classify the surgery or procedure as low, moderate, or high risk for bleeding [2].
Renal Function Calculate creatinine clearance (CrCl) using Cockcroft-Gault formula; essential for determining interruption timing [2].
  • FAQ 4: How is the bleeding risk of a procedure classified? Procedures are categorized based on their potential for causing bleeding complications, which directly influences the this compound interruption strategy.
Bleeding Risk Category Example Procedures
Low Bleeding Risk Dental procedures, cataract or glaucoma surgery, superficial skin procedures [2].
Moderate Bleeding Risk Abdominal surgery, joint replacement, reperfusion surgery, kidney or prostate biopsy [2].
High Bleeding Risk Major surgery (e.g., cancer, vascular, spinal), brain or spinal cord surgery, procedures where bleeding would be life-threatening [2].
  • FAQ 5: What is the recommended timeframe for stopping this compound before a procedure? The following table outlines the general recommendations for this compound interruption based on renal function and procedure bleeding risk. These are general guidelines, and the final decision should be made by the treating clinician.
Patient Status Low Bleeding Risk Procedure Moderate/High Bleeding Risk Procedure

| Normal/Mildly Impaired Renal Function (CrCl > 50 mL/min) | Omit 1 dose (approx. 24 hours) before procedure [2]. | Stop at least 48 hours before procedure [2]. | | Moderately Impaired Renal Function (CrCl 30-50 mL/min) | Stop at least 36 hours before procedure [2]. | Stop at least 72 hours before procedure [2]. | | Severely Impaired Renal Function (CrCl 15-29 mL/min) | Stop at least 48 hours before procedure [2]. | Stop at least 96 hours (4 days) before procedure [2]. |

  • FAQ 6: When should this compound be restarted after a procedure? The timing for restarting this compound depends on achieving adequate hemostasis (bleeding control) post-procedure.
    • For most procedures, this compound can be restarted 6-8 hours after the procedure once hemostasis is secured [2].
    • After procedures with a high risk of bleeding, it may be prudent to delay restarting for 48-72 hours [2].
    • Always consult the surgical team regarding the safe restart time.

Key Experimental & Clinical Data

For researchers, the following quantitative data from clinical studies and pharmacokinetic profiles may be relevant for modeling or protocol development.

Table 1: this compound Pharmacokinetic Parameters [3] [4]

Parameter Value Note
Bioavailability ~50% Unaffected by food [3] [4].
Time to Peak Concentration (T~max~) 3-4 hours Following oral administration [3].
Elimination Half-life ~12 hours [3] [4]
Renal Elimination ~27% Least reliant on kidneys among DOACs [3] [5].
Protein Binding ~87-94% [3] [4]

Table 2: Efficacy and Safety Data from Select Clinical Contexts

Study Context Comparison Key Finding
VTE Prophylaxis Post-Bariatric Surgery [6] This compound 2.5 mg BID vs. LMWH No VTE occurred in either group (0%). Postoperative bleeding rate was 2% in both groups, showing comparable safety and efficacy.
VTE Treatment in Severe Renal Failure [5] This compound vs. Warfarin/LMWH This compound showed lower recurrence of VTE and a lower risk of major and minor bleeding in this patient population.

Perioperative Management Decision Pathway

The following diagram visualizes the logical workflow for managing this compound in the perioperative period, integrating the factors discussed in the FAQs.

Start Patient on this compound Needs Surgery/Procedure AssessThromboticRisk 1. Assess Thromboembolic Risk (e.g., AFib, VTE history, CHA₂DS₂-VASc) Start->AssessThromboticRisk AssessBleedingRisk 2. Assess Procedure Bleeding Risk AssessThromboticRisk->AssessBleedingRisk AssessRenalFunction 3. Assess Renal Function (Calculate CrCl) AssessBleedingRisk->AssessRenalFunction Decision 4. Determine Interruption Plan AssessRenalFunction->Decision LowBleed Low Bleeding Risk Procedure Decision->LowBleed ModHighBleed Moderate/High Bleeding Risk Procedure Decision->ModHighBleed RenalNormal CrCl > 50 mL/min LowBleed->RenalNormal RenalModerate CrCl 30-50 mL/min LowBleed->RenalModerate RenalSevere CrCl 15-29 mL/min LowBleed->RenalSevere ModHighBleed->RenalNormal ModHighBleed->RenalModerate ModHighBleed->RenalSevere Stop24h Omit 1 dose (~24 hours pre-op) RenalNormal->Stop24h Stop48h Stop ≥48 hours pre-op RenalNormal->Stop48h Stop36h Stop ≥36 hours pre-op RenalModerate->Stop36h Stop72h Stop ≥72 hours pre-op RenalModerate->Stop72h RenalSevere->Stop48h Stop96h Stop ≥96 hours pre-op RenalSevere->Stop96h Restart Restart post-op (Once hemostasis secured) Stop24h->Restart Stop36h->Restart Stop48h->Restart Stop72h->Restart Stop96h->Restart

Critical Safety Warnings & Considerations

  • Spinal/Epidural Anesthesia: Concomitant use with spinal puncture or epidural catheters significantly increases the risk of spinal hematoma, which can lead to paralysis. Vigilant monitoring for neurological symptoms is critical [7] [1].
  • Bridging Anticoagulation: Bridging therapy with a parenteral anticoagulant (like LMWH) is generally not recommended for most patients on DOACs like this compound, unlike with warfarin [2]. It should only be considered for patients at the very highest thrombotic risk.
  • No Routine Coagulation Monitoring: Unlike warfarin, this compound does not require routine monitoring of INR. However, in specific scenarios (e.g., overdose, emergent surgery, bleeding), specialized tests like anti-Xa assays calibrated for this compound may be used [8] [2].
  • Drug Interactions: Many drugs can increase the risk of bleeding when taken with this compound. A comprehensive medication review is essential. Key interacting drug classes include other anticoagulants/antiplatelets (aspirin, clopidogrel, NSAIDs), and strong CYP3A4 and P-glycoprotein inhibitors (e.g., ketoconazole, ritonavir) [9] [7] [1].

References

Apixaban method sensitivity LOD LOQ improvement

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Performance Overview

The table below compares the sensitivity and key parameters of various analytical techniques for Apixaban, providing a benchmark for your work.

Analytical Technique Detection Method Linear Range LOD LOQ Key Application Notes
RP-HPLC (QbD) [1] UV (245 nm) 1.25–3.75 μg/mL Not specified Not specified Quality by Design approach for robustness; suitable for combination products (with Clopidogrel).
Capillary Zone Electrophoresis (CZE) [2] UV (220 nm) 10–125 μg/mL 1.77 μg/mL 5.37 μg/mL Eco-friendly method; uses minimal organic solvent.
LC-MS/MS (Plasma) [3] MS/MS (MRM) 1.01–280.00 ng/mL Sensitive enough for PK studies 1.01 ng/mL High sensitivity for pharmacokinetic studies; requires specialized equipment.
Stability-Indicating HPLC [4] UV (220 nm) 0.01–0.22 μg/mL 0.05 μg/mL 0.15 μg/mL Designed to separate this compound from its degradation products.
Green HPLC (Ethanol) [5] UV (276 nm) 5–30 μg/mL Not specified Not specified Uses ethanol as a less toxic alternative to acetonitrile or methanol.

Detailed Experimental Protocols

Here are the specific methodologies for two key approaches: a highly sensitive LC-MS/MS method for bioanalysis and an eco-friendly HPLC method.

LC-MS/MS Method for High Sensitivity in Plasma

This protocol is designed for ultra-sensitive detection in biological matrices like human plasma, with a very low LOQ of 1.01 ng/mL [3].

  • Chromatography:
    • Column: Gemini C18 (50 mm × 4.6 mm, 3 μm).
    • Mobile Phase: Mixture of acetonitrile and 2 mM ammonium formate buffer (50:50, v/v).
    • Flow Rate: 1.0 mL/min.
    • Run Time: Approximately 1.8 minutes.
  • Mass Spectrometry:
    • Ionization: ESI in positive mode.
    • MRM Transitions: this compound: 460 → 443 (m/z); Internal Standard (this compound 13CD3): 464 → 447 (m/z).
  • Sample Preparation (Solid-Phase Extraction):
    • Used to clean up and concentrate the plasma sample before analysis, which is critical for achieving high sensitivity and reducing matrix effects.
Green HPLC Method for Pharmaceutical Dosage Forms

This method offers a more sustainable and analyst-friendly approach for routine quality control of tablets, using ethanol instead of traditional, more toxic solvents [5].

  • Chromatography:
    • Column: Agilent Extend C18 (250 mm × 4.6 mm, 5 μm).
    • Mobile Phase: 0.1% Trifluoroacetic acid solution and acetonitrile (65:35, v/v). For the green method, ethanol can be substituted for acetonitrile.
    • Flow Rate: 1.0 mL/min.
    • Temperature: 30°C.
    • Injection Volume: 20 μL.
    • Detection: UV at 276 nm.
  • Sample Preparation:
    • Tablets are crushed and extracted with ethanol, then diluted with ultrapure water and filtered (0.45 μm membrane) before injection.

Frequently Asked Questions (FAQs)

Q1: What are the most effective strategies to lower the LOD and LOQ of my HPLC-UV method for this compound?

  • Optimize Detection Wavelength: Using a lower UV wavelength (e.g., 220 nm) can significantly enhance sensitivity, as demonstrated in the stability-indicating method [4]. However, ensure your mobile phase components are transparent at that wavelength.
  • Employ a Quality by Design (QbD) Approach: Systematically varying and optimizing critical parameters like mobile phase pH, organic solvent ratio, and flow rate can lead to a more robust and sensitive method [1].
  • Consider Sample Pre-concentration: If analyzing formulations, a simple pre-concentration step during sample preparation can lower the effective detection limits.

Q2: I need to analyze this compound in plasma for a pharmacokinetic study. What is the gold-standard method?

  • LC-MS/MS is unequivocally the preferred technique due to its superior sensitivity and specificity. The method summarized above can quantify this compound at concentrations as low as 1.01 ng/mL, which is necessary for tracking the drug's concentration in blood over time [3].

Q3: Are there more environmentally friendly alternatives for my HPLC method?

  • Yes. You can replace acetonitrile with ethanol as the organic modifier in the mobile phase. One study confirmed that an ethanol-based method performed comparably to a conventional one while being safer and greener [5]. Capillary Electrophoresis is another excellent eco-friendly option, as it consumes minimal solvents and generates little waste [2].

Troubleshooting Low Sensitivity

The workflow below outlines a logical path to diagnose and resolve common issues leading to poor sensitivity in this compound analysis.

Start Troubleshooting Low Sensitivity Step1 Check Detection Wavelength Start->Step1 Step2 Verify Sample Preparation Step1->Step2 Step3 Assess Chromatographic Performance Step2->Step3 Step4a Consider Alternative Techniques Step3->Step4a Step4b Evaluate Instrument Hardware Step3->Step4b Result1 Adopt LC-MS/MS for highest sensitivity [3] Step4a->Result1 Result2 Try Eco-friendly CE as an alternative [2] Step4a->Result2

References

Evidence Summary: Apixaban Lead-in Dosing Strategies

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core findings from recent studies investigating different apixaban lead-in regimens for VTE treatment.

Study / Source Lead-in Dosing Strategy Key Efficacy Outcome (Recurrent VTE) Key Safety Outcome (Major Bleeding) Population & Context
Alshaya et al. (2022) [1] Mixed Lead-in: Parenteral anticoagulant + oral this compound/rivaroxaban to complete a total of ≥6 days (this compound) or ≥19 days (rivaroxaban) therapy 1.4% vs. 0.7% (Mixed vs. Recommended); p=0.481 [1] 1.7% vs. 1.4% (Mixed vs. Recommended); p=1.000 [1] Acute VTE; real-world, multicenter retrospective study (N=368)
Unnamed Retrospective (2025) [2] Abbreviated Lead-in: Parenteral (≥48 hrs) + abbreviated this compound (0-6 days) 2.9% overall incidence of rVTE; no significant difference between groups [2] 4.4% overall bleeding (all CRNMB); no significant difference between groups [2] Hospitalized adults with new VTE; retrospective, single-center (N=68)
Murchison et al. (2025) [3] Truncated vs. Full Lead-in in patients with obesity (BMI ≥30) 8.0% vs. 4.5% (Truncated vs. Full); p=0.771 [3] Not significantly different between groups [3] Patients with obesity; single-center, multisite retrospective cohort

Experimental Protocols & Research Methodologies

For your own experimental designs, here are detailed methodologies from the cited literature.

  • Retrospective Cohort Study Design [1] [2] [3]
    • Population Identification: Use hospital ICD-10 codes to identify adults (≥18 years) with a new, acute VTE (DVT, PE, or both).
    • Inclusion/Exclusion: Typical inclusion is patients initiated on this compound for treatment. Standard exclusions include pre-existing therapeutic anticoagulation, severe hepatic dysfunction, active malignancy (in some studies), switching anticoagulants during follow-up, or insufficient follow-up data.
    • Group Stratification: Define cohorts based on the lead-in regimen received prior to this compound maintenance dosing (e.g., 5 mg BID). Common groups are:
      • Recommended Lead-in: this compound 10 mg BID for 7 days with ≤48 hours of prior parenteral anticoagulation.
      • Mixed/Truncated Lead-in: Parenteral anticoagulation for ≥48 hours, followed by this compound 10 mg BID for a duration that completes a total of at least 6-7 days of combined therapy.
      • Oral-Only Lead-in: this compound 10 mg BID for 7 days with no prior parenteral therapy.
    • Data Collection: Extract from electronic health records (EHR): patient demographics, medical history, VTE characteristics, lab values (hemoglobin, renal function), type/duration of anticoagulation, and concomitant medications.
    • Outcome Assessment:
      • Efficacy: Incidence of recurrent VTE (rVTE) within 90 days or 6 months, confirmed by imaging (Doppler ultrasound, CT angiography) or physician documentation.
      • Safety: Incidence of Major Bleeding (MB) and Clinically Relevant Non-Major Bleeding (CRNMB), defined using International Society on Thrombosis and Haemostasis (ISTH) criteria [1] [2].
    • Statistical Analysis: Use descriptive statistics. Employ unpaired t-tests for continuous variables and chi-square or Fisher's exact tests for categorical variables to compare outcomes between groups. A p-value <0.05 is typically considered significant.

FAQs for a Technical Support Center

Here are answers to potential frequently asked questions that researchers might encounter.

  • Q1: What is the pharmacokinetic rationale for the 7-day lead-in dose of this compound 10 mg BID?

    • A: The intensified initial dosing regimen provides enhanced anticoagulation during the acute phase of VTE when the risk of recurrence is highest [1]. This compound has predictable pharmacokinetics: it is rapidly absorbed (Tmax of 3-4 hours), has a half-life of approximately 12 hours, and its pharmacodynamic effect is closely correlated with its plasma concentration [4]. The lead-in dose ensures rapid and sustained inhibition of Factor Xa.
  • Q2: In a patient who has already received 4 days of therapeutic enoxaparin, should I prescribe the full 7-day this compound lead-in or a truncated 3-day course?

    • A: Current real-world evidence suggests that a truncated or mixed lead-in strategy (e.g., 3 days of this compound 10 mg BID after 4 days of enoxaparin) is a reasonable and safe alternative to a full 7-day oral lead-in [1] [2] [3]. This approach accounts for the therapeutic anticoagulation already provided by the parenteral agent.
  • Q3: How should I design a study to investigate lead-in dosing in a specific subpopulation, such as patients with obesity?

    • A: Follow a retrospective cohort design as described above, specifically enrolling patients with a BMI ≥30 [3]. Key considerations include:
      • Ensure sufficient sample size to detect potential differences in this subgroup.
      • Carefully define and characterize the "truncated lead-in" cohort, as these patients may have longer hospital stays and duration of parenteral therapy, which could be confounders.
      • Analyze recurrence and bleeding rates specifically within this population, as results from the general population may not be directly generalizable.

Experimental Workflow & Decision Pathway

The following diagram outlines a high-level workflow for designing a study on this compound lead-in dosing, based on the methodologies cited.

Start Define Research Objective: E.g., Compare lead-in strategies in a specific subpopulation Protocol Design Retrospective Cohort Study Start->Protocol Identify Identify Patient Cohort via ICD-10 Codes & EHR Data Protocol->Identify Stratify Stratify into Groups: - Recommended Lead-in - Mixed/Truncated Lead-in - Oral-Only Lead-in Identify->Stratify Collect Collect Data: Demographics, VTE details, Lab values, Anticoagulation history Stratify->Collect Assess Assess Outcomes: Primary Efficacy: rVTE Primary Safety: MB & CRNMB (Per ISTH Criteria) Collect->Assess Analyze Statistical Analysis: Compare groups using t-tests & chi-square tests Assess->Analyze Conclude Interpret Results & Draw Conclusions Analyze->Conclude

References

Efficacy & Safety Data: Reduced vs. Full-Dose Apixaban

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key outcomes from the pivotal API-CAT trial, which directly compared reduced-dose and full-dose apixaban for extended VTE treatment in active cancer patients [1] [2].

Outcome Measure Reduced-Dose this compound (2.5 mg twice daily) Full-Dose this compound (5 mg twice daily) Result
Primary Efficacy Outcome: Recurrent VTE (fatal or nonfatal) 18 patients (2.1%) 24 patients (2.8%) Noninferior (p=0.001 for noninferiority)
Key Safety Outcome: Clinically Relevant Bleeding 102 patients (12.1%) 136 patients (15.6%) Significantly Lower (p=0.03)
All-Cause Mortality 17.7% 19.6% Not statistically significant

A 2025 meta-analysis further supports these findings, concluding that reduced-dose this compound offers comparable efficacy to full-dose regimens for extended secondary VTE prophylaxis in cancer patients, with a potential reduction in clinically relevant bleeding [3].

API-CAT Trial Protocol Summary

For your experimental design, here is a detailed methodology of the API-CAT trial [1]:

  • Trial Design: Randomized, double-blind, noninferiority trial with blinded central outcome adjudication.
  • Patient Population: Adults with active cancer and proximal deep-vein thrombosis or pulmonary embolism who had completed at least 6 months of therapeutic anticoagulation.
  • Intervention Groups: Patients were randomized 1:1 to:
    • Experimental Arm: Oral this compound at a reduced dose of 2.5 mg, twice daily.
    • Control Arm: Oral this compound at a full dose of 5.0 mg, twice daily.
  • Treatment Duration: 12 months.
  • Primary Efficacy Endpoint: Centrally adjudicated fatal or nonfatal recurrent VTE.
  • Key Secondary Safety Endpoint: Clinically relevant bleeding (a composite of major bleeding and clinically relevant non-major bleeding).
  • Noninferiority Margin: The trial design specified a margin of 2.00 for the upper boundary of the 95% confidence interval of the subhazard ratio.

Mechanism of Action: this compound in the Coagulation Cascade

The diagram below illustrates the specific target of this compound within the coagulation signaling pathway.

G Injury Injury IntrinsicPathway Intrinsic Pathway Injury->IntrinsicPathway ExtrinsicPathway Extrinsic Pathway Injury->ExtrinsicPathway FactorX Factor X IntrinsicPathway->FactorX ExtrinsicPathway->FactorX FactorXa Factor Xa FactorX->FactorXa Prothrombin Prothrombin (II) FactorXa->Prothrombin Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen FibrinClot Fibrin Clot Fibrinogen->FibrinClot This compound This compound Inhibition Inhibits This compound->Inhibition Inhibition->FactorXa

This compound is a highly selective, reversible, direct inhibitor of coagulation factor Xa (both free and clot-bound) [4] [5]. By blocking factor Xa, it prevents the conversion of prothrombin to thrombin, thereby interrupting the final common pathway of the coagulation cascade and reducing thrombin generation and fibrin clot formation [4]. Its antithrombotic effect does not require antithrombin III.

Key Considerations for Researchers

  • Patient Selection: The API-CAT trial findings are most applicable to clinically stable patients with active cancer who have tolerated an initial 6-month course of anticoagulation. The safety of this regimen in patients with a very high bleeding risk remains to be fully defined [1].
  • Bleeding Risk Management: The significant reduction in bleeding with the 2.5 mg dose is a major advantage. Research into reversal agents like andexanet alfa (FDA-approved in 2018) is relevant for managing bleeding emergencies in clinical trials [6].
  • Dosing Precision: Note that this "reduced dose" (2.5 mg twice daily) is distinct from the standard dose reduction criteria for this compound in atrial fibrillation (which is based on age, weight, and creatinine) [4]. This protocol specifies the 2.5 mg dose specifically for extended VTE treatment in cancer.

The HI-PRO trial, which demonstrated the efficacy of extended low-dose this compound in patients with provoked VTE and enduring risk factors, offers a parallel research model that may inform studies in other high-risk patient populations [7] [8] [9].

References

Apixaban co-administration antiplatelet bleeding risk

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Bleeding Risk from Clinical Evidence

The table below summarizes key findings from major clinical studies and meta-analyses on bleeding outcomes.

Study / Analysis Patient Population Therapy Comparison Major Findings on Bleeding Risk

| Meta-analysis (Xu et al.) [1] | ACS (n=9,010 from 4 trials) | Apixaban + DAPT vs. DAPT alone | Significantly increased risk: • TIMI major bleeding (OR: 2.45, 95% CI: 1.45–4.12) • ISTH major bleeding (OR: 2.49, 95% CI: 1.80–3.45) • GUSTO severe bleeding (OR: 3.00, 95% CI: 1.56–5.78) | | AUGUSTUS Trial [2] | AFib and ACS/PCI (n=4,614) | 2x2 factorial (this compound vs. VKA; Aspirin vs. Placebo) on P2Y12 inhibitor background | This compound: 31% reduced bleeding risk vs. warfarin No Aspirin: 47% reduced bleeding risk vs. aspirin Safest Regimen: this compound + P2Y12 inhibitor (no aspirin) |

Detailed Experimental Protocols

For researchers designing similar studies, here are the methodologies from the key cited trials.

Meta-analysis Protocol: Bleeding Outcomes in ACS [1]

This analysis assessed the addition of this compound to DAPT in patients with Acute Coronary Syndrome (ACS).

  • Search Strategy: Systematic search of online databases (EMBASE, Cochrane Central, ClinicalTrials.gov, MEDLINE, Web of Science) for English publications until November 2020.
  • Search Terms: Included This compound and acute coronary syndrome, This compound and dual anti-platelet therapy, and This compound and aspirin and clopidogrel, with abbreviations interchanged.
  • Inclusion Criteria:
    • Studies comparing this compound + DAPT vs. DAPT alone for ACS.
    • Reported bleeding events and/or adverse cardiovascular outcomes.
    • Contained relevant, extractable data.
  • Exclusion Criteria: Systematic reviews, meta-analyses, case studies, studies without relevant endpoints or without this compound added to DAPT, and duplicate publications.
  • Data Extraction: Multiple authors independently extracted data on participant numbers, antiplatelet agents used, bleeding events, and patient demographics.
  • Outcome Measures: Primary endpoints were bleeding events defined by TIMI, ISTH, and GUSTO criteria. Secondary endpoints included MACE, all-cause mortality, MI, and stent thrombosis.
  • Statistical Analysis: Analyzed using RevMan software. Odds ratios (OR) with 95% confidence intervals (CI) were calculated using a fixed-effect model for low heterogeneity and a random-effects model for high heterogeneity.
AUGUSTUS Trial Protocol: Antithrombotic Regimen in AFib and ACS/PCI [2]

This trial evaluated the safety of this compound and aspirin in patients with Atrial Fibrillation (AFib) and recent ACS/percutaneous coronary intervention (PCI).

  • Study Design: Randomized, multicenter, double-blind, placebo-controlled trial with a 2x2 factorial design.
  • Patient Population: 4,614 patients in 33 countries with AFib requiring long-term anticoagulation and a recent ACS event and/or PCI with stent placement.
  • Randomization & Blinding:
    • First Randomization: this compound vs. Vitamin K Antagonist (VKA; e.g., warfarin). This comparison was open-label.
    • Second Randomization: Aspirin (≈81 mg/day) vs. matching placebo. This comparison was double-blind.
  • Background Therapy: Over 92% of patients were on a P2Y12 inhibitor (primarily clopidogrel) at the start of the trial.
  • Treatment Initiation: Randomized within 14 days of the ACS event or PCI.
  • Follow-up Duration: 6 months.
  • Primary Endpoint: Major or clinically relevant non-major bleeding as defined by the International Society on Thrombosis and Haemostasis (ISTH).
  • Secondary Endpoints: Composite of death or hospitalization; composite of death, stroke, MI, stent thrombosis, or urgent revascularization.

Mechanism of Action and Workflow

This compound's Pharmacological Target

This compound is a highly selective, direct inhibitor of coagulation Factor Xa (both free and clot-bound) [3].

  • Mechanism: It blocks the propagation phase of the coagulation cascade by binding directly to the active site of Factor Xa, preventing the conversion of prothrombin (Factor II) to thrombin (Factor IIa) [3].
  • Result: This significantly reduces thrombin generation and subsequent fibrin clot formation, providing its antithrombotic effect [3].
  • Specificity: Unlike heparin, its action does not require antithrombin III as a cofactor, and it has no direct effect on platelet aggregation [3].

G Coagulation Cascade and this compound Inhibition Injury Injury IntrinsicPathway Intrinsic Pathway Injury->IntrinsicPathway ExtrinsicPathway Extrinsic Pathway Injury->ExtrinsicPathway FactorX Factor X IntrinsicPathway->FactorX ExtrinsicPathway->FactorX FactorXa Factor Xa FactorX->FactorXa Prothrombin Prothrombin (II) FactorXa->Prothrombin Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen FibrinClot Fibrin Clot Fibrinogen->FibrinClot This compound This compound Inhibition Inhibits This compound->Inhibition Inhibition->FactorXa

Clinical Decision Workflow for Combination Therapy

The following flowchart outlines the key decision pathway derived from clinical evidence, particularly the AUGUSTUS trial.

G Decision Flow for this compound and Antiplatelet Use Start Patient requires anticoagulation (AFib) and antiplatelet therapy (ACS/PCI) Decision1 Is there a compelling indication for Triple Therapy (DAPT + Anticoagulant)? Start->Decision1 RegimenDual Recommended Regimen: This compound + P2Y12 inhibitor ONLY (Avoid Aspirin) Decision1->RegimenDual For most patients RegimenTriple Initial Regimen: This compound + DAPT (P2Y12 inhibitor + Aspirin) Decision1->RegimenTriple Only if high ischemic risk Decision2 If Triple Therapy is initiated, when can aspirin be dropped? Transition After shortest clinically necessary period (e.g., 1-4 weeks post-ACS/PCI) Decision2->Transition Transition to dual therapy End Reduced bleeding risk without increased ischemic events RegimenDual->End RegimenTriple->Decision2 Transition->RegimenDual

Frequently Asked Questions (FAQs) for Researchers

Q1: What is the core clinical evidence supporting the avoidance of aspirin in this combination? The AUGUSTUS trial provides the strongest evidence. It found that in patients with AFib and ACS/PCI on a P2Y12 inhibitor, omitting aspirin resulted in a 47% reduction in bleeding risk compared to including aspirin, with no significant increase in the rate of ischemic events (death, stroke, MI, stent thrombosis, or revascularization) [2].

Q2: Does this compound have a better bleeding profile than warfarin when combined with antiplatelets? Yes. In the same AUGUSTUS population, the use of this compound as the anticoagulant was associated with a 31% reduced risk of bleeding compared to a vitamin K antagonist (e.g., warfarin) when both were given in combination with antiplatelet therapy [2]. The safest regimen identified was the combination of this compound and a P2Y12 inhibitor without aspirin.

Q3: Are the bleeding risks quantified using standardized definitions? Yes, the meta-analysis by Xu et al. used standardized clinical trial definitions, all of which showed a significantly elevated risk. The odds ratios were 2.45 for TIMI major bleeding, 2.49 for ISTH major bleeding, and 3.00 for GUSTO severe bleeding when this compound was added to DAPT [1]. This provides consistent, quantifiable metrics for risk-benefit assessments.

Q4: What is a critical pharmacokinetic consideration when studying this compound in special populations? this compound has a dual route of elimination, with only about 27% renal excretion [3]. This is lower than other DOACs like dabigatran (80%) but still necessitates dose adjustment in patients with severe renal impairment and at least two of three specific criteria (age ≥80, SCr ≥1.5 mg/dL, body weight ≤60 kg) [3]. It is not recommended in patients with end-stage renal disease on dialysis.

References

Apixaban versus warfarin efficacy safety meta-analysis

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Outcomes: Apixaban vs. Warfarin

Outcome Risk Ratio (RR) with this compound vs. Warfarin (95% CI) Statistical Significance Supporting Meta-Analysis
Stroke or Systemic Embolism RR 0.77 (0.67 - 0.90) [1] [2] Significant reduction Comparison of Efficacy and Safety of this compound and Warfarin (2022)
Major Bleeding RR 0.63 (0.58 - 0.68) [1] [2] Significant reduction Comparison of Efficacy and Safety of this compound and Warfarin (2022)
Major Bleeding RR 0.58 (0.52 - 0.65) [3] Significant reduction Effectiveness and Safety of this compound in over 3.9 Million People (2022)
Intracranial Hemorrhage RR 0.48 (0.42 - 0.56) [4] Significant reduction Efficacy and safety of this compound and warfarin in prevention of ischemic stroke (2022)
Gastrointestinal Bleeding RR 0.66 (0.60 - 0.72) [4] Significant reduction Efficacy and safety of this compound and warfarin in prevention of ischemic stroke (2022)
All-Cause Mortality RR 0.80 (0.30 - 2.14) [1] [2] No significant difference Comparison of Efficacy and Safety of this compound and Warfarin (2022)

Methodological Overview of the Cited Meta-Analyses

  • Systematic Search and Selection: The meta-analyses followed PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses) guidelines [1] [5] [6]. They conducted comprehensive searches in major databases like PubMed, EMBASE, and Cochrane Library without language or date restrictions to identify all relevant studies [1].
  • Study Design and Population: The analyses included both Randomized Controlled Trials (RCTs) and observational studies (prospective and retrospective cohorts) [1] [4]. The focus was on adult patients with non-valvular atrial fibrillation [1] [2].
  • Data Extraction and Quality Assessment: Data were extracted independently by multiple reviewers to minimize error [1]. The risk of bias in included studies was assessed using standardized tools like the Cochrane Risk of Bias tool for RCTs and the Newcastle-Ottawa Scale (NOS) for cohort studies [1] [4].
  • Statistical Synthesis: Researchers used random-effects models to calculate pooled Risk Ratios (RR) with 95% confidence intervals (CI) due to expected heterogeneity among the included real-world studies [1] [4]. Statistical heterogeneity was quantified using I² statistics [1].

The following diagram illustrates the logical framework and primary outcomes established by these methodological protocols.

Start Research Question: This compound vs. Warfarin in NVAF Method PRISMA-Guided Meta-Analysis Start->Method Outcome1 Efficacy Outcomes Method->Outcome1 Outcome2 Safety Outcomes Method->Outcome2 Efficacy1 Stroke/Systemic Embolism RR 0.77 (0.67-0.90) Outcome1->Efficacy1 Efficacy2 Ischemic Stroke No Significant Difference Outcome1->Efficacy2 Conclusion Conclusion: This compound has superior safety and similar or better efficacy Efficacy1->Conclusion Efficacy2->Conclusion Safety1 Major Bleeding RR 0.58-0.63 Outcome2->Safety1 Safety2 Intracranial Hemorrhage RR 0.48 (0.42-0.56) Outcome2->Safety2 Safety3 GI Bleeding RR 0.66 (0.60-0.72) Outcome2->Safety3 Safety1->Conclusion Safety2->Conclusion Safety3->Conclusion

Interpretation and Clinical Context

  • Overall Benefit-Risk Profile: The consistency across multiple large meta-analyses strongly supports that This compound offers a superior benefit-risk profile compared to warfarin for most patients with non-valvular AF [1] [3] [4]. The significant reduction in major and life-threatening bleeding events (like intracranial hemorrhage) is a key advantage, without compromising stroke prevention efficacy.
  • Considerations for Specific Populations: The benefits of this compound are also observed in challenging patient groups:
    • Older Adults: A large 2023 network meta-analysis confirmed that in patients aged ≥75 years, NOACs, particularly this compound, were superior to warfarin for reducing stroke and major bleeding [6].
    • Patients with Cancer: A 2025 meta-analysis concluded that DOACs (as a class) showed lower rates of stroke and major bleeding compared to warfarin in AF patients with active cancer [5].
    • Patients with End-Stage Renal Disease (ESRD): Evidence, though more limited, suggests that this compound is associated with a 39% reduced risk of major bleeding compared to warfarin in ESRD patients on dialysis, with no increased risk of stroke [7].

References

Apixaban vs rivaroxaban dabigatran real-world evidence

Author: Smolecule Technical Support Team. Date: February 2026

Real-World Clinical Outcomes Comparison

Outcome Measure Apixaban vs. Rivaroxaban Dabigatran vs. Rivaroxaban This compound vs. Dabigatran Key Context & Population
Major Bleeding Risk Lower [ [1] [2] Lower [ [1] [2] No significant difference [ [1] Patients with Atrial Fibrillation (AF) [ [1] [2]
Clinically Relevant Non-Major (CRNM) Bleeding Lower [ [3] Information missing Information missing Patients with Cancer-Associated Venous Thromboembolism (VTE) [ [3]
Gastrointestinal (GI) Bleeding Risk Lower [ [2] Information missing Information missing Patients with Non-Valvular AF (NVAF) [ [2]
Stroke or Systemic Embolism Risk No significant difference [ [1] No significant difference [ [1] No significant difference [ [1] Patients with AF [ [1]
Risk of Pulmonary Embolism (PE) Information missing Information missing Information missing Warfarin had increased risk vs. both DOACs; direct DOAC comparison not reported [ [4]
Net Clinical Benefit No significant difference [ [5] Information missing Information missing Network meta-analysis of RCTs; rivaroxaban was superior to warfarin, but no significant differences between DOACs [ [5]

Detailed Methodologies of Cited Studies

To help you evaluate the quality of this real-world evidence, here is a detailed overview of the methodologies used in the key studies cited.

  • Data Sources and Study Design: The evidence is drawn from large, high-quality national registries and healthcare claims databases, reflecting real-world use. Key sources include:

    • Nationwide registries in Norway (2013-2017) encompassing all hospital admissions and dispensed prescriptions [ [1].
    • The Swedish Anticoagulation Quality Registry (Auricula), which includes detailed data on OAC therapy [ [2].
    • U.S. Medicare claims data (2012-2014) for older adults and the MarketScan database for commercially insured individuals [ [6] [3].
    • An integrated U.S. health plan's medical and pharmacy claims (2015-2020) [ [4].
    • A systematic review and network meta-analysis of randomized controlled trials (RCTs) [ [5].
  • Patient Populations: Studies focused on specific, well-defined patient groups:

    • Adults diagnosed with non-valvular atrial fibrillation (NVAF) [ [1] [2] [5].
    • Adults with venous thromboembolism (VTE), with one study specifically focusing on cancer-associated VTE [ [4] [3].
  • Statistical Analysis: Researchers used advanced techniques to minimize bias and ensure fair comparisons between patient groups taking different DOACs:

    • Propensity Score Matching (PSM): Patients prescribed one DOAC were statistically matched to similar patients prescribed another based on a wide range of baseline characteristics (e.g., age, comorbidities, concurrent medications) to create balanced comparison groups [ [1] [2].
    • Inverse Probability of Treatment Weighting (IPTW): Another statistical method used to create a pseudo-population where the treatment groups are balanced for all measured confounders [ [3].
    • Cox Proportional Hazards Models: Used to calculate Hazard Ratios (HRs) and 95% Confidence Intervals (CIs), comparing the risk of events over time between the matched or weighted treatment groups [ [1] [3].
  • Outcome Definitions: Studies used standardized, clinically relevant endpoints, often identified through validated diagnosis codes in claims data or registry records:

    • Major bleeding was typically defined as bleeding into a critical site/organ or bleeding requiring hospitalization and blood transfusion [ [1] [3].
    • Effectiveness outcomes included stroke or systemic embolism for AF patients and recurrent VTE for patients being treated for clots [ [1] [3].

The following diagram illustrates the typical workflow for a real-world evidence study comparing DOACs, from data sourcing to final analysis.

cluster_0 Data Source Examples cluster_1 Cohort Definition cluster_2 Analysis Methods cluster_3 Key Outcomes DataSource Data Source StudyCohort Define Study Cohort DataSource->StudyCohort  Claims Data & Registries StatisticalAnalysis Statistical Analysis StudyCohort->StatisticalAnalysis  New Users of DOACs Results Outcome & Results StatisticalAnalysis->Results  Adjusted Models a1 National Patient & Prescription Registries a2 Medicare & Commercial Claims b1 Specific Indication (e.g., NVAF, VTE) b2 New User Design (Minimizes Bias) c1 Propensity Score Matching/Weighting c2 Cox Regression (Hazard Ratios) d1 Safety: Major Bleeding, CRNM Bleeding d2 Effectiveness: Stroke, Systemic Embolism, VTE

Key Interpretations and Limitations

  • Overall Trend: The consistency across multiple large, real-world studies strongly suggests that This compound and dabigatran are associated with a lower risk of bleeding, particularly major and GI bleeding, compared to rivaroxaban, while maintaining similar effectiveness [ [1] [3] [2].
  • Cancer Patients: For the high-risk population of patients with cancer-associated thrombosis, This compound may offer a better safety profile by reducing the risk of clinically relevant non-major bleeding events compared to rivaroxaban [ [3].
  • Study Limitations: It is important to remember that these are observational findings. Despite robust statistical adjustments, residual confounding from unmeasured factors can never be entirely ruled out. Furthermore, these results reflect average population effects, and individual patient factors (renal function, drug interactions, etc.) must be considered in treatment decisions [ [3].

References

Efficacy and Safety Outcomes: Reduced-Dose vs. Full-Dose Apixaban

Author: Smolecule Technical Support Team. Date: February 2026

Outcome Measure Reduced-Dose Apixaban (2.5 mg bid) Full-Dose this compound (5 mg bid) Statistical Result

| Primary Efficacy: Recurrent VTE [1] [2] [3] | 18/866 patients (2.1%) | 24/900 patients (2.8%) | aSHaR 0.76; 95% CI, 0.41-1.41 P=0.001 for noninferiority | | Key Safety: Clinically Relevant Bleeding [1] [2] [3] | 102/866 patients (12.1%) | 136/900 patients (15.6%) | aSHaR 0.75; 95% CI, 0.58-0.97 P=0.03 for superiority | | ✦ Major Bleeding [1] [3] | 2.9% | 4.3% | Not reported | | ✦ Clinically Relevant Non-Major Bleeding [1] [3] | 10.0% | 12.3% | Not reported | | All-Cause Mortality [1] [4] [2] | 17.7% | 19.6% | Adjusted HaR 0.96; 95% CI, 0.86-1.06 |

(aSHaR: adjusted subhazard ratio; CI: confidence interval; HaR: hazard ratio)

API-CAT Trial Experimental Protocol

The data in the table above comes from the API-CAT (this compound Cancer-Associated Thrombosis) study, a phase 3, randomized, double-blind clinical trial published in 2025 [1] [5] [6]. Here are the key methodological details.

  • Trial Objective and Design: The API-CAT trial was an international, double-blind, noninferiority trial with blinded central outcome adjudication [1]. Its primary goal was to determine if a reduced dose of this compound was noninferior to the full dose for extended VTE prevention in active cancer patients [6].
  • Patient Population: The trial enrolled 1,766 patients with active cancer (defined as cancer diagnosed within 6 months, metastatic disease, or ongoing anticancer therapy) who had symptomatic or incidental proximal deep-vein thrombosis or pulmonary embolism. A key criterion was that all participants had successfully completed at least 6 months of initial anticoagulant therapy [1] [5] [2]. The median time from the index VTE event to randomization was 8.0 months [1].
  • Intervention and Comparator: Patients were randomly assigned in a 1:1 ratio to receive either:
    • Intervention: this compound 2.5 mg twice daily [1] [2]
    • Comparator: this compound 5 mg twice daily [1] [2] The treatment duration was 12 months [1].
  • Outcome Adjudication: An independent committee, blinded to the treatment assignment, centrally reviewed and adjudicated all suspected outcome events (deaths, VTE recurrences, bleeding episodes) to ensure objectivity [1] [2].
  • Statistical Analysis: The primary efficacy outcome was assessed for noninferiority with a prespecified margin of 2.00 for the upper boundary of the 95% confidence interval of the subhazard ratio. The key safety outcome was tested for superiority [1] [2].

Clinical Workflow and Decision Pathway

The API-CAT trial provides a clear evidence-based pathway for managing long-term anticoagulation in cancer patients, which can be visualized as follows:

Start Patient with Active Cancer and Acute VTE InitialTherapy Complete ≥6 Months of Initial Anticoagulant Therapy Start->InitialTherapy Decision Decision: Extended Anticoagulation Needed? InitialTherapy->Decision API_CAT_Eligible Patient Eligible for Extended Therapy per API-CAT Decision->API_CAT_Eligible Yes CompareDoses This compound Dosing Strategy API_CAT_Eligible->CompareDoses ReducedDose Reduced-Dose this compound (2.5 mg twice daily) CompareDoses->ReducedDose Recommended Strategy FullDose Full-Dose this compound (5 mg twice daily) CompareDoses->FullDose Alternative Strategy Outcome1 Efficacy: Prevents Recurrent VTE (Non-inferior to full dose) ReducedDose->Outcome1 Outcome2 Safety: Significantly Lower Risk of Clinically Relevant Bleeding ReducedDose->Outcome2 FullDose->Outcome1

Interpretation and Context for Professionals

  • Broader Evidence Context: A 2025 meta-analysis that included API-CAT and other trials concluded that reduced-dose DOACs are generally as effective as full-dose regimens for preventing recurrent VTE during extended treatment and are consistently associated with a significantly lower risk of bleeding complications. This benefit was observed in both cancer-associated and general VTE populations [7] [8].
  • Clinical Implications: The API-CAT trial provides high-level evidence that can directly inform clinical practice and guidelines. For patients with active cancer who require extended anticoagulation beyond the initial 6 months, reduced-dose this compound (2.5 mg twice daily) presents an optimal balance of efficacy and safety [1] [4]. This strategy effectively prevents recurrent blood clots while meaningfully reducing the burden of bleeding, a major concern in this vulnerable population.
  • Trial Limitations: The investigators noted that the study does not guide treatment beyond the 12-month extended period. Furthermore, because the trial excluded patients with brain tumors, the results may not be generalizable to that subgroup [4].

References

Apixaban pharmacokinetics comparison ethnic populations

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Comparison Across Ethnicities

The table below summarizes key findings from clinical studies regarding the impact of ethnicity on apixaban pharmacokinetics (PK).

Ethnic Group Study Type Key PK Findings Clinical Significance & Recommended Action
Japanese (vs. Caucasian) Direct comparison in healthy subjects [1] Similar dose-related exposure; mean half-life: ~8 h (Japanese) vs. ~13 h (Caucasian); Renal clearance: 1.1 L/h (Japanese) vs. 0.8 L/h (Caucasian) [1]. No dose adjustment needed. PK/PD consistency supports fixed dosing in Japanese patients [1].
Asian (Broad) (vs. Non-Asian) Population PK analysis in NVAF patients [2] Asian race identified as a covariate on apparent clearance, resulting in <15% higher exposure [2]. Impact is small and not clinically significant. No dose adjustment required [2].
African-American (vs. Caucasian) Review of real-world studies [3] Data on this compound specifically is limited. Unlike warfarin, African-American patients do not appear to require different this compound doses [3]. Fixed dosing appears appropriate. More real-world data may be needed to confirm.

Detailed Experimental Data and Protocols

For research and development professionals, the methodology and data from pivotal studies are detailed below.

Head-to-Head Study: Japanese vs. Caucasian Subjects
  • Objective: To directly compare single-dose safety, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in healthy Japanese and Caucasian subjects [1].
  • Protocol:
    • Design: Double-blind, placebo-controlled, intra-subject, dose-escalation study.
    • Subjects: 16 healthy male Japanese and 16 healthy male Caucasian subjects, matched for age, weight, and smoking status.
    • Treatment: Randomized to receive four sequential single oral doses of this compound (2.5, 10, 25, and 50 mg) or matched placebo, with a ≥5-day washout between doses.
    • PK/PD Assessments: Blood samples were collected for up to 72 hours post-dose to determine this compound plasma concentration and PD markers (INR, aPTT, modified PT, and ex vivo thrombin generation) [1].
  • Key Results:
    • Exposure: this compound exposure increased dose-proportionally up to 10 mg and was similar between groups. Mean Cmax ranged similarly for both ethnicities across the dose levels [1].
    • Half-life & Clearance: The mean apparent terminal half-life was shorter in Japanese subjects (~8 hours) compared to Caucasians (~13 hours), with correspondingly higher renal clearance in Japanese subjects (1.1 L/h vs. 0.8 L/h) [1].
    • Pharmacodynamics: All PD assessments were similar between ethnic groups, showing comparable dose-related effects [1].
Population Pharmacokinetic Analysis in NVAF Patients
  • Objective: To characterize the population PK of this compound and quantify the impact of intrinsic and extrinsic factors on exposure in a broad patient population [2].
  • Protocol:
    • Data Source: Integrated data from 12 clinical studies (phase I–III), including intensive and sparse this compound concentration-time data.
    • Model: A two-compartment population PK model with first-order absorption and elimination was developed.
    • Covariate Analysis: The effect of demographic and clinical factors (e.g., age, sex, weight, renal function, race, concomitant drugs) on this compound apparent clearance was quantified [2].
  • Key Results:
    • Covariate Effects: Predictive covariates on apparent clearance included age, sex, Asian race, renal function, and concomitant strong/moderate CYP3A4/P-gp inhibitors [2].
    • Magnitude of Ethnic Effect: The analysis estimated that Asian race led to a less than 15% increase in this compound exposure, which was not considered clinically significant [2].

Genetic Factors Influencing this compound Pharmacokinetics

Interindividual variability in this compound exposure can be partially explained by genetics, particularly in genes encoding drug transporters.

genetic_influences Apixaban_PK This compound Pharmacokinetics ABCG2 Gene: ABCG2 Apixaban_PK->ABCG2 ABCB1 Gene: ABCB1 Apixaban_PK->ABCB1 CYP_enzymes CYP3A4/5 Enzymes Apixaban_PK->CYP_enzymes SULT1A1 SULT1A1 Enzyme Apixaban_PK->SULT1A1 ABCG2_variant Variant: c.421C>T (rs2231142) ABCG2->ABCG2_variant ABCB1_variant Intronic Variants ABCB1->ABCB1_variant CYP3A5_variant CYP3A5*3 variant CYP_enzymes->CYP3A5_variant Effect4 Role in forming inactive metabolite SULT1A1->Effect4 Effect1 Effect: ↑ this compound Exposure (~5% in heterozygotes, ~17% in homozygotes) ABCG2_variant->Effect1 Effect2 Reported Effects: ↓ Peak concentration (Cmax) ↓ Bleeding risk (in some studies) ABCB1_variant->Effect2 Effect3 Reported Effect: ↑ this compound Concentration (in small studies) CYP3A5_variant->Effect3

The diagram above illustrates the key genetic factors identified in research:

  • ABCG2 (BCRP Transporter): A genome-wide association study identified the c.421C>T (rs2231142) variant in the ABCG2 gene as significantly associated with higher this compound exposure. On average, heterozygotes had a 5% increase in AUC, and homozygotes had a 17% increase compared to wild-type homozygotes [4].
  • Other Genes: Variants in ABCB1 (P-glycoprotein) and CYP3A5 have been investigated in smaller candidate gene studies, with some reporting associations with this compound concentration or bleeding risk, though findings are less consistent than for ABCG2 [4].

Interpretation and Clinical Development Implications

  • Overall Conclusion: The consensus across clinical pharmacology studies is that ethnic origin has a minor, non-clinical meaningful impact on this compound exposure [1] [2] [5]. This pharmacokinetic profile supports the strategy of global clinical development and fixed dosing without routine therapeutic drug monitoring.
  • Genetic Considerations: While the ABCG2 genotype has a statistically significant impact on exposure, the effect size is currently not considered large enough to warrant pre-emptive dose adjustments in clinical practice. The role of pharmacogenetics in personalizing this compound therapy requires further study [4].
  • Key Covariates for Dosing: Clinical dosing algorithms for this compound are based primarily on patient characteristics with a more substantial impact on exposure or bleeding risk, such as renal function, age, and body weight, rather than ethnicity [2] [6].

References

Author: Smolecule Technical Support Team. Date: February 2026

Study & Design Patient Groups & Regimens Efficacy: Recurrent VTE (rVTE) Safety: Major Bleeding (MB) Study Conclusion

| Multicenter Study (2022) Retrospective, 368 patients [1] [2] [3] | Recommended (n=296): Full oral lead-in (7 days Apixaban 10 mg BID). Mixed (n=72): Parenteral + oral to complete ~7 days total. | 90-day rVTE: Recommended: 1.4% Mixed: 1.4% (p = 0.481) [1] | In-hospital MB: Recommended: 3.7% Mixed: 9.7% (p = 0.060) [1] | Mixed-lead-in is a safe and effective alternative to the recommended regimen [1] [2] [3]. | | Alshaya et al. (2023) Retrospective, 389 patients [4] | DOAC Lead-in (n=296): Full oral lead-in. Parenteral Lead-in (n=93): Parenteral only, then direct to maintenance dose. | 90-day rVTE: DOAC: 1.4% Parenteral: 5.4% (p = 0.039) [4] | In-hospital MB: DOAC: 3.7% Parenteral: 14.0% (p < 0.001) [4] | Parenteral lead-in showed significantly higher bleeding and VTE recurrence [4]. | | Spencer et al. (2025) Single-Center, 68 patients [5] | Compared 3 regimens, including parenteral ≥48h + abbreviated this compound lead-in, and full this compound lead-in with no parenteral. | 6-month rVTE: Overall: 2.9% No significant difference between groups [5] | 6-month Bleeding: Overall: 4.4% (all CRNMB) No significant difference between groups [5] | All three this compound lead-in regimens provided similar safety and effectiveness [5]. |

Detailed Experimental Protocols and Methodologies

For researchers to interpret and potentially replicate these findings, here is a detailed breakdown of the core methodological elements from the studies cited above.

Study Design and Patient Selection

The primary evidence comes from retrospective, observational cohort studies conducted in hospital settings [1] [5] [4].

  • Inclusion Criteria: Typically involved adult patients (≥18 years) hospitalized with a new, acute VTE (Deep Vein Thrombosis or Pulmonary Embolism) and initiated on this compound for treatment [1] [4].
  • Exclusion Criteria: Commonly excluded patients already on therapeutic anticoagulation before the VTE event, those who received inappropriate this compound dosing, or those with less than a specified follow-up period (e.g., 6 months) [5] [4].
Patient Grouping and Regimen Definitions

The studies defined the comparison groups with specific parameters for the lead-in therapy duration.

  • Recommended-Lead-In Group: Patients received the full 7 days of this compound 10 mg twice daily, with little to no prior parenteral anticoagulation (typically ≤48 hours) [1] [4].
  • Mixed-Lead-In Group: Patients received a parenteral anticoagulant (e.g., enoxaparin, unfractionated heparin) followed by This compound 10 mg twice daily to complete a total combined therapy duration of at least 6-7 days [1].
  • Parenteral-Only Lead-In Group (from [4]): Patients were treated only with a parenteral anticoagulant and then switched directly to the this compound maintenance dose (5 mg twice daily), skipping the oral lead-in phase entirely.
Outcome Measures and Definitions

The studies adhered to internationally recognized criteria for assessing efficacy and safety.

  • Primary Efficacy Outcome: Incidence of recurrent VTE (rVTE) within a defined period (90 days or 6 months), objectively confirmed by imaging [1] [5].
  • Primary Safety Outcome: Incidence of Major Bleeding (MB) and sometimes Clinically Relevant Non-Major Bleeding (CRNMB), as defined by the International Society on Thrombosis and Haemostasis (ISTH) criteria [1] [5] [4]. Major bleeding includes fatal bleeding, symptomatic bleeding in critical areas, or bleeding causing a fall in hemoglobin ≥2 g/dL [5].
Statistical Analysis

The analyses employed standard statistical tests to compare the groups.

  • Descriptive Statistics: Medians, proportions, and means were used to summarize patient demographics and baseline characteristics [5].
  • Comparative Analyses: Unpaired t-tests, Chi-square, or Fisher's exact tests were used to compare outcomes between groups, with a p-value <0.05 considered statistically significant [1] [4].

The diagram below illustrates the typical patient journey and key decision points in these studies.

Start Patient Hospitalized with Acute VTE Decision Initial Anticoagulation Strategy? Start->Decision Group1 Recommended Lead-in Group This compound 10 mg BID for 7 days (≤48h parenteral allowed) Decision->Group1 Full oral lead-in Group2 Mixed Lead-in Group Parenteral + this compound 10 mg BID (Total ≥6-7 days) Decision->Group2 Combined therapy Group3 Parenteral-Only Lead-in Parenteral only, then direct to This compound 5 mg BID Decision->Group3 Parenteral only lead-in Outcome1 Outcome Assessment: Recurrent VTE & Major Bleeding Group1->Outcome1 Group2->Outcome1 Group3->Outcome1

Interpretation and Research Gaps

The conflicting evidence, particularly regarding the safety of the mixed-lead-in regimen, highlights several key points for drug development professionals:

  • Context is Crucial: The higher bleeding risk associated with parenteral lead-in in one study [4] may reflect treatment decisions for patients perceived to be at higher risk (e.g., unstable, pending procedures). This indicates that patient stratification is a critical factor in real-world outcomes.
  • Regimen Definition Matters: Note that the "mixed" regimen in the 2022 study [1] still included a period of high-dose this compound, while the "parenteral" regimen in the 2023 study [4] skipped it entirely. This methodological difference is a key driver of the divergent results.
  • Need for Robust Evidence: All cited studies are retrospective and observational. Their findings highlight a significant clinical dilemma but are not conclusive. There is a clear gap for a randomized controlled trial (RCT) to definitively guide practice on whether and when parenteral therapy can be subtracted from the total lead-in duration.

References

Major Bleeding Risk: Apixaban vs. Other Anticoagulants

Author: Smolecule Technical Support Team. Date: February 2026

Comparison Population Context Risk Ratio for Major Bleeding (95% Confidence Interval) Supporting Evidence Source
Apixaban vs. VKA Atrial Fibrillation (AF) with Liver Disease RR: 0.54 (0.43–0.69) [1] Network Meta-Analysis
DOACs (as a class) vs. VKA AF with Liver Disease RR: 0.64 (0.55–0.75) [2] [3] Systematic Review & Meta-Analysis
This compound vs. Rivaroxaban AF with Liver Disease Rivaroxaban had a higher risk (RR: 0.76, 95% CI: 0.58–0.99) [Note: This RR is for this compound's protective effect] [1] Network Meta-Analysis
This compound vs. Rivaroxaban Real-world AF patients This compound had a lower risk of MB/CRNMB (HR: 0.86, 95% CI: 0.83–0.89) [4] Nationwide Cohort Study
Underdosed DOACs vs. On-label Non-Valvular AF (NVAF) Underdosed rivaroxaban had higher major bleeding vs. This compound (HR: 1.70, 95% CI: 1.41–2.03) [5] Observational Registry Study

Detailed Methodologies of Cited Studies

To ensure the credibility and reproducibility of the data, here are the experimental protocols for the key studies cited:

  • Network Meta-Analysis in AF with Liver Disease [1]: This analysis compared this compound, Rivaroxaban, Dabigatran, and VKAs. A comprehensive literature search was conducted up to 2024 across multiple databases, identifying 7 eligible studies. The primary outcomes were stroke/systemic embolism and bleeding events. A frequentist network meta-analysis was performed using a random-effects model to synthesize direct and indirect comparisons, with treatments ranked using risk ratios (RRs) and surface under the cumulative ranking curve (SUCRA).
  • Systematic Review & Meta-Analysis in AF with Liver Disease [2] [3]: This study included 14 studies with 44,848 participants. Researchers searched PubMed, Cochrane Library, Medline, and Embase for studies published up to November 2024. Outcomes included major bleeding, intracranial bleeding, and gastrointestinal bleeding. Data were pooled using a random-effects model to calculate risk ratios (RRs). Study quality was assessed using Cochrane ROB 2.0 and ROBINS-I tools, and evidence certainty was rated using the GRADE framework.
  • Nationwide Cohort Study in AF [4]: This real-world study analyzed Belgian nationwide data from 2013–2019, including 254,478 AF patients. Outcomes like major bleeding were identified via ICD-coded hospital diagnoses. To control for confounding, Inverse Probability of Treatment Weighted (IPTW) Cox regression was used to calculate Hazard Ratios (HRs) for outcomes between different NOACs and VKAs.
  • Observational Registry Study on Dosing [5]: Using the Swedish Auricula registry, this study identified 47,355 patients with newly initiated DOACs. Endpoints (stroke, major bleeding) were collected from hospital registers using ICD-10 codes. Cohorts were compared using weighted adjusted Cox regression after full optimal matching based on propensity scores to minimize selection bias.

Mechanism of Action and Bleeding Risk Rationale

The differential bleeding risk among anticoagulants is rooted in their distinct pharmacological targets. The following diagram illustrates the coagulation cascade and the specific targets of different anticoagulant classes.

G cluster_cascade Coagulation Cascade Initiation Initiation Phase TF_VIIa Tissue Factor (TF) / Factor VIIa Complex Initiation->TF_VIIa Propagation Propagation Phase FactorXa Factor Xa Propagation->FactorXa FibrinFormation Fibrin Formation & Clot Stabilization Thrombin Thrombin (IIa) FibrinFormation->Thrombin FactorX Factor X TF_VIIa->FactorX Activates Prothrombin Prothrombin (II) FactorXa->Prothrombin Converts Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Converts Fibrin Fibrin Clot Fibrinogen->Fibrin VKAs Vitamin K Antagonists (e.g., Warfarin) VKAs->Prothrombin Reduces Synthesis DOAC_this compound This compound DOAC_this compound->FactorXa Directly Inhibits DOAC_Rivaroxaban Rivaroxaban DOAC_Rivaroxaban->FactorXa Directly Inhibits DOAC_Dabigatran Dabigatran DOAC_Dabigatran->Thrombin Directly Inhibits

Key Rationale for this compound's Lower Bleeding Risk:

  • Target Specificity: As a direct Factor Xa inhibitor, this compound selectively blocks a single enzyme in the coagulation cascade, whereas VKAs reduce the synthesis of multiple vitamin K-dependent clotting factors (II, VII, IX, X), leading to a broader anticoagulant effect [6].
  • Pharmacokinetics: this compound has multiple elimination pathways (approximately 27% renal, 55% fecal, and via CYP3A4 metabolism), which may be advantageous in patients with renal impairment who are at higher bleeding risk [6].

Clinical and Research Implications

For researchers and clinicians, the evidence suggests:

  • Patient-Specific Selection: this compound may be a preferred option in patients with a high bleeding risk, such as those with liver disease [1] [2] or those requiring concomitant antiplatelet therapy [7].
  • Dosing Adherence: Ensure appropriate on-label dosing, as off-label underdosing of DOACs is associated with higher risks of both stroke and major bleeding [5].

References

Apixaban stroke prevention atrial fibrillation comparative

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Comparison with Other Anticoagulants

The tables below summarize key comparative data on apixaban versus other common anticoagulants, including efficacy in preventing stroke and systemic embolism, and safety regarding bleeding risks.

Table 1: Comparison of Efficacy and Safety Outcomes in Patients with Atrial Fibrillation

Comparison Outcome Hazard Ratio (HR) or Risk Ratio (RR) with 95% Confidence Interval Supporting Study / Analysis
This compound vs. Warfarin Stroke/Systemic Embolism RR: 0.77 (95% CI: 0.67-0.90) [1] Meta-analysis of 9 studies (n=267,998) [1]
Major Bleeding RR: 0.63 (95% CI: 0.58-0.68) [1] Meta-analysis of 9 studies (n=267,998) [1]
Major Bleeding (East Asian Subgroup) HR: 0.53 (95% CI: 0.35-0.80) [2] ARISTOTLE Trial Subanalysis [2]
This compound vs. Rivaroxaban Ischemic Stroke/Systemic Embolism HR: 0.57 (95% CI: 0.40-0.80) [3] Population-based study in AF & Valvular Heart Disease (n=19,894) [3]
Gastrointestinal or Intracranial Bleeding HR: 0.51 (95% CI: 0.41-0.62) [3] Population-based study in AF & Valvular Heart Disease (n=19,894) [3]
This compound vs. Edoxaban (High-dose) Major or Clinically Relevant Non-major Bleeding HR: 0.79 (95% CI: 0.70-0.90) [4] Indirect Comparison Analysis [4]
Gastrointestinal Bleeding HR: 0.72 (95% CI: 0.53-0.99) [4] Indirect Comparison Analysis [4]

Table 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Profile Comparison

Parameter This compound Rivaroxaban Comparative Context
Approved AF Dosage 5 mg twice daily [5] 20 mg once daily [6] -
Bioavailability ~50% [5] [7] 66%-100% (dose and food-dependent) [7] Rivaroxaban requires food for higher doses to achieve better bioavailability [7].
Half-life (at therapeutic dose) ~12 hours [5] ~10 hours [7] -
Renal Elimination ~27% [5] ~35% [5] This compound has the lowest renal excretion among direct oral anticoagulants (DOACs) [5].
Peak-to-Trough Fluctuation (Plasma Concentration) Lower (Ratio: 4.7) [7] Higher (Ratio: 16.9) [7] This compound 2.5 mg BID vs. Rivaroxaban 10 mg QD in VTE prophylaxis dose study. Suggests more stable anticoagulation with this compound [7].
Effect on Thrombin Generation Less pronounced inhibition [6] Greater and more sustained inhibition [6] At steady state with AF doses. Clinical correlation of this PD difference is not fully established [6].
Effect on PT and aPTT Mild prolongation (1.14-fold PT, 1.16-fold aPTT) [6] Clear prolongation (1.66-fold PT, 1.43-fold aPTT) [6] Sensitive PT/aPTT assays may be more useful for estimating rivaroxaban's anticoagulant effect [6].

Detailed Experimental Protocols for Key Studies

For researchers designing clinical or pharmacologic comparisons, the methodologies of key studies offer valuable templates.

1. Meta-analysis Protocol: this compound vs. Warfarin [1]

  • Objective: To compare the efficacy and safety of this compound and warfarin in preventing stroke in patients with non-valvular AF.
  • Data Sources: A systematic search was performed in PubMed, EMBASE, and Cochrane Library with no restrictions on language or publication year.
  • Study Selection: Included randomized control trials (RCTs) and non-randomized control trials (prospective and retrospective cohort studies). Studies with a follow-up period of less than six months or focusing on valvular AF or dialysis patients were excluded.
  • Outcomes:
    • Primary Efficacy: Stroke or systemic embolism.
    • Primary Safety: Major bleeding events (intracranial, gastrointestinal, etc.).
    • Secondary Safety: All-cause mortality.
  • Statistical Analysis: Used the Mantel-Haenszel random-effects meta-analysis model. Treatment effect was presented as Risk Ratio (RR) with 95% Confidence Interval (CI). Heterogeneity was quantified using I² statistics, and publication bias was assessed using Egger’s test.

2. Randomized Crossover Study Protocol: PK/PD of this compound vs. Rivaroxaban [7] [6]

  • Objective: To directly compare the steady-state pharmacokinetics and anticoagulant effects of this compound and rivaroxaban.
  • Design: Open-label, two-period crossover study in healthy volunteers.
  • Dosing:
    • Regimen A: Rivaroxaban 20 mg once daily for 4-7 days [7] [6].
    • Regimen B: this compound 5 mg twice daily for 4-7 days [7] [6].
    • A washout period of at least 4.5-7 days was implemented between regimens [7] [6].
  • Assessments:
    • Pharmacokinetics: Serial blood samples were collected over dosing intervals to determine plasma concentration and calculate parameters like C~max~, C~min~, T~max~, half-life, and AUC~(0-24)~ [7].
    • Pharmacodynamics: Anti-Factor Xa activity (AXA), prothrombin time (PT), activated partial thromboplastin time (aPTT), and thrombin generation were measured [7] [6].

3. Population-Based Cohort Study Protocol: this compound vs. Rivaroxaban [3]

  • Objective: To emulate a target trial comparing the effectiveness and safety of this compound and rivaroxaban in patients with AF and valvular heart disease (VHD).
  • Data Source: Commercial health insurance database (U.S.), 2013-2020.
  • Cohort: New users of this compound or rivaroxaban with a diagnosis of AF and VHD before treatment initiation.
  • Outcomes:
    • Primary Effectiveness: Composite of ischemic stroke or systemic embolism.
    • Primary Safety: Composite of gastrointestinal or intracranial bleeding.
  • Statistical Analysis: Used propensity score matching to create balanced cohorts. Cox proportional hazards regression was used to estimate Hazard Ratios (HRs) and 95% CIs.

Mechanism of Action and Experimental Workflow

This compound is a highly selective, reversible, direct inhibitor of coagulation factor Xa (both free and clot-bound) [5] [8]. It acts at a pivotal point in the coagulation cascade to prevent thrombus formation.

G Start Injury/Stimulation IntrinsicPath Intrinsic Pathway Start->IntrinsicPath ExtrinsicPath Extrinsic Pathway Start->ExtrinsicPath CommonPath Common Pathway IntrinsicPath->CommonPath Activates ExtrinsicPath->CommonPath Activates FactorX Factor X CommonPath->FactorX FactorXa Factor Xa FactorX->FactorXa Activation Prothrombin Prothrombin (II) FactorXa->Prothrombin Converts Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Converts FibrinClot Fibrin Clot Fibrinogen->FibrinClot End Stable Clot Formation FibrinClot->End ApixabanInhibition This compound (Direct Factor Xa Inhibitor) ApixabanInhibition->FactorXa Inhibits

This diagram illustrates how this compound directly inhibits Factor Xa, preventing the conversion of prothrombin to thrombin and thus the final step of fibrin clot formation [5] [8].

Conclusion and Key Insights

For researchers and drug development professionals, the data indicates:

  • Superior Safety Profile: this compound consistently shows a significant reduction in major bleeding risks compared to warfarin, a critical consideration in clinical practice [1] [2].
  • Efficacy vs. Other DOACs: While effective, comparative performance against other DOACs is nuanced. A large real-world study suggested this compound may be associated with lower risks of stroke and bleeding compared to rivaroxaban in patients with AF and VHD [3].
  • Favorable Pharmacokinetics: this compound's lower peak-to-trough fluctuation may contribute to a more consistent anticoagulant effect [7]. Its low renal excretion is advantageous for patients with renal impairment [5].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

White to pale-yellow powder

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

459.19065430 Da

Monoisotopic Mass

459.19065430 Da

Boiling Point

770.5±60.0 °C(Predicted)

Heavy Atom Count

34

LogP

2.71
log Kow = 2.71 (est)

Appearance

Solid powder

Melting Point

326.53

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3Z9Y7UWC1J

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H372 (57.14%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H373 (42.86%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Apixaban is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Apixaban is indicated for reducing the risk of stroke and systemic embolism in patients who have nonvalvular atrial fibrillation, prophylaxis of deep vein thrombosis(DVT) leading to pulmonary embolism(PE) in patients after a hip or knee replacement surgery, and treatment of DVT and PE to reduce the risk of recurrence.
FDA Label
For Eliquis 2. 5 mg film-coated tablets: Prevention of venous thromboembolic events (VTE) in adult patients who have undergone elective hip or knee replacement surgery. Prevention of stroke and systemic embolism in adult patients with non-valvular atrial fibrillation (NVAF), with one or more risk factors, such as prior stroke or transient ischaemic attack (TIA); age ≥ 75 years; hypertension; diabetes mellitus; symptomatic heart failure (NYHA Class ≥ II). Treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE), and prevention of recurrent DVT and PE in adults (see section 4. 4 for haemodynamically unstable PE patients). For Eliquis 5 mg film-coated tablets: Prevention of stroke and systemic embolism in adult patients with non-valvular atrial fibrillation (NVAF), with one or more risk factors, such as prior stroke or transient ischaemic attack (TIA); age≥ 75 years; hypertension; diabetes mellitus; symptomatic heart failure (NYHA Class ≥ II). Treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE), and prevention of recurrent DVT and PE in adults (see section 4. 4 for haemodynamically unstable PE patients).
Prevention of venous thromboembolic events (VTE) in adult patients who have undergone elective hip or knee replacement surgery. Prevention of stroke and systemic embolism in adult patients with non-valvular atrial fibrillation (NVAF), with one or more risk factors, such as prior stroke or transient ischaemic attack (TIA); age ≥ 75 years; hypertension; diabetes mellitus; symptomatic heart failure (NYHA Class ≥ II). Treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE), and prevention of recurrent DVT and PE in adults (see section 4. 4 for haemodynamically unstable PE patients). Prevention of stroke and systemic embolism in adult patients with non-valvular atrial fibrillation (NVAF), with one or more risk factors, such as prior stroke or transient ischaemic attack (TIA); age≥ 75 years; hypertension; diabetes mellitus; symptomatic heart failure (NYHA Class ≥ II). Treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE), and prevention of recurrent DVT and PE in adults (see section 4. 4 for haemodynamically unstable PE patients).
Prevention of arterial thromboembolism, Prevention of venous thromboembolism
Treatment of venous thromboembolism
Apixaban is a novel oral anticoagulant (NOAC) approved by the US Food and Drug Administration (FDA) in 2012 for use in patients with nonvalvular atrial fibrillation to reduce the risk of stroke and blood clots, as mentioned below. This medication is approved for various other indications, as described below.

Livertox Summary

Apixaban is an oral anticoagulant and direct inhibitor of factor Xa which is used to decrease the risk of venous thromboses, systemic embolization and stroke in patients with atrial fibrillation, and lower the risk of deep vein thrombosis and pulmonary embolus after knee or hip replacement surgery. Apixaban has been linked to a low rate of serum aminotransferase elevations during therapy and to rare instances of clinically apparent liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Anticoagulants; Antithrombins
Antithrombotic Agents

Therapeutic Uses

Eliquis (apixaban) is indicated to reduce the risk of stroke and systemic embolism in patients with nonvalvular atrial fibrillation. /Included in US product label/
Eliquis is indicated for the prophylaxis of deep vein thrombosis (DVT), which may lead to pulmonary embolism (PE), in patients who have undergone hip or knee replacement surgery. /Included in US product label/
Eliquis is indicated for the treatment of pulmonary embolism (PE). /Included in US product label/
Eliquis is indicated for the treatment of deep vein thrombosis (DVT). /Included in US product label/
For more Therapeutic Uses (Complete) data for Apixaban (7 total), please visit the HSDB record page.

Pharmacology

Apixaban selectively inhibits factor Xa in its free and bound forms, independant of antithrombin III[Label]. Apixaban also inhibits prothrominase[Label]. These effects prevent the formation of a thrombus[Label].
Apixaban is an orally active inhibitor of coagulation factor Xa with anticoagulant activity. Apixaban directly inhibits factor Xa, thereby interfering with the conversion of prothrombin to thrombin and preventing formation of cross-linked fibrin clots.

MeSH Pharmacological Classification

Factor Xa Inhibitors

ATC Code

B01AF02
B - Blood and blood forming organs
B01 - Antithrombotic agents
B01A - Antithrombotic agents
B01AF - Direct factor xa inhibitors
B01AF02 - Apixaban

Mechanism of Action

Apixaban selectively inhibits factor Xa in its free and bound forms, independant of antithrombin III. Apixaban also inhibits prothrominase. These effects prevent the formation of a thrombus.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Serine peptidases [EC:3.4.21.-]
F10 [HSA:2159] [KO:K01314]

Vapor Pressure

4.29X10-18 mm Hg at 25 °C (est)

Pictograms

Health Hazard

Health Hazard

Other CAS

503612-47-3

Absorption Distribution and Excretion

Apixaban is approximately 50% bioavailable though other studies report 43-46% oral bioavailability.
56% of an orally administered dose is recovered in the feces and 24.5-28.8% of the dose is recovered in the urine. 83-88% of the dose recovered in the urine was the unchanged parent compound.
Approximately 21L.
3.3L/h though other studies report 4876mL/h.
Distribution in pregnant rats/fetuses: Cmax in amnion was high. Significant concentrations were found in placenta and fetal blood, kidney and liver. Toxicokinetic data collected in the reproductive and developmental toxicity studies in rats, mice and rabbits showed that generally fetal plasma concentrations of apixaban were lower than those in the dams.
Two single dose radiolabel distribution studies were provided in rats. The data show a wide distribution, with the highest values in excretory organs (liver, kidney, urinary bladder (and contents), bile) and intestinal tract (and contents). After a dose of 20 mg/kg in male Long-Evans rats also relatively high Cmax and AUC were found in adrenals, lungs, thyroid gland, but after a dose of 5 mg/kg in Sprague Dawley rats (both sexes) these organs showed Cmax similar to most other organs and tissues. There was no qualitative difference in distribution between male and female rats, but the female rats showed higher Cmax values in the intestinal tract.
Protein binding differs between the species. The unbound fraction at concentrations of 1-10 uM is about 13% in human vs about 4% in rats and 8% in dogs. At the tested concentrations there was no effect of concentration or gender. In mice protein binding is much lower, with 44-6 % unbound, dependent on the tested concentration (range 100-2000 ng apixaban/mL).
Plasma to blood ratios of about one in dog and human blood indicate uniform distribution between plasma and red blood cells and thus no specific distribution to red blood cells.
For more Absorption, Distribution and Excretion (Complete) data for Apixaban (12 total), please visit the HSDB record page.

Metabolism Metabolites

50% of the orally administered dose is excreted as the unchanged parent compound, however 25% of the dose is excreted as O-demethyl apixaban sulfate. All apixaban metabolites account for approximately 32% of the excreted dose though the structure of all metabolites are not well defined. Apixaban is mainly metabolized by cytochrome p450(CYP)3A4 and to a lesser extent by CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP2J2.
Approximately 25% of an orally administered apixaban dose is recovered in urine and feces as metabolites. Apixaban is metabolized mainly via CYP3A4 with minor contributions from CYP1A2, 2C8, 2C9, 2C19, and 2J2. O-demethylation and hydroxylation at the 3-oxopiperidinyl moiety are the major sites of biotransformation. Unchanged apixaban is the major drug-related component in human plasma; there are no active circulating metabolites.
Apixaban is mainly metabolized by CYP3A4/5 with conjugation via SULT1A1, but several other CYP and SULT isozymes are also involved. No apixaban metabolites were found to have pharmacological activity and there were no unique human metabolites.
The metabolism and disposition of (14)C-apixaban, an orally bioavailable, highly selective, and direct acting/reversible factor Xa inhibitor, was investigated in 10 healthy male subjects without (group 1, n=6) and with bile collection (group 2, n=4) after a single 20-mg oral dose. Urine, blood, and feces samples were collected from all subjects. Bile samples were also collected for 3 to 8 hr after dosing from group 2 subjects. There were no serious adverse events or discontinuations due to adverse effects. In plasma, apixaban was the major circulating component and O-demethyl apixaban sulfate, a stable and water-soluble metabolite, was the significant metabolite. The exposure of apixaban (C(max) and area under the plasma concentration versus time curve) in subjects with bile collection was generally similar to that in subjects without bile collection. The administered dose was recovered in feces (group 1, 56.0%; group 2, 46.7%) and urine (group 1, 24.5%; group 2, 28.8%), with the parent drug representing approximately half of the recovered dose. Biliary excretion represented a minor elimination pathway (2.44% of the administered dose) from group 2 subjects within the limited collection period. Metabolic pathways identified for apixaban included O-demethylation, hydroxylation, and sulfation of hydroxylated O-demethyl apixaban. Thus, apixaban is an orally bioavailable inhibitor of factor Xa with elimination pathways that include metabolism and renal excretion.
The metabolism and disposition of (14)C-apixaban, a potent, reversible, and direct inhibitor of coagulation factor Xa, were investigated in mice, rats, rabbits, dogs, and humans after a single oral administration and in incubations with hepatocytes. In plasma, the parent compound was the major circulating component in mice, rats, dogs, and humans. O-Demethyl apixaban sulfate (M1) represented approximately 25% of the parent area under the time curve in human plasma. This sulfate metabolite was present, but in lower amounts relative to the parent, in plasma from mice, rats, and dogs. Rabbits showed a plasma metabolite profile distinct from that of other species with apixaban as a minor component and M2 (O-demethyl apixaban) and M14 (O-demethyl apixaban glucuronide) as prominent components. The fecal route was a major elimination pathway, accounting for >54% of the dose in animals and >46% in humans. The urinary route accounted for <15% of the dose in animals and 25 to 28% in humans. Apixaban was the major component in feces of every species and in urine of all species except rabbit. M1 and M2 were common prominent metabolites in urine and feces of all species as well as in bile of rats and humans. In vivo metabolite profiles showed quantitative differences between species and from in vitro metabolite profiles, but all human metabolites were found in animal species. After intravenous administration of (14)C-apixaban to bile duct-cannulated rats, the significant portion (approximately 22%) of the dose was recovered as parent drug in the feces, suggesting direct excretion of the drug from gastrointestinal tracts of rats. Overall, apixaban was effectively eliminated via multiple elimination pathways in animals and humans, including oxidative metabolism, and direct renal and intestinal excretion.
... The O-demethyl apixaban sulfate is a major circulating metabolite in humans but circulates at lower concentrations relative to parent in animals. The aim of this study was to identify the sulfotransferases (SULTs) responsible for the sulfation reaction. Apixaban undergoes O-demethylation catalyzed by cytochrome P450 enzymes to O-demethyl apixaban, and then is conjugated by SULTs to form O-demethyl apixaban sulfate. Of the five human cDNA-expressed SULTs tested, SULT1A1 and SULT1A2 exhibited significant levels of catalytic activity for formation of O-demethyl apixaban sulfate, and SULT1A3, SULT1E1, and SULT2A1 showed much lower catalytic activities. In human liver S9, quercetin, a highly selective inhibitor of SULT1A1 and SULT1E1, inhibited O-demethyl apixaban sulfate formation by 99%; 2,6-dichloro-4-nitrophenol, another inhibitor of SULT1A1, also inhibited this reaction by >90%; estrone, a competitive inhibitor for SULT1E1, had no effect on this reaction. The comparable K(m) values for formation of O-demethyl apixaban sulfate were 41.4 microM (human liver S9), 36.8 microM (SULT1A1), and 70.8 microM (SULT1A2). Because of the high level of expression of SULT1A1 in liver and its higher level of catalytic activity for formation of O-demethyl apixaban sulfate, SULT1A1 might play a major role in humans for formation of O-demethyl apixaban sulfate. O-Demethyl apixaban was also investigated in liver S9 of mice, rats, rabbits, dogs, monkeys, and humans. The results indicated that liver S9 samples from dogs, monkeys, and humans had higher activities for formation of O-demethyl apixaban sulfate than those of mice, rats, and rabbits.

Wikipedia

Apixaban

FDA Medication Guides

ELIQUIS
APIXABAN
TABLET;ORAL
BRISTOL MYERS SQUIBB
10/12/2021

Drug Warnings

/BOXED WARNING/ WARNING: PREMATURE DISCONTINUATION OF ELIQUIS INCREASES THE RISK OF THROMBOTIC EVENTS. Premature discontinuation of any oral anticoagulant, including Eliquis, increases the risk of thrombotic events. If anticoagulation with Eliquis is discontinued for a reason other than pathological bleeding or completion of a course of therapy, consider coverage with another anticoagulant.
/BOXED WARNING/ WARNING: SPINAL/EPIDURAL HEMATOMA. Epidural or spinal hematomas may occur in patients treated with Eliquis who are receiving neuraxial anesthesia or undergoing spinal puncture. These hematomas may result in long-term or permanent paralysis. Consider these risks when scheduling patients for spinal procedures. Factors that can increase the risk of developing epidural or spinal hematomas in these patients include: use of indwelling epidural catheters concomitant use of other drugs that affect hemostasis, such as nonsteroidal anti-inflammatory drugs (NSAIDs), platelet inhibitors, other anticoagulants a history of traumatic or repeated epidural or spinal punctures a history of spinal deformity or spinal surgery optimal timing between the administration of Eliquis and neuraxial procedures is not known. Monitor patients frequently for signs and symptoms of neurological impairment. If neurological compromise is noted, urgent treatment is necessary. Consider the benefits and risks before neuraxial intervention in patients anticoagulated or to be anticoagulated.
FDA Pregnancy Risk Category: B /NO EVIDENCE OF RISK IN HUMANS. Adequate, well controlled studies in pregnant women have not shown increased risk of fetal abnormalities despite adverse findings in animals, or, in the absence of adequate human studies, animal studies show no fetal risk. The chance of fetal harm is remote but remains a possibility./
It is unknown whether apixaban or its metabolites are excreted in human milk. Rats excrete apixaban in milk (12% of the maternal dose). Women should be instructed either to discontinue breastfeeding or to discontinue Eliquis therapy, taking into account the importance of the drug to the mother.
For more Drug Warnings (Complete) data for Apixaban (17 total), please visit the HSDB record page.

Biological Half Life

12.7±8.55h.
Apixaban has ... an apparent half-life of approximately 12 hours following oral administration.
In a comparative study elimination half-life in rats (2-3 hrs) was shorter than in dogs (5-6 hrs) and chimpanzees (5-7 hrs). Distribution volume is relatively low in rats (0.31 L/kg), dogs (0.30 L/kg) and chimpanzees (0.17 L/kg).
... After a single oral administration ... the elimination half life of radioactivity in blood was 1.7 to 4.2 hr.

Use Classification

Human drugs -> Antithrombotic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: D. Pinto et al., World Intellectual Property Organization patent 03026652; eidem, United States of America patent 6967208 (2003, 2005 both to Bristol-Myers Squibb).

Clinical Laboratory Methods

... A sensitive and reliable method was developed and validated for the measurement of apixaban (BMS-562247) and its major circulating metabolite (BMS-730823) in human citrated plasma for use in clinical testing. A 0.100 ml portion of citrated plasma sample was extracted and analyzed by LC-MS/MS. Run times were approximately 3 min. The lower limit of quantification (LLOQ) was 1.00 ng/ml for BMS-562247 and 5.00 ng/ml for BMS-730823. Intra- and inter-assay precision values for replicate QC control samples were within < or = 5.36% for both analytes (< or = 7.52% at the LLOQ). The accuracy for both analytes was within + or - 9.00%. The method was demonstrated to be sensitive, selective and robust, and was successfully used to support clinical studies.

Storage Conditions

Store at 20 °C to 25 °C (68 °F-77 °F); excursions permitted between 15 °C and 30 °C (59 °F-86 °F).

Interactions

Current evidence suggests that addition of apixaban to standard antiplatelet therapy (e.g., aspirin, clopidogrel) does not substantially reduce the rate of recurrent ischemic events in patients with acute coronary syndrome (ACS) and may increase the risk of major, sometimes fatal, bleeding. /NOT included in US product label/
In a study in healthy individuals, concomitant administration of apixaban and enoxaparin had no effect on the pharmacokinetics of apixaban, but had an additive effect on anti-factor Xa activity. The increased pharmacodynamic effect was considered to be modest. When administration of apixaban and enoxaparin was separated by 6 hours in this study, the additive effect on anti-factor Xa activity was attenuated.
In the principal efficacy study of apixaban, bleeding risk was increased in patients who received concomitant apixaban and aspirin therapy. Additionally, a placebo-controlled study of patients with acute coronary syndromes was terminated early after an increased risk of bleeding was observed in patients receiving apixaban in combination with aspirin and clopidogrel. In drug interaction studies in healthy individuals, apixaban did not substantially alter the pharmacokinetics of aspirin, and a pharmacodynamic interaction was not observed with such concomitant therapy.
Concomitant use of apixaban and drugs that affect hemostasis (e.g., aspirin or other antiplatelet drugs, heparin or other anticoagulants, fibrinolytics, selective serotonin reuptake inhibitors (SSRIs), serotonin norepinephrine reuptake inhibitors (SNRIs), nonsteroidal anti-inflammatory agents (NSAIAs)) increases the risk of bleeding.
For more Interactions (Complete) data for Apixaban (11 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023
1: Touma L, Filion KB, Atallah R, Eberg M, Eisenberg MJ. A meta-analysis of randomized controlled trials of the risk of bleeding with apixaban versus vitamin K antagonists. Am J Cardiol. 2015 Feb 15;115(4):533-41. doi: 10.1016/j.amjcard.2014.11.039. Epub 2014 Dec 2. Review. PubMed PMID: 25547937.
2: Zalpour A, Oo TH. Clinical utility of apixaban in the prevention and treatment of venous thromboembolism: current evidence. Drug Des Devel Ther. 2014 Nov 5;8:2181-91. doi: 10.2147/DDDT.S51006. eCollection 2014. Review. PubMed PMID: 25395835; PubMed Central PMCID: PMC4226443.
3: Hanna MS, Mohan P, Knabb R, Gupta E, Frost C, Lawrence JH. Development of apixaban: a novel anticoagulant for prevention of stroke in patients with atrial fibrillation. Ann N Y Acad Sci. 2014 Nov;1329:93-106. doi: 10.1111/nyas.12567. Epub 2014 Nov 5. Review. PubMed PMID: 25377080; PubMed Central PMCID: PMC4260137.
4: Moorman ML, Nash JE, Stabi KL. Emergency surgery and trauma in patients treated with the new oral anticoagulants: dabigatran, rivaroxaban, and apixaban. J Trauma Acute Care Surg. 2014 Sep;77(3):486-94; quiz 486-94. doi: 10.1097/TA.0000000000000360. Review. PubMed PMID: 25159255.
5: Alotaibi G, Alsaleh K, Wu C, Mcmurtry MS. Dabigatran, rivaroxaban and apixaban for extended venous thromboembolism treatment: network meta-analysis. Int Angiol. 2014 Aug;33(4):301-8. Review. PubMed PMID: 25056161.
6: Kakkos SK, Kirkilesis GI, Tsolakis IA. Editor's Choice - efficacy and safety of the new oral anticoagulants dabigatran, rivaroxaban, apixaban, and edoxaban in the treatment and secondary prevention of venous thromboembolism: a systematic review and meta-analysis of phase III trials. Eur J Vasc Endovasc Surg. 2014 Nov;48(5):565-75. doi: 10.1016/j.ejvs.2014.05.001. Epub 2014 Jun 18. Review. PubMed PMID: 24951377.
7: Apixaban and atrial fibrillation: no clear advantage. Prescrire Int. 2014 Feb;23(146):33-6. Review. PubMed PMID: 24669381.
8: Meddahi S, Samama MM. [Pharmacologic and clinical characteristics of direct inhibitors of factor Xa: rivaroxaban, apixaban, edoxaban and betrixaban]. J Mal Vasc. 2014 May;39(3):183-94. doi: 10.1016/j.jmv.2014.02.001. Epub 2014 Mar 18. Review. French. PubMed PMID: 24650612.
9: Bhanwra S, Ahluwalia K. The new factor Xa inhibitor: Apixaban. J Pharmacol Pharmacother. 2014 Jan;5(1):12-4. doi: 10.4103/0976-500X.124409. Review. PubMed PMID: 24554904; PubMed Central PMCID: PMC3917159.
10: Gómez-Outes A, Terleira-Fernández AI, Calvo-Rojas G, Suárez-Gea ML, Vargas-Castrillón E. Dabigatran, Rivaroxaban, or Apixaban versus Warfarin in Patients with Nonvalvular Atrial Fibrillation: A Systematic Review and Meta-Analysis of Subgroups. Thrombosis. 2013;2013:640723. doi: 10.1155/2013/640723. Epub 2013 Dec 22. Review. PubMed PMID: 24455237; PubMed Central PMCID: PMC3885278.
11: {blacktriangledown} Apixaban and {blacktriangledown} rivaroxaban for stroke prevention in AF. Drug Ther Bull. 2014 Jan;52(1):6-9. doi: 10.1136/dtb.2014.1.0228. Epub 2014 Jan 8. Review. PubMed PMID: 24401533.
12: Imai N, Fujii Y, Amano M. [Pharmacological properties and clinical efficacy of apixaban (Eliquis(®)]. Nihon Yakurigaku Zasshi. 2013 Nov;142(5):247-54. Review. Japanese. PubMed PMID: 24212595.
13: Amin A, Deitelzweig S, Jing Y, Makenbaeva D, Wiederkehr D, Lin J, Graham J. Comparison of Medical Costs of Patients With Atrial Fibrillation Unsuitable for Warfarin Treatment With Apixaban or Aspirin Based on AVERROES Trial. Clin Appl Thromb Hemost. 2015 Apr;21(3):235-40. doi: 10.1177/1076029613507335. Epub 2013 Oct 9. Review. PubMed PMID: 24108232.
14: Hess CN, Al-Khatib SM, Granger CB, Lopes R. A review of apixaban for stroke prevention in atrial fibrillation: insights from ARISTOTLE. Expert Rev Cardiovasc Ther. 2013 Sep;11(9):1105-14. doi: 10.1586/14779072.2013.824181. Epub 2013 Sep 2. Review. PubMed PMID: 23992517.
15: Pujadas-Mestres L, Escolar G, Arellano-Rodrigo E, Galán AM. Apixaban in the prevention of stroke and systemic embolism in nonvalvular atrial fibrillation. Drugs Today (Barc). 2013 Jul;49(7):425-36. doi: 10.1358/dot.2013.49.7.1980498. Review. PubMed PMID: 23914351.
16: Aguilar MI, Kuo RS, Freeman WD. New anticoagulants (dabigatran, apixaban, rivaroxaban) for stroke prevention in atrial fibrillation. Neurol Clin. 2013 Aug;31(3):659-75. doi: 10.1016/j.ncl.2013.03.001. Review. PubMed PMID: 23896498.
17: Bleeding with dabigatran, rivaroxaban, apixaban. No antidote, and little clinical experience. Prescrire Int. 2013 Jun;22(139):155-9. Review. PubMed PMID: 23866358.
18: Fawole A, Daw HA, Crowther MA. Practical management of bleeding due to the anticoagulants dabigatran, rivaroxaban, and apixaban. Cleve Clin J Med. 2013 Jul;80(7):443-51. doi: 10.3949/ccjm.80a.13025. Review. PubMed PMID: 23821689.
19: Gong IY, Kim RB. Importance of pharmacokinetic profile and variability as determinants of dose and response to dabigatran, rivaroxaban, and apixaban. Can J Cardiol. 2013 Jul;29(7 Suppl):S24-33. doi: 10.1016/j.cjca.2013.04.002. Review. PubMed PMID: 23790595.
20: Keating GM. Apixaban: a review of its use for reducing the risk of stroke and systemic embolism in patients with nonvalvular atrial fibrillation. Drugs. 2013 Jun;73(8):825-43. doi: 10.1007/s40265-013-0063-x. Review. PubMed PMID: 23677804.

Explore Compound Types